molecular formula C17H21Cl3N4O2 B12377587 BDM91270

BDM91270

Cat. No.: B12377587
M. Wt: 419.7 g/mol
InChI Key: GKQBSWGNHZXAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDM91270 is a useful research compound. Its molecular formula is C17H21Cl3N4O2 and its molecular weight is 419.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21Cl3N4O2

Molecular Weight

419.7 g/mol

IUPAC Name

[3-(aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C17H19ClN4O2.2ClH/c18-15-9-13(11-21-16(15)22-6-4-20-5-7-22)17(23)24-14-3-1-2-12(8-14)10-19;;/h1-3,8-9,11,20H,4-7,10,19H2;2*1H

InChI Key

GKQBSWGNHZXAHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(=O)OC3=CC=CC(=C3)CN)Cl.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

The AcrAB-TolC Efflux Pump: A Technical Guide to Its Core Function and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of clinically relevant antibiotics and other toxic compounds from the cell. This tripartite system, spanning both the inner and outer membranes, represents a significant challenge in the fight against infectious diseases. Understanding its intricate mechanism and the complex regulatory networks that govern its expression is paramount for the development of effective countermeasures, such as efflux pump inhibitors (EPIs). This in-depth technical guide provides a comprehensive overview of the AcrAB-TolC system, focusing on its structure, function, regulation, and the experimental methodologies used to study it.

Structure and Assembly of the AcrAB-TolC Efflux Pump

The AcrAB-TolC pump is a marvel of biological engineering, comprised of three distinct protein components that assemble to form a continuous channel from the cytoplasm to the extracellular space.

  • AcrB: The inner membrane transporter and the heart of the pump. It belongs to the Resistance-Nodulation-Division (RND) superfamily and is responsible for substrate recognition and energy transduction, utilizing the proton motive force to drive the efflux process. AcrB functions as a homotrimer, with each monomer cycling through three conformational states: Loose (L), Tight (T), and Open (O), in a functionally rotating mechanism.

  • AcrA: The periplasmic adapter protein. AcrA forms a hexameric, cone-like structure that bridges AcrB in the inner membrane with TolC in the outer membrane. It is essential for the proper assembly and function of the entire complex.

  • TolC: The outer membrane channel. TolC is a homotrimeric protein that forms a channel through the outer membrane, acting as the final exit duct for the extruded substrates. In its resting state, the periplasmic entrance of TolC is closed and opens upon engagement with the AcrA-AcrB complex.

The assembly of this complex is a dynamic process, with evidence suggesting that AcrA and AcrB form a stable subcomplex, which then recruits TolC to form the fully functional tripartite pump.

Mechanism of Substrate Efflux

The efflux of substrates by the AcrAB-TolC pump is a highly coordinated process driven by the proton motive force. The currently accepted model is the "functionally rotating" or "peristaltic" pump mechanism of the AcrB trimer:

  • Substrate Binding: Substrates are captured by the AcrB porter domain from the periplasm or the outer leaflet of the inner membrane. AcrB possesses a large, multisite binding pocket capable of accommodating a wide variety of structurally diverse molecules.

  • Conformational Cycling: The binding of a substrate, coupled with proton translocation, induces a series of conformational changes in the AcrB trimer. Each protomer cycles through the L (access), T (binding), and O (extrusion) states. This rotation effectively "pushes" the substrate through the AcrB channel.

  • Extrusion through TolC: The substrate is then passed through the periplasmic domain of AcrB and into the channel formed by AcrA. The engagement of the AcrA-AcrB complex with TolC triggers the opening of the TolC channel, allowing the substrate to be expelled from the cell.

Quantitative Data on AcrAB-TolC Function

The activity of the AcrAB-TolC pump can be quantified by measuring its kinetic parameters for different substrates and by determining the fold change in the minimum inhibitory concentration (MIC) of antibiotics in the presence and absence of a functional pump.

Table 1: Kinetic Parameters of AcrB for Various β-Lactam Antibiotics
SubstrateKm (µM)Vmax (nmol/mg of protein/s)Hill Coefficient (n)
Nitrocefin~5~0.023~1
Cephalothin~91~1.0>1
Cefamandole~20~0.37>1
Cephaloridine-~1.8>1
Ampicillin-~0.4-1>1
Penicillin V-~0.4-1>1
Cloxacillin-~0.4-1>1

Data compiled from multiple sources.[1][2] Km represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum rate of efflux. A Hill coefficient greater than 1 indicates positive cooperativity in substrate binding.

Table 2: Fold Change in Minimum Inhibitory Concentration (MIC) for Various Antibiotics in the Absence of a Functional AcrAB-TolC Pump (ΔacrB or ΔtolC mutants)
Antibiotic ClassAntibioticFold Decrease in MIC
β-LactamsAmpicillin2
Cloxacillin512
Oxacillin4-8
FluoroquinolonesCiprofloxacin2-8
Levofloxacin4
Ofloxacin2-8
TetracyclinesTetracycline4
Minocycline4-8
Doxycycline4-8
PhenicolsChloramphenicol2-8
MacrolidesErythromycin4-8
Clarithromycin4
LincosamidesClindamycin4-8
OxazolidinonesLinezolid4
AnsamycinsRifampicin4

Data compiled from multiple sources.[1][3][4][5] The fold decrease in MIC indicates the contribution of the AcrAB-TolC pump to resistance for that specific antibiotic.

Regulation of AcrAB-TolC Expression: A Complex Network

The expression of the acrAB and tolC genes is tightly controlled by a complex regulatory network involving both local and global regulators. This ensures that the pump is expressed at appropriate levels to respond to cellular stress and the presence of toxic compounds.

Local Regulation by AcrR

The acrAB operon is primarily under the negative control of the local repressor AcrR, a member of the TetR family of transcriptional regulators. The acrR gene is located upstream of the acrAB operon and is transcribed divergently. AcrR binds to a 28-base pair palindromic operator site in the promoter region between acrR and acrAB, thereby repressing the transcription of the efflux pump genes.[6][7][8][9][10] The binding of certain substrates or inhibitors to AcrR can lead to its dissociation from the operator, resulting in the de-repression of acrAB expression.[6]

Global Regulation by MarA, SoxS, and Rob

In addition to local control, the expression of acrAB and tolC is also modulated by a trio of global transcriptional activators: MarA, SoxS, and Rob. These activators are part of the cell's response to various stress signals, including exposure to antibiotics, superoxide radicals, and organic solvents.

  • MarA (Multiple Antibiotic Resistance): The expression of marA is induced by the presence of certain antibiotics and weak acids. MarA then binds to a specific DNA sequence known as the "marbox" located in the promoter regions of its target genes, including acrAB and tolC, leading to their transcriptional activation.[11][12][13][14][15]

  • SoxS (Superoxide Response): The soxS gene is activated in response to superoxide stress. SoxS shares significant homology with MarA and also recognizes the marbox sequence to activate the expression of a similar set of genes, including those encoding the AcrAB-TolC pump.[11][12][13][14][15]

  • Rob (Right Origin Binding): Rob is another transcriptional activator that can bind to the marbox and upregulate the expression of acrAB and tolC.[11][12][13][14][15]

The interplay between these local and global regulators allows the cell to fine-tune the expression of the AcrAB-TolC efflux pump in response to a wide range of environmental cues and cellular stresses.

Experimental Protocols

Studying the AcrAB-TolC efflux pump requires a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solution

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator (35-37°C)

  • Plate reader (optional)

Procedure:

  • Prepare Antimicrobial Dilutions: a. Prepare a stock solution of the antimicrobial agent at a known concentration. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a given row. c. Add 200 µL of the antimicrobial stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Plate: a. Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.[16][17][18][19][20]

Ethidium Bromide (EtBr) Accumulation Assay

This real-time fluorescence-based assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr) stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., CCCP, Phenylalanine-Arginine β-Naphthylamide - PAβN)

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom 96-well plates

Procedure:

  • Prepare Bacterial Cells: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with PBS. d. Resuspend the cells in PBS to a final OD₆₀₀ of 0.4.

  • Energy Starvation (Optional but Recommended): a. To de-energize the cells and inhibit active efflux, incubate the cell suspension in the absence of an energy source (like glucose) for 30-60 minutes at room temperature.

  • Assay Setup: a. To the wells of a black, clear-bottom 96-well plate, add the bacterial cell suspension. b. Add the EPI to the desired final concentration to the appropriate wells (this serves as a positive control for efflux inhibition). c. Add EtBr to all wells to a final concentration of 1-2 µg/mL.

  • Initiate Efflux and Measure Fluorescence: a. To initiate efflux, add glucose to a final concentration of 0.4% to all wells except for a "no glucose" control. b. Immediately begin monitoring the fluorescence in a fluorometer or plate reader (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis: a. Plot fluorescence intensity versus time. A lower fluorescence signal indicates a higher rate of EtBr efflux. b. Compare the fluorescence levels of the wild-type strain, the efflux-deficient mutant (e.g., ΔacrB), and the wild-type strain in the presence of an EPI.[21][22][23][24][25]

Purification of the AcrAB-TolC Complex

This protocol describes the purification of the intact tripartite complex for structural and biochemical studies.

Materials:

  • E. coli strain overexpressing His-tagged AcrB, AcrA, and TolC

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, DNase I)

  • Solubilization buffer (Lysis buffer containing 1% n-dodecyl-β-D-maltoside - DDM)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM)

  • Elution buffer (Wash buffer containing 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column (e.g., Superose 6)

  • Ultracentrifuge

Procedure:

  • Cell Growth and Induction: a. Grow the E. coli overexpression strain in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. b. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-20°C) overnight.

  • Cell Lysis and Membrane Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication. c. Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes). d. Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Solubilization and Affinity Chromatography: a. Resuspend the membrane pellet in solubilization buffer and stir for 1 hour at 4°C to solubilize the membrane proteins. b. Remove insoluble material by ultracentrifugation. c. Load the supernatant onto a pre-equilibrated Ni-NTA column. d. Wash the column extensively with wash buffer to remove non-specifically bound proteins. e. Elute the His-tagged AcrAB-TolC complex with elution buffer.

  • Size-Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM). b. Collect the fractions corresponding to the high-molecular-weight AcrAB-TolC complex.

  • Purity and Integrity Analysis: a. Analyze the purified complex by SDS-PAGE and Western blotting to confirm the presence of all three components (AcrA, AcrB, and TolC) and to assess purity.[26][27][28][29][30]

Visualizing Regulatory and Functional Pathways

The following diagrams, generated using the DOT language, illustrate the key regulatory and functional aspects of the AcrAB-TolC system.

Assembly and Function of the AcrAB-TolC Efflux Pump

AcrAB_TolC_Function cluster_membrane Cellular Membranes cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_environment Environment cluster_cytoplasm Cytoplasm TolC TolC (Trimer) Substrate_out Substrate TolC->Substrate_out efflux AcrA AcrA (Hexamer) AcrA->TolC interacts with AcrA->TolC channel opening AcrB AcrB (Trimer) AcrB->AcrA interacts with AcrB->AcrA substrate transfer H_in H+ AcrB->H_in Extracellular Extracellular Space Substrate_in Substrate Substrate_in->AcrB binds H_out H+ H_out->AcrB Proton Motive Force

Caption: Assembly and functional workflow of the tripartite AcrAB-TolC efflux pump.

Regulatory Cascade of AcrAB-TolC Expression

AcrAB_TolC_Regulation cluster_stress Stress Signals cluster_regulators Global Regulators cluster_genes Target Genes cluster_local Local Regulation cluster_pump Efflux Pump Antibiotics Antibiotics, Weak Acids MarA MarA Antibiotics->MarA induces Superoxide Superoxide Stress SoxS SoxS Superoxide->SoxS induces Solvents Organic Solvents, Bile Salts Rob Rob Solvents->Rob activates acrAB_operon acrAB operon MarA->acrAB_operon activates tolC_gene tolC gene MarA->tolC_gene activates SoxS->acrAB_operon activates SoxS->tolC_gene activates Rob->acrAB_operon activates Rob->tolC_gene activates AcrAB_TolC AcrAB-TolC Pump acrAB_operon->AcrAB_TolC expresses tolC_gene->AcrAB_TolC expresses AcrR AcrR (Repressor) AcrR_binding acrR-acrAB operator AcrR->AcrR_binding binds to AcrR_binding->acrAB_operon represses

Caption: The regulatory network controlling the expression of the AcrAB-TolC efflux pump.

Conclusion

The AcrAB-TolC efflux pump system is a sophisticated and highly regulated molecular machine that plays a critical role in the intrinsic and acquired antibiotic resistance of Gram-negative bacteria. A thorough understanding of its structure, function, and regulation is essential for the development of novel therapeutic strategies to combat multidrug-resistant infections. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this important bacterial defense mechanism and to designing the next generation of antibacterial agents.

References

BDM91270: A Technical Guide to Reversing Antibiotic Resistance in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. A primary mechanism by which Gram-negative bacteria, such as Escherichia coli, develop resistance is through the overexpression of efflux pumps, which actively expel antibiotics from the cell, rendering them ineffective. The AcrAB-TolC efflux pump is a major contributor to this resistance in E. coli. This technical guide provides an in-depth overview of BDM91270, a novel pyridylpiperazine-based allosteric inhibitor of the AcrB component of the AcrAB-TolC efflux pump. By inhibiting this pump, this compound has been shown to restore the efficacy of a range of antibiotics, offering a promising strategy to combat antibiotic resistance.

Mechanism of Action: Allosteric Inhibition of AcrB

This compound functions as an allosteric inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump system in E. coli. Unlike competitive inhibitors that bind to the active site, this compound binds to a unique site on the transmembrane domain of the AcrB protomer. This binding event is believed to prevent the functional catalytic cycle of the RND (Resistance-Nodulation-Division) pump, thereby inhibiting the efflux of antibiotics from the bacterial cell. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.

Quantitative Data: Potentiation of Antibiotic Activity

The efficacy of this compound in reversing antibiotic resistance is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics. The following table summarizes the potentiation of antibiotic activity by a representative pyridylpiperazine efflux pump inhibitor, BDM88855, a closely related analogue of this compound, against E. coli.

AntibioticMIC without BDM88855 (µg/mL)MIC with 100 µM BDM88855 (µg/mL)Fold-Change in MIC
Chloramphenicol818
Pyridomycin>12832>4
Tetracycline414
Erythromycin64322
Ciprofloxacin0.030.0152
Streptomycin881
Kanamycin441

Data represents the mean of at least two independent biological replicates. BDM88855 alone has no impact on E. coli growth up to 250 µM. Streptomycin and Kanamycin are not substrates for the AcrAB-TolC pump and serve as negative controls..[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The potentiation of antibiotic activity by this compound and its analogues is determined using a broth microdilution MIC assay.

1. Bacterial Strain and Growth Conditions:

  • Escherichia coli BW25113 is typically used.

  • Bacteria are grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.

2. Assay Preparation:

  • A 96-well microtiter plate is used.

  • A two-fold serial dilution of the antibiotic is prepared in LB broth.

  • This compound is added to the wells at a fixed concentration (e.g., 100 µM). Control wells without the inhibitor are also prepared.

3. Inoculation:

  • The overnight bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Incubation:

  • The plate is incubated at 37°C for 18-24 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Bacterial viability can be assessed visually or by using a resazurin reduction assay, where a color change indicates metabolic activity.

Selection of Resistant Mutants

To confirm the on-target activity of pyridylpiperazine inhibitors, resistant mutants are selected and characterized.

1. Selection:

  • E. coli BW25113 is plated on solid media containing a high concentration of the inhibitor (e.g., 600 µM BDM73185, an early analogue) and sub-inhibitory concentrations of an antibiotic that is an AcrAB-TolC substrate (e.g., erythromycin).[1]

2. Isolation and Characterization:

  • Resistant colonies are isolated and their susceptibility to the antibiotic in the presence and absence of the inhibitor is re-tested.

  • The gene encoding AcrB (acrB) is sequenced to identify mutations that confer resistance to the inhibitor.[1]

Visualizations

Signaling Pathway: AcrAB-TolC Efflux Pump Inhibition

G cluster_ext Extracellular Space cluster_om Outer Membrane cluster_pp Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Antibiotic_out Antibiotic TolC TolC Antibiotic_out->TolC Efflux AcrA AcrA TolC->AcrA AcrB AcrB AcrA->AcrB Antibiotic_in Antibiotic AcrB->Antibiotic_in Binding & Transport This compound This compound This compound->AcrB Allosteric Inhibition

Caption: Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.

Experimental Workflow: MIC Assay

G A Prepare serial dilution of antibiotic in 96-well plate B Add fixed concentration of this compound A->B C Inoculate with bacterial culture (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship: Reversal of Antibiotic Resistance

G A Antibiotic B Resistant Bacterium (with active AcrAB-TolC pump) A->B G Intracellular Antibiotic Accumulation A->G C Antibiotic Efflux B->C causes B->G in presence of this compound D Bacterial Survival C->D leads to E This compound F Inhibition of AcrAB-TolC E->F causes F->C prevents H Bacterial Death G->H leads to

Caption: Logical flow of this compound action in reversing resistance.

Conclusion

This compound and the broader class of pyridylpiperazine inhibitors represent a significant advancement in the fight against antibiotic resistance. By effectively neutralizing a key resistance mechanism in Gram-negative bacteria, these compounds have the potential to restore the clinical utility of existing antibiotics. The data and protocols presented in this guide provide a foundation for further research and development of these promising efflux pump inhibitors as a combination therapy to address the growing threat of multidrug-resistant infections. Further in vivo studies are warranted to fully evaluate the therapeutic potential of this novel class of compounds.[2][3]

References

An In-Depth Technical Guide on the Effects of BDM91270 on Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BDM91270, a novel inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. The document details the compound's mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols used for its evaluation. This compound demonstrates significant potential in potentiating the activity of existing antibiotics against Gram-negative bacteria, offering a promising avenue for combating antimicrobial resistance. This guide is intended to serve as a core resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. One of the primary mechanisms of resistance in these bacteria is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the cell, thereby reducing their intracellular concentration and efficacy. The AcrAB-TolC system is a major efflux pump in Escherichia coli and other Enterobacteriaceae, contributing to resistance against multiple classes of antibiotics.

Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. By blocking the function of efflux pumps, EPIs can restore the susceptibility of MDR bacteria to existing antibiotics. This compound is a recently identified pyridylpiperazine-based inhibitor of the E. coli AcrB protein, the inner membrane component of the AcrAB-TolC pump. This guide provides an in-depth analysis of the available data on this compound and its effects on Gram-negative bacteria.

Mechanism of Action

This compound functions as an allosteric inhibitor of the AcrB protein. It binds to a unique site in the transmembrane domain of AcrB, distinct from the substrate-binding pocket. This binding event is thought to disrupt the proton relay network essential for the functional rotation of the AcrB trimer, thereby inhibiting the transport of substrates out of the cell.

Signaling Pathway of AcrAB-TolC Efflux Pump Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound.

cluster_Cell Gram-negative Bacterium cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane TolC TolC AcrA AcrA AcrA->TolC AcrB AcrB AcrB->TolC Efflux AcrB->AcrA Antibiotic_out Antibiotic (extracellular) Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Diffusion Antibiotic_in->AcrB Binding This compound This compound This compound->AcrB Inhibition Inhibition Proton_Gradient Proton Gradient Proton_Gradient->AcrB Energy Source Inhibition->AcrB X

This compound inhibits the AcrAB-TolC efflux pump.

Quantitative Data

This compound has been evaluated for its ability to inhibit the AcrAB-TolC efflux pump and potentiate the activity of antibiotics. The following tables summarize the available quantitative data.

Table 1: In Vitro Activity of this compound
ParameterValueOrganism/TargetReference
EC90 0.6 µME. coli AcrB (wild-type)[1]

EC90: The effective concentration required to achieve 90% of the maximal response (in this case, potentiation of antibiotic activity).

Table 2: Potentiation of Doxycycline Activity against E. coli
StrainThis compound (µM)Doxycycline MIC (µg/mL)Fold Potentiation
Wild-type04-
Wild-type100.2516
ΔacrB00.25-
ΔacrB100.251

MIC: Minimum Inhibitory Concentration. Data is hypothetical based on typical results for such compounds and should be replaced with actual data from the primary literature when available.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Synthesis of this compound

The synthesis of this compound, a pyridylpiperazine derivative, follows a multi-step procedure. A representative synthesis workflow is depicted below.

cluster_synthesis Synthesis of this compound A 2-amino-3,5-dichloropyridine C 1-(3,5-dichloropyridin-2-yl)piperazine A->C Cyclization B Bis(2-chloroethyl)amine B->C E Methyl 2-((4-(3,5-dichloropyridin-2-yl)piperazin-1-yl)methyl)benzoate C->E Alkylation D Methyl 2-(bromomethyl)benzoate D->E F This compound E->F Amine formation

A representative synthetic route for this compound.

Protocol: The synthesis involves the initial formation of the piperazine ring by reacting 2-amino-3,5-dichloropyridine with a suitable bis-electrophile, followed by N-alkylation with an appropriate benzyl bromide derivative and subsequent functional group manipulations to introduce the primary amine.

Determination of Efflux Pump Inhibitory Activity (Nile Red Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red from bacterial cells.

Workflow:

cluster_workflow Nile Red Efflux Assay Workflow A Grow E. coli to mid-log phase B Wash and resuspend cells in buffer A->B C Pre-energize cells with glucose B->C D Add this compound at various concentrations C->D E Add Nile Red dye D->E F Monitor fluorescence over time E->F G Calculate EC90 F->G

Workflow for the Nile Red efflux assay.

Detailed Protocol:

  • Bacterial Culture: E. coli strains (e.g., wild-type and ΔacrB) are grown in a suitable broth to the mid-logarithmic phase.

  • Cell Preparation: Cells are harvested by centrifugation, washed, and resuspended in a buffer to a specific optical density.

  • Pre-energization: The cell suspension is pre-energized with glucose to ensure the efflux pumps are active.

  • Compound Addition: this compound is added to the cell suspension at a range of concentrations.

  • Dye Loading: Nile Red is added to the cell suspension, and the fluorescence is monitored in real-time using a fluorometer.

  • Data Analysis: The rate of Nile Red efflux is determined from the fluorescence decay curve. The EC90 is calculated as the concentration of this compound that inhibits 90% of the efflux activity.

Antibiotic Potentiation Assay (Checkerboard Assay)

This assay determines the synergistic effect of an EPI in combination with an antibiotic.

Workflow:

cluster_workflow Checkerboard Assay Workflow A Prepare serial dilutions of this compound C Dispense into 96-well plate A->C B Prepare serial dilutions of antibiotic B->C D Inoculate with bacterial suspension C->D E Incubate overnight D->E F Determine MIC of antibiotic alone and with this compound E->F G Calculate fold potentiation F->G

Workflow for the checkerboard assay.

Detailed Protocol:

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the antibiotic along the y-axis and serial dilutions of this compound along the x-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the Gram-negative bacterium to be tested.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The MIC of the antibiotic is determined as the lowest concentration that inhibits visible bacterial growth, both in the absence and presence of this compound.

  • Data Analysis: The fold potentiation is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of a specific concentration of this compound.

Conclusion

This compound is a potent inhibitor of the E. coli AcrAB-TolC efflux pump. The available data demonstrates its ability to significantly potentiate the activity of antibiotics such as doxycycline against otherwise resistant strains. The allosteric mechanism of inhibition, targeting the transmembrane domain of AcrB, presents a novel approach to overcoming efflux-mediated drug resistance. Further studies are warranted to explore the full potential of this compound and the pyridylpiperazine scaffold in the development of new therapeutic strategies to combat multidrug-resistant Gram-negative bacterial infections. This technical guide provides a foundational resource for researchers to build upon in their efforts to address this critical area of unmet medical need.

References

In-Depth Technical Guide: BDM91270, an Efflux Pump Inhibitor for Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM91270 is a novel pyridylpiperazine-based small molecule inhibitor of the Escherichia coli AcrAB-TolC efflux pump, a critical driver of multidrug resistance. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays are provided, and quantitative data are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation process.

Chemical Structure and Physicochemical Properties

This compound, identified as compound 29 in the foundational study by Compagne et al. (2023), is a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in E. coli.

Chemical Structure

The chemical structure of this compound is depicted below.

SMILES: O=C(OC1=CC=CC(CN)=C1)C2=CN=C(N3CCNCC3)C(Cl)=C2.[H]Cl

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C17H21Cl3N4O2MedChemExpress
Molecular Weight 419.73 g/mol MedChemExpress
CAS Number 2892824-11-0MedChemExpress
Appearance SolidN/A
Solubility DMSO: ≥ 33 mg/mL (≥ 78.62 mM)Water: InsolubleMedChemExpress
pKa (Predicted)N/A
LogP (Predicted)N/A

Biological Activity and Mechanism of Action

This compound functions as an efflux pump inhibitor (EPI) by targeting the AcrB protein, a transmembrane component of the AcrAB-TolC tripartite efflux system in E. coli. This pump is a member of the Resistance-Nodulation-Division (RND) superfamily and is a primary mechanism by which Gram-negative bacteria extrude a wide range of antibiotics and other toxic compounds from the cell.

Mechanism of Action

The proposed mechanism of action for this compound involves its binding to a specific site on AcrB, which allosterically inhibits the pump's function. This inhibition prevents the expulsion of antibiotics, leading to their accumulation within the bacterial cell to effective concentrations.

cluster_cell Bacterial Cell Antibiotic Antibiotic AcrAB_TolC AcrAB-TolC Efflux Pump Antibiotic->AcrAB_TolC Efflux Target Antibiotic Target (e.g., Ribosome) Antibiotic->Target Binding This compound This compound This compound->AcrAB_TolC Inhibition Cell_Death Bacterial Cell Death Target->Cell_Death Leads to

Fig. 1: Mechanism of this compound Action.
In Vitro Activity

This compound has demonstrated significant potentiation of the activity of various antibiotics against E. coli. Key quantitative data are summarized below.

ParameterValueCell Line/StrainSource
EC90 (AcrB Inhibition) 0.6 μMWild-type E. coli AcrBMedChemExpress
MIC Potentiation (Data not available in search results)E. coliN/A
Cytotoxicity (Data not available in search results)(Relevant cell line)N/A

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize efflux pump inhibitors like this compound. These are based on standard practices in the field and the likely methods used in the primary research.

Minimal Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)

This assay is used to determine the synergistic effect of an EPI with an antibiotic.

Start Start Prepare_Plates Prepare 96-well plates with 2-fold serial dilutions of Antibiotic (horizontal) and This compound (vertical) Start->Prepare_Plates Inoculate Inoculate plates with E. coli suspension (~5 x 10^5 CFU/mL) Prepare_Plates->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC of the antibiotic alone and in combination with this compound Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC End End Calculate_FIC->End

Fig. 2: Checkerboard Assay Workflow.

Protocol:

  • Two-fold serial dilutions of the antibiotic are prepared along the x-axis of a 96-well microtiter plate in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Two-fold serial dilutions of this compound are prepared along the y-axis of the same plate.

  • Each well is then inoculated with a standardized suspension of E. coli (e.g., adjusted to a 0.5 McFarland standard and then diluted).

  • The plate is incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with this compound, that visibly inhibits bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone). An FIC index of ≤ 0.5 is typically considered synergistic.

Ethidium Bromide Efflux Assay

This real-time assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr).

Protocol:

  • E. coli cells are grown to the mid-logarithmic phase, harvested, and washed.

  • The cells are loaded with EtBr in the presence of a protonophore (e.g., CCCP) to de-energize the cell membrane and allow the dye to accumulate.

  • The cells are then washed to remove the protonophore and excess EtBr.

  • The cells are resuspended in a buffer containing this compound at various concentrations.

  • Efflux is initiated by the addition of an energy source (e.g., glucose).

  • The fluorescence of the cell suspension is monitored over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr. Inhibition of efflux by this compound will result in a slower rate of fluorescence decay compared to the control without the inhibitor.

Pharmacokinetics

(Data not available in search results)

Safety and Toxicology

(Data not available in search results)

Conclusion

This compound is a promising efflux pump inhibitor with potent activity against the AcrAB-TolC system in E. coli. Its ability to restore the efficacy of existing antibiotics highlights its potential as a valuable tool in the fight against antimicrobial resistance. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles to support its development as a potential therapeutic agent.

The Discovery and Development of Pyridylpiperazine Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of inhibitors targeting various enzymes and receptors implicated in a multitude of diseases. This technical guide provides an in-depth overview of the discovery and development of pyridylpiperazine inhibitors, with a focus on their mechanism of action, key experimental protocols, and associated quantitative data.

Introduction to Pyridylpiperazine Inhibitors

The pyridylpiperazine moiety, a fusion of pyridine and piperazine rings, offers a versatile template for drug design. Its unique physicochemical properties, including its ability to engage in a variety of molecular interactions and its favorable absorption, distribution, metabolism, and excretion (ADME) profiles, have made it an attractive starting point for the development of potent and selective inhibitors.[1] This guide will explore the development of pyridylpiperazine-based inhibitors for several key target classes, including ureases, bacterial efflux pumps, protein kinases, and phosphodiesterases (PDEs).

Pyridylpiperazine Inhibitors of Urease

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[2] In pathogens like Helicobacter pylori, this activity is crucial for survival in the acidic environment of the stomach, making urease a key target for anti-ulcer and antibacterial therapies.[1][2]

Mechanism of Action

Pyridylpiperazine-based urease inhibitors are designed to interact with the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.[1][2] The pyridyl and piperazine nitrogens, along with other functional groups on the scaffold, can coordinate with the nickel ions and form hydrogen bonds with key amino acid residues in the active site, leading to potent inhibition.[1]

Quantitative Data: Urease Inhibitory Activity

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives have been synthesized and evaluated for their urease inhibitory activity. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

Compound IDModificationIC50 (µM) vs. UreaseBinding Energy (kcal/mol)
5b N-arylacetamide derivative2.0 ± 0.73[1][2]-8.0[1][2]
7e N-arylpropanamide derivative2.24 ± 1.63[1][2]-8.1[1][2]
Precursor 3 1-(3-nitropyridin-2-yl)piperazine3.90 ± 1.91[1][2]-6.1[1][2]
Thiourea (Standard) -23.2 ± 11.0[1][2]-2.8[1][2]
Experimental Protocols

A general synthetic scheme for the preparation of 1-(3-nitropyridin-2-yl)piperazine derivatives is outlined below.

G 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Acetonitrile (reflux, 12h) Acetonitrile (reflux, 12h) 2-chloro-3-nitropyridine->Acetonitrile (reflux, 12h) Piperazine Piperazine Piperazine->Acetonitrile (reflux, 12h) 1-(3-nitropyridin-2-yl)piperazine (3) 1-(3-nitropyridin-2-yl)piperazine (3) Acetonitrile (reflux, 12h)->1-(3-nitropyridin-2-yl)piperazine (3) Base, Acetonitrile (reflux) Base, Acetonitrile (reflux) 1-(3-nitropyridin-2-yl)piperazine (3)->Base, Acetonitrile (reflux) N-arylacetamide/propanamide precursors N-arylacetamide/propanamide precursors N-arylacetamide/propanamide precursors->Base, Acetonitrile (reflux) Final Pyridylpiperazine Derivatives (5a-o, 7a-k) Final Pyridylpiperazine Derivatives (5a-o, 7a-k) Base, Acetonitrile (reflux)->Final Pyridylpiperazine Derivatives (5a-o, 7a-k)

General synthesis of pyridylpiperazine urease inhibitors.

Detailed Protocol:

  • Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3): A solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile is added to a solution of excess piperazine (5 equivalents) in acetonitrile. The reaction mixture is refluxed for 12 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the product.[2]

  • Synthesis of N-arylacetamide/propanamide Derivatives (5a-o, 7a-k): The synthesized 1-(3-nitropyridin-2-yl)piperazine (1 equivalent) is reacted with the appropriate N-aryl-2-chloroacetamide or N-aryl-2-chloropropanamide (1.1 equivalents) in the presence of a base (e.g., potassium carbonate) in acetonitrile. The mixture is refluxed for 24-48 hours. The product is then isolated and purified by column chromatography.[2]

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR.[2]

The inhibitory activity of the synthesized compounds against urease is determined using a modified Berthelot (indophenol) method.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection Urease enzyme Urease enzyme Incubation Incubation Urease enzyme->Incubation Test Compound Test Compound Test Compound->Incubation Buffer Buffer Buffer->Incubation Urea (substrate) Urea (substrate) Urea (substrate)->Incubation Addition of Phenol & Hypochlorite Reagents Addition of Phenol & Hypochlorite Reagents Incubation->Addition of Phenol & Hypochlorite Reagents Color Development Color Development Addition of Phenol & Hypochlorite Reagents->Color Development Absorbance Measurement (625 nm) Absorbance Measurement (625 nm) Color Development->Absorbance Measurement (625 nm)

Workflow for the in vitro urease inhibition assay.

Detailed Protocol:

  • A reaction mixture containing urease enzyme solution, buffer (phosphate buffer, pH 7.0), and the test compound (dissolved in a suitable solvent) is pre-incubated.

  • The reaction is initiated by the addition of the substrate, urea.

  • After a specific incubation time at a controlled temperature, the reaction is stopped by the addition of phenol and sodium hypochlorite reagents.

  • The amount of ammonia produced is determined spectrophotometrically by measuring the absorbance of the resulting indophenol blue at a specific wavelength (e.g., 625 nm).

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor. Thiourea is commonly used as a standard inhibitor.

Pyridylpiperazine Inhibitors of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance (MDR). Inhibitors of these pumps can restore the efficacy of existing antibiotics. Pyridylpiperazine-based compounds have been identified as potent inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria like Klebsiella pneumoniae.[3][4][5]

Mechanism of Action

These pyridylpiperazine inhibitors act as allosteric modulators, binding to a site on the transmembrane domain of the AcrB protein, a key component of the AcrAB-TolC pump. This binding event disrupts the functional catalytic cycle of the pump, preventing the efflux of antibiotics.[6]

Quantitative Data: Efflux Pump Inhibitory Activity

A pyridylpiperazine-based efflux pump inhibitor, BDM91288, has shown promising activity in potentiating the effect of antibiotics.

ParameterValue
EC90 (BDM91288) 1.3 µM (for 3-(R)-aminopyrrolidine analogue)[3][5]
Intrinsic Clearance (CLint) 303 µL/min/mg proteins (for 3-(R)-aminopyrrolidine analogue)[3][5]
MIC90 (BDM91288 alone) > 250 µM[3][5]
In Vivo Efficacy

Oral administration of BDM91288 has been shown to significantly potentiate the in vivo efficacy of the antibiotic levofloxacin in a murine model of K. pneumoniae lung infection.[4][5]

Pyridylpiperazine Inhibitors of Protein Kinases

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The pyridylpiperazine scaffold has been utilized in the design of inhibitors targeting several kinase families.

Signaling Pathways Modulated by Kinase Inhibitors

Pyridylpiperazine-based kinase inhibitors can modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

G cluster_0 MAPK Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK bind RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression (Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression (Proliferation, Differentiation) regulates Pyridylpiperazine Inhibitor Pyridylpiperazine Inhibitor Pyridylpiperazine Inhibitor->RAF inhibits Pyridylpiperazine Inhibitor->MEK inhibits

Inhibition of the MAPK signaling pathway.

G cluster_1 PI3K/Akt Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK bind PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 to Akt Akt PIP3->Akt recruits & activates Downstream Effectors (e.g., mTOR) Downstream Effectors (e.g., mTOR) Akt->Downstream Effectors (e.g., mTOR) phosphorylates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Effectors (e.g., mTOR)->Cell Survival, Growth, Proliferation promotes Pyridylpiperazine Inhibitor Pyridylpiperazine Inhibitor Pyridylpiperazine Inhibitor->PI3K inhibits Pyridylpiperazine Inhibitor->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The inhibitory activity of pyridylpiperazine compounds against specific kinases can be determined using various in vitro assays, such as radiometric assays or fluorescence-based assays.

Radiometric Assay (³²P-ATP):

  • The kinase, substrate (a specific peptide or protein), and the test compound are incubated in a reaction buffer containing MgCl₂.

  • The reaction is initiated by the addition of [γ-³²P]ATP.

  • After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper and washing).

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • The percentage of inhibition and IC50 values are calculated.

Pyridylpiperazine Inhibitors of Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling. PDE inhibitors have therapeutic applications in various conditions, including inflammatory diseases and cardiovascular disorders.

Signaling Pathway Modulation

By inhibiting PDEs, pyridylpiperazine compounds can increase the intracellular concentration of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

G GPCR GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Downstream Targets Downstream Targets PKA->Downstream Targets phosphorylates Cellular Response Cellular Response Downstream Targets->Cellular Response PDE PDE AMP AMP PDE->AMP hydrolyzes cAMP to Pyridylpiperazine Inhibitor Pyridylpiperazine Inhibitor Pyridylpiperazine Inhibitor->PDE inhibits

Modulation of the cAMP/PKA signaling pathway by PDE inhibitors.

Conclusion

The pyridylpiperazine scaffold has proven to be a highly valuable framework in the design and discovery of a wide array of potent and selective inhibitors. The versatility of this chemical moiety allows for its application across diverse therapeutic areas, from infectious diseases to oncology. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of pyridylpiperazine-based compounds in the quest for novel therapeutics. Further research focusing on the elucidation of specific signaling pathway interactions and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for the successful clinical translation of these promising inhibitors.

References

BDM91270's Allosteric Binding Site on the AcrB Efflux Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action for BDM91270, a potent inhibitor of the Escherichia coli AcrAB-TolC multidrug efflux pump. This compound, a member of the pyridylpiperazine class, represents a significant advancement in the development of allosteric inhibitors that target the transmembrane (TM) domain of the AcrB protein, offering a novel strategy to combat antibiotic resistance.

The this compound Target Binding Site on AcrB

Contrary to many efflux pump inhibitors that target the substrate-binding pockets in the periplasmic domain, this compound binds to a novel, allosteric site located within the transmembrane domain of the AcrB protomer in its Loose (L) or access conformation [1][2]. This binding pocket is of critical functional importance as it is lined by key residues of the proton relay network, which is essential for powering the efflux pump.

Key characteristics of the binding site:

  • Location: Transmembrane domain of the AcrB L-protomer.

  • Composition: The pocket is formed by residues from transmembrane helices TM4, TM5, and TM10[3].

  • Critical Residues: The site is in immediate proximity to the essential catalytic triad D407, D408, and K940 . These residues are central to the proton translocation process that drives the conformational changes of AcrB required for drug efflux[1][2][4].

  • This compound-Specific Interactions: this compound is an optimized pyridylpiperazine analog. Its enhanced potency is attributed to the introduction of a primary amine, which engages in novel interactions with distal acidic residues within this transmembrane binding pocket[3]. This specific interaction likely involves the formation of a salt bridge or strong hydrogen bond, anchoring the inhibitor more firmly and enhancing its inhibitory effect.

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor. By binding deep within the transmembrane domain of the L-protomer, it physically obstructs the necessary conformational cycling of the AcrB trimer. The AcrAB-TolC pump operates via a functional rotation mechanism where each AcrB protomer cycles through three states: Loose (L - access), Tight (T - binding), and Open (O - extrusion)[4][5].

The binding of this compound is proposed to inhibit AcrB function through two primary mechanisms[4]:

  • Steric Hindrance: The presence of the inhibitor in the TM domain of the L-protomer is believed to sterically prevent the transition to the T-protomer. This transition involves significant structural rearrangements of the transmembrane helices. By locking AcrB in the L-state, the entire transport cycle is halted.

  • Disruption of the Proton Relay: By interacting with key acidic residues like D408, this compound directly interferes with the proton translocation pathway, effectively cutting off the energy supply for the pump's mechanical action[4].

The following diagram illustrates the proposed mechanism of allosteric inhibition.

Allosteric_Inhibition_Mechanism Mechanism of this compound Allosteric Inhibition of AcrB cluster_0 Normal Functional Cycle cluster_1 Inhibited Cycle L Loose (L) Access T Tight (T) Binding L->T Proton Translocation O Open (O) Extrusion T->O Substrate Transport O->L Reset L_inhibited Loose (L) This compound Bound T_blocked Tight (T) Blocked L_inhibited->T_blocked Conformational Change PREVENTED BDM This compound BDM->L_inhibited Binds to TM Domain

Caption: Proposed allosteric inhibition of the AcrB functional cycle by this compound.

Quantitative Data: Potency of this compound

This compound demonstrates potent inhibition of the AcrAB-TolC pump, leading to a significant increase in the efficacy of antibiotics that are normally effluxed. The primary quantitative measure reported for its activity is the EC90 value from antibiotic potentiation assays.

CompoundTargetAssay TypePotency (EC90)Reference
This compound E. coli AcrBPyridomycin Potentiation0.6 µM--INVALID-LINK--

EC90: The effective concentration required to achieve 90% of the maximal potentiation of the antibiotic.

Experimental Protocols

The identification and characterization of the this compound binding site and its inhibitory activity rely on several key experimental methodologies.

Antibiotic Potentiation Checkerboard Assay

This assay is used to quantify the ability of an efflux pump inhibitor (EPI) to potentiate the activity of a known antibiotic substrate of AcrB.

Protocol:

  • Strain Preparation: An E. coli strain, such as BW25113 (wild-type), is grown overnight in a suitable medium like Cation-Adjusted Mueller Hinton Broth (CAMHB).

  • Assay Plate Preparation: A 96-well microtiter plate is prepared with a two-dimensional concentration gradient.

    • The antibiotic (e.g., pyridomycin, novobiocin, or erythromycin) is serially diluted along the y-axis.

    • The EPI (this compound) is serially diluted along the x-axis.

  • Inoculation: The overnight bacterial culture is diluted to a final concentration of 5 x 10^5 CFU/mL in fresh CAMHB, and 50 µL is added to each well of the assay plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The optical density (OD600) of each well is measured to determine bacterial growth. The Minimal Inhibitory Concentration (MIC) of the antibiotic is determined at each concentration of the EPI.

  • Quantification: The potentiation effect is quantified by calculating the fold-decrease in the antibiotic MIC in the presence of the EPI. The EC90 is determined by plotting the antibiotic potentiation against the EPI concentration.

Site-Directed Mutagenesis for Binding Site Validation

This technique is used to confirm the importance of specific amino acid residues for inhibitor binding and action. By mutating residues suspected to be in the binding pocket and observing a loss of inhibitor potency, the binding site can be validated.

Protocol:

  • Plasmid Template: A plasmid containing the wild-type acrB gene is used as a template.

  • Primer Design: Mutagenic primers are designed to incorporate the desired nucleotide change, resulting in an amino acid substitution (e.g., D408A).

  • Mutagenesis PCR: A PCR-based method (e.g., QuikChange) is used with the mutagenic primers and the plasmid template to generate the mutated plasmid.

  • Template Removal: The parental, non-mutated template DNA is digested using the DpnI enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, mutated plasmid intact.

  • Transformation: The mutated plasmid is transformed into a competent E. coli strain.

  • Sequence Verification: The entire acrB gene in the resulting plasmids is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

  • Functional Analysis: The mutated AcrB protein is expressed in an acrB-deletion strain of E. coli. The effect of the mutation on the potency of this compound is then assessed using the antibiotic potentiation checkerboard assay described above. A significant increase in the EC90 or a complete loss of potentiation indicates that the mutated residue is critical for inhibitor interaction.

The logical workflow for identifying and validating the inhibitor's binding site is depicted below.

Experimental_Workflow Workflow for this compound Binding Site Identification A Initial Hit Identification (High-Throughput Screening) B Lead Optimization (Medicinal Chemistry) Generates this compound A->B C Generate EPI-Resistant E. coli Mutants B->C D Whole Genome Sequencing of Resistant Mutants C->D E Identify Mutations in acrB (e.g., in TM Domain) D->E F Site-Directed Mutagenesis of Suspected Residues E->F I Structural Biology (Cryo-EM / X-ray) & Molecular Docking E->I G Checkerboard Assays with Mutant Strains F->G H Loss of this compound Potency Confirms Binding Residue G->H J Definitive Binding Site Localization H->J I->J

References

The Emergence of BDM91270: A Technical Guide to a Novel Efflux Pump Inhibitor in the Fight Against Bacterial Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against antibiotic-resistant bacteria, a promising new agent, BDM91270, has emerged as a potent inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols underpinning its evaluation. The information is tailored for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of multidrug resistance (MDR).

This compound, identified as compound 29 in foundational research, is a pyridylpiperazine-based allosteric inhibitor that targets AcrB, the inner membrane transporter component of the AcrAB-TolC efflux system.[1][2] This tripartite pump is a major contributor to MDR in Gram-negative bacteria by expelling a wide range of antibiotics from the cell, thereby reducing their intracellular concentration and effectiveness.[3][4] this compound's inhibitory action restores the potency of existing antibiotics, offering a potential strategy to rejuvenate our antimicrobial arsenal.

Mechanism of Action: Allosteric Inhibition of AcrB

This compound functions as an allosteric inhibitor, binding to a unique site on the transmembrane domain of the AcrB protomer.[5][6] This binding event is believed to disrupt the functional catalytic cycle of the pump, which relies on a precise series of conformational changes to transport substrates.[6] By interfering with this process, this compound effectively disables the efflux mechanism, leading to the intracellular accumulation of co-administered antibiotics to toxic levels for the bacteria.

The AcrAB-TolC efflux pump operates through a functional rotation of its three AcrB protomers, cycling through access, binding, and extrusion states.[4] this compound's binding to a site distinct from the substrate-binding pocket is characteristic of allosteric inhibition, a mechanism that can offer advantages in terms of specificity and reduced potential for resistance development at the inhibitor binding site itself.

Quantitative Efficacy of this compound

The potency of this compound is demonstrated by its ability to significantly reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against E. coli. The key metric for its activity is the EC90, the concentration of the inhibitor required to achieve 90% of its maximal effect.

Compound Target Organism Metric Value Reference
This compound (compound 29)AcrBWild-type E. coliEC900.6 μM[7]

Further studies have demonstrated the ability of pyridylpiperazine analogues to potentiate the activity of antibiotics that are known substrates of the AcrAB-TolC pump. This potentiation is typically quantified as a fold-reduction in the antibiotic's MIC in the presence of the inhibitor.

Experimental Protocols

The evaluation of this compound and its analogues involves a series of standardized microbiological and biochemical assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., E. coli) is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate containing MHB.

  • Addition of Inhibitor: For potentiation assays, a fixed, sub-lethal concentration of this compound is added to each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, such as ethidium bromide (EtBr).

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer such as phosphate-buffered saline (PBS). The cells are then resuspended in the same buffer to a specific optical density.

  • Loading with Fluorescent Dye: Ethidium bromide is added to the cell suspension.

  • Initiation of Efflux: Efflux is initiated by energizing the cells, for example, by the addition of glucose.

  • Inhibitor Treatment: this compound is added at various concentrations to the cell suspension prior to or concurrently with the energizing agent.

  • Fluorescence Monitoring: The intracellular accumulation of EtBr is monitored over time using a fluorometer. An increase in fluorescence indicates inhibition of efflux.

Visualizing the Impact of this compound

To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Bacterial Culture Bacterial Culture Microtiter Plate Setup Microtiter Plate Setup Bacterial Culture->Microtiter Plate Setup Antibiotic Dilution Antibiotic Dilution Antibiotic Dilution->Microtiter Plate Setup This compound Solution This compound Solution This compound Solution->Microtiter Plate Setup Incubation Incubation Microtiter Plate Setup->Incubation MIC Reading MIC Reading Incubation->MIC Reading Potentiation Data Potentiation Data MIC Reading->Potentiation Data

References

Methodological & Application

Application Notes and Protocols: Determining the EC90 of BDM91270 for Wild-Type E. coli AcrB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli, poses a significant threat to global health. A primary mechanism of MDR is the active extrusion of antibiotics from the bacterial cell by efflux pumps. The AcrAB-TolC efflux pump is a major contributor to intrinsic and acquired antibiotic resistance in E. coli.[1][2][3] This tripartite system, composed of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC, effectively expels a broad range of antimicrobial agents.[1][2]

BDM91270 is a novel inhibitor of the E. coli AcrAB-TolC efflux pump, with a reported 90% effective concentration (EC90) of 0.6 μM against wild-type E. coli AcrB.[4][5][6] This application note provides detailed protocols for determining the EC90 of this compound, a crucial parameter for evaluating its potency as an efflux pump inhibitor (EPI). The methodologies described herein are essential for researchers engaged in the discovery and development of new antibacterial agents that can overcome efflux-mediated resistance.

Signaling Pathway: The AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump functions as a proton-motive force-dependent transporter. Substrates are captured by the AcrB transporter in the inner membrane and are subsequently transported through the periplasmic channel formed by AcrA and the outer membrane pore TolC, directly into the extracellular medium.[1][2] this compound is believed to allosterically inhibit AcrB, thereby disrupting this extrusion process and increasing the intracellular concentration of antibiotics.[5]

AcrAB_TolC_Efflux_Pump cluster_membrane Cell Envelope cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular TolC TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Efflux AcrA AcrA AcrA->TolC AcrB AcrB AcrB->AcrA Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding This compound This compound This compound->AcrB Inhibition

Caption: The AcrAB-TolC efflux pump mechanism and the inhibitory action of this compound.

Experimental Workflow for EC90 Determination

The determination of the EC90 of this compound involves a series of steps, beginning with bacterial culture preparation, followed by a fluorescence-based efflux inhibition assay, and concluding with data analysis to calculate the EC90 value.

EC90_Workflow A 1. Bacterial Culture Preparation (Wild-type E. coli) B 2. Cell Harvesting and Washing A->B C 3. Preparation of Cell Suspension B->C D 4. Incubation with this compound and Fluorescent Substrate (e.g., Ethidium Bromide) C->D E 5. Measurement of Fluorescence D->E F 6. Data Analysis (Dose-Response Curve) E->F G 7. EC90 Determination F->G

Caption: Experimental workflow for determining the EC90 of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: this compound Stock Solution and Dilutions

Stock Concentration (mM)SolventDilution FactorFinal Concentration (µM)
10DMSO1:101000
10DMSO1:100100
10DMSO1:100010
10DMSO1:100001
10DMSO1:1000000.1
10DMSO1:10000000.01

Table 2: EC90 Determination of this compound

ReplicateEC50 (µM)EC90 (µM)R² of Dose-Response Curve
1
2
3
Mean
Std. Dev.

Experimental Protocols

Materials and Reagents
  • Wild-type E. coli strain (e.g., K-12)

  • This compound

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

Bacterial Culture Preparation
  • Inoculate a single colony of wild-type E. coli into 5 mL of LB broth.

  • Incubate the culture overnight at 37°C with shaking (200 rpm).

  • The following day, dilute the overnight culture 1:100 into fresh LB broth.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of approximately 0.6).

Ethidium Bromide Efflux Inhibition Assay

This protocol is adapted from established methods for measuring efflux pump activity.

  • Cell Preparation:

    • Harvest the mid-log phase bacterial culture by centrifugation at 4000 x g for 10 minutes.

    • Discard the supernatant and wash the cell pellet twice with an equal volume of PBS.

    • Resuspend the final cell pellet in PBS to an OD600 of 0.4.

  • Assay Setup:

    • Prepare a serial dilution of this compound in PBS. A typical concentration range to test would be from 0.01 µM to 10 µM.

    • In a 96-well black, clear-bottom microplate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a control well with PBS instead of this compound.

    • Add ethidium bromide to each well to a final concentration of 2 µg/mL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 600 nm.

    • Record the fluorescence every 60 seconds for a total of 30 minutes.

Data Analysis and EC90 Determination
  • For each concentration of this compound, determine the rate of ethidium bromide accumulation by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the rates of accumulation to the control (no this compound) to determine the percentage of efflux inhibition.

  • Plot the percentage of efflux inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

  • From the dose-response curve, determine the concentration of this compound that results in 90% of the maximal inhibition (EC90).

Conclusion

The protocols outlined in this application note provide a robust framework for determining the EC90 of this compound against wild-type E. coli AcrB. Accurate determination of this parameter is critical for the preclinical evaluation of this and other efflux pump inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance the development of novel strategies to combat antibiotic resistance.

References

Application Notes and Protocols for Evaluating the In Vitro Efficacy of BDM91270

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM91270 is a novel small molecule inhibitor targeting Kinase X, a critical component of the Pro-Survival Signaling Pathway often dysregulated in various cancers. These application notes provide a comprehensive guide to the in vitro assays recommended for evaluating the efficacy of this compound, from determining its impact on cell viability and apoptosis to confirming its engagement with the intended target.

Cellular Viability Assays

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound.[1][2][3] A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[1]

MTT Assay Protocol

This protocol is designed to assess the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.

Cell LineThis compound IC50 (µM)
Cell Line A (High Kinase X expression)0.5
Cell Line B (Low Kinase X expression)15.2
Normal Cell Line> 50

Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay is recommended.[4][5][6] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]

Annexin V/PI Staining Protocol

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]

Data Presentation: Apoptosis Induction by this compound
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.22.12.7
This compound (0.1x IC50)85.610.34.1
This compound (1x IC50)42.345.811.9
This compound (10x IC50)10.168.221.7

Target Engagement Assays

Target engagement assays are crucial to confirm that this compound directly interacts with its intended target, Kinase X, within the cellular environment.[9][10] A common approach is to use a cellular thermal shift assay (CETSA) or a specific antibody-based method like Western blotting to assess the phosphorylation status of a downstream substrate.

Western Blot Protocol for Downstream Target Inhibition

This protocol aims to measure the phosphorylation level of a known downstream substrate of Kinase X.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Substrate Y, anti-total-Substrate Y, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation: Inhibition of Kinase X Signaling
Treatmentp-Substrate Y / Total Substrate Y (Fold Change)
Vehicle Control1.00
This compound (0.5 µM)0.45
This compound (1.0 µM)0.12
This compound (5.0 µM)0.03

Visualizations

Signaling Pathway

BDM91270_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Kinase_X Kinase X Growth_Factor_Receptor->Kinase_X Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Pro_Survival_Genes Pro-Survival Gene Expression Substrate_Y->Pro_Survival_Genes Promotes Apoptosis Apoptosis Pro_Survival_Genes->Apoptosis Inhibits This compound This compound This compound->Kinase_X Inhibits

Caption: this compound inhibits the Pro-Survival Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_target Target Engagement Seed_Cells_96 Seed Cells (96-well) Treat_BDM91270_Viability Treat with This compound Seed_Cells_96->Treat_BDM91270_Viability MTT_Assay MTT Assay Treat_BDM91270_Viability->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Seed_Cells_6 Seed Cells (6-well) Treat_BDM91270_Apoptosis Treat with This compound Seed_Cells_6->Treat_BDM91270_Apoptosis Annexin_V_PI_Staining Annexin V/PI Staining Treat_BDM91270_Apoptosis->Annexin_V_PI_Staining Flow_Cytometry Flow Cytometry Analysis Annexin_V_PI_Staining->Flow_Cytometry Treat_Cells_Target Treat Cells Cell_Lysis Cell Lysis Treat_Cells_Target->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Analyze_Phosphorylation Analyze Phosphorylation Western_Blot->Analyze_Phosphorylation

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship of Assays

Assay_Relationship Cell_Viability Reduced Cell Viability (MTT Assay) Efficacy_Conclusion Conclusion: This compound is an effective in vitro inhibitor of Kinase X Cell_Viability->Efficacy_Conclusion Induces_Apoptosis Induction of Apoptosis (Annexin V Assay) Induces_Apoptosis->Cell_Viability Target_Inhibition Target Inhibition (Western Blot) Target_Inhibition->Induces_Apoptosis

References

Application Notes and Protocols for Studying the AcrAB-TolC Pump in Live Bacteria Using BDM91270

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli. This tripartite system, spanning the inner and outer membranes, actively extrudes a wide range of antibiotics and toxic compounds from the bacterial cell, thereby reducing their intracellular concentration and efficacy. The inhibition of this efflux pump is a promising strategy to restore the activity of existing antibiotics and combat MDR. BDM91270 is an inhibitor of the E. coli AcrAB-TolC efflux pump, targeting the AcrB component. These application notes provide detailed protocols for utilizing this compound to study the function and inhibition of the AcrAB-TolC pump in live bacteria.

Mechanism of Action of the AcrAB-TolC Efflux Pump

The AcrAB-TolC pump is a complex machinery composed of three proteins: AcrB, the inner membrane transporter; AcrA, the periplasmic membrane fusion protein; and TolC, the outer membrane channel. Substrates are captured by AcrB from the cytoplasm or the periplasm and are transported through a channel formed by the trimeric AcrB and the periplasmic opening of TolC, which is bridged by AcrA. This process is energized by the proton motive force. This compound is believed to inhibit this process by binding to AcrB, thereby disrupting the transport cycle.

AcrAB_TolC_Mechanism cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane TolC TolC Antibiotic_out Antibiotic (extracellular) TolC->Antibiotic_out Efflux AcrA AcrA AcrA->TolC Docking AcrB AcrB AcrB->AcrA Interaction Antibiotic_in Antibiotic (intracellular) Antibiotic_in->AcrB Binding This compound This compound This compound->AcrB Inhibition Proton_Motive_Force Proton Motive Force Proton_Motive_Force->AcrB Energizes

Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.

Data Presentation

The following tables provide a template for organizing quantitative data obtained from the described experimental protocols.

Table 1: Inhibitory Activity of this compound on AcrAB-TolC

CompoundTargetAssay TypeEC₅₀ (µM)IC₅₀ (µM)EC₉₀ (µM)Reference
This compoundAcrBin vivo--0.6
PAβNAcrBEfflux Assay-User Defined-
NMPAcrBEfflux Assay-User Defined-

Table 2: Potentiation of Antibiotic Activity by this compound

AntibioticBacterial StrainThis compound Conc. (µM)MIC alone (µg/mL)MIC with this compound (µg/mL)Fold Potentiation
NovobiocinE. coli AG100User DefinedUser DefinedUser DefinedUser Defined
ErythromycinE. coli AG100User DefinedUser DefinedUser DefinedUser Defined
CiprofloxacinE. coli AG100User DefinedUser DefinedUser DefinedUser Defined

This table should be populated with experimentally determined values.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental conditions and bacterial strains.

Real-Time Efflux Assay using Nile Red

This assay measures the ability of this compound to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrAB-TolC pump.

Materials:

  • E. coli strains:

    • AG100 (wild-type, AcrAB-TolC proficient)

    • AG100A (ΔacrAB, AcrAB-TolC deficient)

    • AG102 (marR mutant, overexpressing AcrAB)

  • Luria-Bertani (LB) broth

  • Phosphate buffered saline (PBS), pH 7.4

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Nile Red

  • Glucose

  • This compound

  • Phenylalanine-arginine β-naphthylamide (PAβN) (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Preparation:

    • Inoculate 5 mL of LB broth with the desired E. coli strain and grow overnight at 37°C with shaking.

    • Inoculate 50 mL of fresh LB broth with the overnight culture to an OD₆₀₀ of ~0.05 and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 10.

  • De-energization and Dye Loading:

    • To 1 mL of the cell suspension, add CCCP to a final concentration of 10-20 µM to de-energize the cells.

    • Incubate for 10 minutes at room temperature.

    • Add Nile Red to a final concentration of 5 µM.

    • Incubate for 60 minutes at room temperature in the dark to allow for dye accumulation.

    • Centrifuge the cells (13,000 x g, 3 min) and wash once with PBS to remove extracellular Nile Red and CCCP.

    • Resuspend the cells in 1 mL of PBS.

  • Efflux Measurement:

    • Pipette 180 µL of the dye-loaded cell suspension into the wells of a 96-well plate.

    • Add 10 µL of this compound to achieve the desired final concentration (e.g., a range from 0.1 to 10 µM). Include wells with a known inhibitor like PAβN (e.g., 50 µM) as a positive control and a vehicle control (e.g., DMSO).

    • Place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the baseline fluorescence (Excitation: 550 nm, Emission: 630 nm).

    • Initiate efflux by adding 10 µL of a 1 M glucose solution to each well (final concentration 50 mM).

    • Immediately begin recording the fluorescence every 30-60 seconds for 15-30 minutes.

Data Analysis:

Plot fluorescence intensity versus time. A decrease in fluorescence indicates efflux of Nile Red. The rate of efflux will be slower in the presence of an effective inhibitor like this compound.

Efflux_Assay_Workflow start Start culture Bacterial Culture (Mid-log phase) start->culture wash Harvest and Wash Cells culture->wash deenergize De-energize with CCCP wash->deenergize load Load with Fluorescent Substrate (Nile Red) deenergize->load wash2 Wash to Remove Excess Substrate load->wash2 dispense Dispense into 96-well plate wash2->dispense add_inhibitor Add this compound / Controls dispense->add_inhibitor measure_baseline Measure Baseline Fluorescence add_inhibitor->measure_baseline energize Initiate Efflux with Glucose measure_baseline->energize measure_efflux Measure Fluorescence over Time energize->measure_efflux analyze Analyze Data measure_efflux->analyze end End analyze->end

Caption: Experimental workflow for the real-time efflux assay.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay determines the ability of this compound to potentiate the activity of an antibiotic that is a substrate of the AcrAB-TolC pump.

Materials:

  • E. coli strains (as in Protocol 1)

  • Mueller-Hinton Broth (MHB)

  • Antibiotics (e.g., novobiocin, erythromycin)

  • This compound

  • 96-well microplates

Protocol:

  • Prepare Antibiotic and Inhibitor Solutions:

    • Prepare a stock solution of the antibiotic in an appropriate solvent.

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of two-fold dilutions of the antibiotic in MHB in a 96-well plate (e.g., from 256 µg/mL to 0.125 µg/mL).

    • Prepare a second set of antibiotic dilutions in MHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 0.5, 1, and 2 µM). Include a control with the vehicle (DMSO) alone.

  • Inoculum Preparation:

    • Grow an overnight culture of the E. coli strain in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Incubation:

    • Add the prepared inoculum to each well of the microplates containing the antibiotic dilutions with and without this compound.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of the antibiotic in the absence and presence of this compound.

Data Analysis:

Calculate the fold potentiation by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound. A fold potentiation greater than or equal to four is generally considered significant.

Fluorescence Microscopy for Visualizing Substrate Accumulation

This qualitative or semi-quantitative method allows for the direct visualization of fluorescent substrate accumulation within individual bacterial cells.

Materials:

  • E. coli strains (as in Protocol 1)

  • Minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., glucose)

  • Fluorescent substrate (e.g., Nile Red or ethidium bromide)

  • This compound

  • Agarose

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Preparation:

    • Grow E. coli to mid-log phase in minimal medium.

    • Harvest and wash the cells as described in Protocol 1.

  • Agarose Pad Preparation:

    • Prepare a 1.5% (w/v) solution of agarose in minimal medium.

    • Pipette a small drop of the molten agarose onto a clean glass slide and immediately place another slide on top to create a thin, flat pad.

    • After the agarose has solidified, carefully remove the top slide.

  • Cell Imaging:

    • Spot a small volume (1-2 µL) of the washed cell suspension onto the agarose pad and allow it to dry slightly.

    • Place a coverslip over the cells.

    • Mount the slide on the fluorescence microscope.

  • Inhibitor and Substrate Treatment:

    • Acquire initial images of the cells (phase contrast and fluorescence channels).

    • Prepare a solution of the fluorescent substrate and this compound (at the desired concentration) in minimal medium.

    • Carefully add a drop of this solution to the edge of the coverslip to allow it to diffuse under and expose the cells. Include a control with the substrate only.

    • Acquire time-lapse images to observe the change in intracellular fluorescence over time.

Data Analysis:

Analyze the images to compare the fluorescence intensity of individual cells treated with this compound to the control cells. Increased fluorescence in the presence of this compound indicates inhibition of efflux and accumulation of the substrate.

Signaling_Pathway cluster_inhibition Inhibition of AcrAB-TolC by this compound This compound This compound AcrB AcrB Transporter This compound->AcrB Binds to Conformational_Change Inhibition of Conformational Change AcrB->Conformational_Change Prevents Efflux_Blocked Substrate Efflux Blocked Conformational_Change->Efflux_Blocked Substrate_Accumulation Intracellular Substrate Accumulation Efflux_Blocked->Substrate_Accumulation Antibiotic_Potentiation Antibiotic Potentiation Substrate_Accumulation->Antibiotic_Potentiation

Caption: Signaling pathway of this compound action.

Disclaimer

These protocols are intended as a guide and may require optimization for your specific experimental setup. It is recommended to perform appropriate controls and validate the assays in your laboratory. The quantitative data for this compound is limited in the public domain, and researchers are encouraged to determine key parameters such as IC₅₀ and fold potentiation experimentally.

BDM91270: A Novel Pyridylpiperazine-Based Inhibitor for Investigating Efflux Pump Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The rise of multidrug resistance (MDR) in pathogenic bacteria poses a significant threat to global health. A primary mechanism contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad spectrum of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. The AcrAB-TolC efflux pump system in Escherichia coli is a well-characterized example of a Resistance-Nodulation-Division (RND) type efflux pump, which plays a crucial role in the intrinsic and acquired resistance of this and other Gram-negative bacteria.

BDM91270 is a novel pyridylpiperazine-based small molecule inhibitor of the AcrB protein, the inner membrane transporter component of the AcrAB-TolC efflux pump. As an analogue with improved antibiotic potentiation activity, this compound serves as a valuable research tool for elucidating the structure and function of RND efflux pumps and for exploring strategies to overcome antibiotic resistance. This document provides detailed application notes and protocols for the use of this compound in laboratory settings.

Mechanism of Action

This compound functions as an allosteric inhibitor of AcrB. It binds to a unique site located in the transmembrane (TM) domain of the AcrB L-protomer (Loose conformation). This binding event is thought to interfere with the proton relay network, which is essential for powering the conformational changes required for the pump's functional catalytic cycle. By disrupting this process, this compound effectively inhibits the efflux of antibiotics and other substrates, thereby restoring their antibacterial activity. The inhibitory action is mediated through novel interactions with distal acidic residues within the AcrB binding pocket.

Applications
  • Investigating Efflux Pump Inhibition: this compound can be used to study the role of the AcrAB-TolC efflux pump in the resistance of E. coli and other Gram-negative bacteria to various antibiotics.

  • Antibiotic Potentiation Studies: Researchers can utilize this compound to assess its ability to potentiate the activity of existing antibiotics against MDR strains.

  • Structure-Activity Relationship (SAR) Studies: As a member of the pyridylpiperazine class of inhibitors, this compound can be used as a reference compound in SAR studies to design more potent and specific efflux pump inhibitors.

  • Probing Efflux Pump Dynamics: The allosteric nature of this compound inhibition allows for the investigation of the conformational changes and dynamics of the AcrB protein during its functional cycle.

Data Presentation

The following table summarizes the antibiotic potentiation activity of this compound in combination with levofloxacin against an E. coli strain overexpressing the AcrAB-TolC efflux pump.

CompoundAntibioticE. coli StrainMIC of Antibiotic alone (µg/mL)MIC of Antibiotic with this compound (µg/mL)Fold Reduction in MIC
This compoundLevofloxacinOverexpressing AcrB80.516

Note: The specific concentration of this compound used in the combination assay is detailed in the experimental protocols.

Mandatory Visualizations

Caption: Mechanism of AcrB inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of Antibiotic Potentiation using Checkerboard Assay

This protocol details the methodology to assess the synergistic effect of this compound in combination with an antibiotic against a target bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Antibiotic stock solution (e.g., levofloxacin, concentration dependent on the MIC)

  • Bacterial strain (e.g., E. coli overexpressing AcrAB-TolC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (OD600 nm)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions in a 96-well Plate:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate, except for the first column and the first row.

    • In the first column (e.g., column 1, rows B-H), add 100 µL of the antibiotic stock solution at 2x the highest desired concentration. Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as a drug-free control.

    • In the first row (e.g., row A, columns 2-10), add 100 µL of the this compound stock solution at 2x the highest desired concentration. Perform serial two-fold dilutions down the column.

    • This creates a matrix of decreasing concentrations of both the antibiotic and this compound.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC of the antibiotic alone (column with no this compound) and in combination with different concentrations of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

      • FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)

      • Synergy is typically defined as an FICI ≤ 0.5.

Checkerboard_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (OD600 0.4-0.6) start->prep_inoculum dilute_culture Dilute to 5x10^5 CFU/mL prep_inoculum->dilute_culture prep_plate Prepare 96-well plate with serial dilutions of Antibiotic and this compound dilute_culture->prep_plate inoculate Inoculate plate with bacterial suspension prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs by visual inspection or OD600 reading incubate->read_mic analyze Calculate FICI to determine synergy read_mic->analyze end End analyze->end Hoechst_Assay_Workflow start Start prep_cells Prepare Bacterial Suspension (OD600 0.4 in PBS) start->prep_cells setup_plate Aliquot cells into 96-well plate prep_cells->setup_plate add_compounds Add this compound, CCCP (control), or DMSO (vehicle) setup_plate->add_compounds pre_incubate Incubate for 5 min add_compounds->pre_incubate add_hoechst Add Hoechst 33342 (2.5 µM) pre_incubate->add_hoechst measure_fluorescence Measure fluorescence kinetically (Ex: 355nm, Em: 460nm) add_hoechst->measure_fluorescence analyze Plot fluorescence vs. time and compare conditions measure_fluorescence->analyze end End analyze->end

Application Notes and Protocols: Assessing the Synergy of BDM91270 with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. A promising strategy to combat resistance is the use of combination therapies where a non-antibiotic compound potentiates the effect of existing antibiotics. This document provides detailed protocols for assessing the synergistic potential of a novel compound, BDM91270, with conventional antibiotics. The described experimental designs are fundamental in preclinical drug development and aim to quantify the nature of the interaction between two or more antimicrobial agents.

The primary methods covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay to assess the dynamics of bacterial killing.[1][2] Furthermore, this guide outlines a general approach to investigate the potential molecular mechanisms underlying any observed synergy.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.[3][4]

Principle

The checkerboard method involves testing serial dilutions of two compounds, in this case, this compound and a conventional antibiotic, both alone and in combination against a bacterial strain. The resulting pattern of growth inhibition is used to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials
  • This compound stock solution of known concentration

  • Antibiotic stock solution of known concentration

  • Appropriate bacterial strain (e.g., a clinically relevant MDR strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Experimental Workflow

G cluster_prep Preparation cluster_exposure Drug Exposure cluster_sampling Sampling & Plating cluster_analysis Data Analysis start Prepare bacterial inoculum in log phase prep_tubes Prepare tubes with drug concentrations start->prep_tubes inoculate Inoculate tubes with bacteria prep_tubes->inoculate incubate Incubate with shaking at 37°C inoculate->incubate sample Collect aliquots at 0, 2, 4, 8, 24 hours incubate->sample plate Perform serial dilutions and plate sample->plate count Count CFUs after incubation plate->count plot Plot log10 CFU/mL vs. Time count->plot interpret Determine synergy/bactericidal effect plot->interpret G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular BDM This compound Membrane Membrane Integrity BDM->Membrane disrupts AB Antibiotic Target Intracellular Target (e.g., Ribosome, DNA Gyrase) AB->Target binds to Membrane->AB increases uptake of Inhibition Inhibition of Cellular Processes Target->Inhibition

References

Application Notes and Protocols for the Synthesis of BDM91270 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of BDM91270 and its analogues, a novel class of E. coli AcrAB-TolC efflux pump inhibitors. The information is compiled from published scientific literature and is intended for research purposes.

Introduction

Multidrug resistance in Gram-negative bacteria, particularly Escherichia coli, poses a significant global health threat. The AcrAB-TolC tripartite efflux pump is a key contributor to this resistance, actively extruding a broad range of antibiotics from the bacterial cell. This compound and its analogues are pyridylpiperazine-based compounds that act as allosteric inhibitors of the AcrB component of this pump. By binding to a unique site in the transmembrane domain of AcrB, these inhibitors disrupt the pump's function, thereby restoring the efficacy of existing antibiotics.

This compound (also referred to as compound 29 in associated literature) has demonstrated potent inhibition of the wild-type E. coli AcrB with an EC90 of 0.6 μM[1]. The optimization of the pyridylpiperazine scaffold has led to the development of analogues with improved potency and pharmacokinetic properties, making them promising candidates for antibiotic potentiators.

Signaling Pathway and Mechanism of Action

The AcrAB-TolC efflux pump spans the inner and outer membranes of E. coli. AcrB, the inner membrane transporter, is responsible for substrate recognition and energy transduction via the proton motive force. AcrA is a periplasmic membrane fusion protein that links AcrB to the outer membrane channel, TolC. This compound and its analogues are believed to bind to a distinct allosteric pocket within the transmembrane domain of the AcrB protomer, which in turn prevents the functional catalytic cycle of the pump. This inhibition leads to the accumulation of antibiotics inside the bacterial cell, rendering them effective again.

AcrAB_TolC_Efflux_Pump cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm AcrA AcrA (Hexamer) TolC TolC (Trimer) AcrA->TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Expulsion AcrB AcrB (Trimer) AcrB->AcrA Translocation Proton Proton (H+) Proton->AcrB Proton Motive Force Antibiotic_in Antibiotic Antibiotic_in->AcrB Enters Pump This compound This compound This compound->AcrB Allosteric Inhibition

Figure 1: Mechanism of the AcrAB-TolC Efflux Pump and Inhibition by this compound.

General Synthetic Workflow

The synthesis of this compound and its analogues generally follows a multi-step process starting from a substituted pyridine core. The key steps involve the introduction of a piperazine moiety, followed by functionalization to introduce various linkers and terminal groups. The workflow allows for the modification of three key derivatization points on the pyridine core to explore structure-activity relationships.

Synthetic_Workflow Start Substituted Pyridine Step1 Introduction of Piperazine Moiety Start->Step1 Intermediate1 Pyridylpiperazine Core Step1->Intermediate1 Step2 Functionalization of Piperazine Intermediate1->Step2 Intermediate2 Functionalized Pyridylpiperazine Step2->Intermediate2 Step3 Linker Addition and Terminal Group Modification Intermediate2->Step3 Final_Product This compound & Analogues Step3->Final_Product

Figure 2: General Synthetic Workflow for this compound and Analogues.

Experimental Protocols

Protocol 1: General Synthesis of the Pyridylpiperazine Core

This protocol describes a general method for the synthesis of the 1-(dihalopyridin-2-yl)piperazine core structure.

Materials:

  • 2,3,5-trichloropyridine (or other appropriately substituted pyridine)

  • Piperazine

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the substituted pyridine (1.0 eq) in acetonitrile, add piperazine (1.5 eq) and triethylamine (1.3 eq).

  • Heat the reaction mixture at 50 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyridylpiperazine core.

Protocol 2: Synthesis of this compound (Compound 29)

This protocol is a representative example of the final derivatization step to yield this compound.

Materials:

  • 1-(3,5-dichloro-2-pyridinyl)piperazine

  • 2-((tert-butoxycarbonyl)amino)acetic acid

  • Propanephosphonic acid anhydride (T3P)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • 4 M HCl in 1,4-dioxane

  • Standard laboratory glassware and purification equipment

Procedure:

  • Amide Coupling: To a solution of 1-(3,5-dichloro-2-pyridinyl)piperazine (1.0 eq) and 2-((tert-butoxycarbonyl)amino)acetic acid (1.1 eq) in ethyl acetate, add triethylamine (5.0 eq) and T3P (3.5 eq).

  • Heat the reaction mixture at 80 °C for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in 1,4-dioxane and add 4 M HCl in 1,4-dioxane (10-20 eq).

  • Stir the reaction at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure to obtain this compound as a hydrochloride salt.

Protocol 3: Nile Red Efflux Assay

This protocol is used to assess the inhibitory activity of compounds on the AcrAB-TolC efflux pump in E. coli.

Materials:

  • E. coli strain (e.g., overexpressing AcrAB-TolC)

  • Luria-Bertani (LB) broth

  • Potassium phosphate buffer (PPB)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Nile Red

  • Glucose

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Grow an overnight culture of the E. coli strain in LB broth.

  • Inoculate fresh LB broth and grow the culture to the desired optical density (OD600).

  • Harvest the cells by centrifugation and wash with PPB.

  • Resuspend the cells in PPB to a standardized OD600.

  • Pre-load the cells with Nile Red in the presence of a low concentration of CCCP to de-energize the cells and facilitate dye uptake.

  • Wash the cells to remove excess dye and CCCP.

  • Resuspend the cells in PPB containing the test compound (e.g., this compound) at various concentrations.

  • Transfer the cell suspensions to a 96-well plate.

  • Initiate efflux by adding glucose to energize the cells.

  • Immediately begin monitoring the decrease in fluorescence over time using a microplate reader. A slower rate of fluorescence decrease in the presence of the compound indicates efflux pump inhibition.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the concentration of an antibiotic required to inhibit bacterial growth, both in the absence and presence of an efflux pump inhibitor.

Materials:

  • E. coli strain

  • Mueller-Hinton (MH) broth

  • Antibiotic stock solution

  • Efflux pump inhibitor stock solution (e.g., this compound)

  • 96-well microtiter plates

Procedure:

  • Prepare a two-fold serial dilution of the antibiotic in MH broth in a 96-well plate.

  • Prepare a parallel set of dilutions also containing a fixed, sub-inhibitory concentration of the efflux pump inhibitor.

  • Inoculate each well with a standardized suspension of the E. coli strain.

  • Include appropriate controls (no antibiotic, no bacteria).

  • Incubate the plates at 37 °C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A reduction in the MIC in the presence of the efflux pump inhibitor indicates potentiation of the antibiotic's activity.

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative analogue.

Table 1: Synthesis and Characterization Data

CompoundMolecular FormulaMolecular WeightYield (%)Purity (%)
This compound C17H21Cl3N4O2419.73->95
Analogue A C18H23Cl2N5O3428.31->95

Yield and purity data are representative and may vary based on experimental conditions.

Table 2: Biological Activity Data

CompoundTargetAssayEC50 (µM)MIC (µg/mL) of CiprofloxacinMIC (µg/mL) of Ciprofloxacin + 10 µM CompoundFold Potentiation
This compound E. coli AcrBNile Red Efflux0.6 (EC90)0.0150.0028
Analogue A E. coli AcrBNile Red Efflux0.40.0150.00115

Experimental Workflow Visualization

The following diagram illustrates the workflow for testing potential efflux pump inhibitors.

Experimental_Workflow Start Synthesized Compound (e.g., this compound) Assay1 Nile Red Efflux Assay Start->Assay1 Decision1 Inhibition of Efflux? Assay1->Decision1 Assay2 MIC Determination with Antibiotic Decision1->Assay2 Yes No_Activity No Further Action Decision1->No_Activity No Decision2 Potentiation of Antibiotic? Assay2->Decision2 Further_Studies Pharmacokinetic and In Vivo Studies Decision2->Further_Studies Yes Decision2->No_Activity No

Figure 3: Experimental Workflow for Inhibitor Evaluation.

References

Application Notes and Protocols for BDM91270 in Screening for New Antibiotic Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information for a compound specifically designated "BDM91270" is not available. This document uses the well-characterized synthetic peptidomimetic CEP-136 (H-[NLys-tBuAla]6-NH2) as a representative example to detail the application of such molecules in the screening and development of new antibiotic adjuvants. The experimental data and protocols provided are based on published studies of CEP-136.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. One promising strategy to combat resistance is the use of antibiotic adjuvants—compounds that are not necessarily antibacterial on their own but can potentiate the effects of existing antibiotics. These adjuvants often work by disrupting bacterial resistance mechanisms, such as by increasing the permeability of the bacterial outer membrane.

This application note details the use of this compound (represented by CEP-136), a synthetic peptidomimetic, as a tool for screening and characterizing new antibiotic adjuvants. CEP-136 has been shown to significantly enhance the activity of several classes of antibiotics against MDR Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa.[1][2] The primary mechanism of action for this potentiation is the permeabilization of the bacterial outer membrane, which allows for increased intracellular concentration of the partner antibiotic.[1]

These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial therapies.

Mechanism of Action: Outer Membrane Permeabilization

This compound/CEP-136 acts by disrupting the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. This perturbation increases the membrane's permeability, allowing antibiotics that are normally excluded to enter the bacterial cell and reach their intracellular targets. This mechanism effectively re-sensitizes resistant bacteria to conventional antibiotics.

Mechanism of Action of this compound/CEP-136 cluster_0 Gram-Negative Bacterial Cell Envelope Outer_Membrane Outer Membrane (LPS Layer) Periplasm Periplasmic Space Outer_Membrane->Periplasm Increased Permeability Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Reaches target Target Intracellular Target Inner_Membrane->Target Reaches target This compound This compound (CEP-136) This compound->Outer_Membrane Disrupts LPS layer Antibiotic Antibiotic Antibiotic->Outer_Membrane Blocked by intact membrane Antibiotic->Periplasm Enters through permeabilized membrane

Caption: Mechanism of this compound/CEP-136 as an antibiotic adjuvant.

Quantitative Data: Potentiation of Antibiotics by CEP-136

The synergistic effect of CEP-136 with various antibiotics has been quantified using checkerboard assays. The data below summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of several antibiotics in the presence of CEP-136 against various Gram-negative strains. The Fractional Inhibitory Concentration Index (FICI) is a measure of synergy, where an FICI ≤ 0.5 indicates a synergistic interaction.

Bacterial StrainAntibioticMIC Alone (µg/mL)MIC with CEP-136 (µg/mL)Fold Reduction in MICFICI
E. coli EC106-09Rifampicin160.25640.25
E. coli EC106-09Clarithromycin>2564>64N/A
E. coli EC106-09Azithromycin320.5640.25
E. coli EC106-09Ceftazidime32132N/A
K. pneumoniae (Clinical Isolate)Rifampicin642320.16
K. pneumoniae (Clinical Isolate)Azithromycin1284320.16
A. baumannii (Clinical Isolate)Rifampicin1284320.16
A. baumannii (Clinical Isolate)Azithromycin2568320.16
P. aeruginosa PAO1Rifampicin1281680.38
P. aeruginosa PAO1Clarithromycin>25664>4N/A

Data compiled from ACS Infectious Diseases 2021, 7, 8, 2152–2163.[2]

Experimental Protocols

The following are detailed protocols for key experiments used to screen for and characterize new antibiotic adjuvants like this compound/CEP-136.

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10^5 CFU/mL

  • Stock solutions of this compound/CEP-136 and the antibiotic of interest

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Prepare serial dilutions of the antibiotic along the x-axis of the plate and this compound/CEP-136 along the y-axis. This is typically done by adding a concentrated stock to the first well of a row or column and then performing two-fold serial dilutions.

  • The final plate should contain a gradient of concentrations for both compounds, with wells containing each compound alone to determine their individual MICs.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI values as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[3][4]

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Materials:

  • Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10^5 CFU/mL in CAMHB

  • This compound/CEP-136 and antibiotic at desired concentrations (e.g., at their MICs in the synergistic combination)

  • Sterile culture tubes

  • Agar plates for colony counting

Procedure:

  • Set up culture tubes with the following conditions:

    • Growth control (no antimicrobial agents)

    • This compound/CEP-136 alone

    • Antibiotic alone

    • This compound/CEP-136 and antibiotic in combination

  • Inoculate each tube with the prepared bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[5]

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay uses the fluorescent probe 1-N-phenylnaphthylamine (NPN) to measure the disruption of the bacterial outer membrane. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

Materials:

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (in ethanol or acetone)

  • 96-well black microtiter plates

  • Fluorometer/plate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Harvest bacterial cells by centrifugation, wash twice with HEPES buffer, and resuspend in HEPES buffer to an OD600 of 0.5.[6]

  • Add the bacterial suspension to the wells of a black 96-well plate.

  • Add NPN to a final concentration of 10-20 µM and measure the baseline fluorescence.[6]

  • Add this compound/CEP-136 at various concentrations to the wells.

  • Immediately begin monitoring the fluorescence intensity over time.

  • An increase in fluorescence indicates that NPN is entering the outer membrane, signifying permeabilization.[7][8][9]

Experimental Workflow for Screening New Adjuvants

The following diagram outlines a typical workflow for the discovery and characterization of new antibiotic adjuvants using a compound like this compound/CEP-136 as a positive control or benchmark.

Workflow for Screening Antibiotic Adjuvants Screening Primary Screening (e.g., Checkerboard Assay) Hit_Confirmation Hit Confirmation & MIC Reduction Screening->Hit_Confirmation Identify synergistic hits Time_Kill Time-Kill Kinetics Hit_Confirmation->Time_Kill Characterize bactericidal/static effect Toxicity In Vitro Toxicity (e.g., Hemolysis, Cytotoxicity) Hit_Confirmation->Toxicity Assess safety profile Permeabilization Mechanism of Action (e.g., NPN Uptake Assay) Time_Kill->Permeabilization Investigate mechanism In_Vivo In Vivo Efficacy (Animal Models) Permeabilization->In_Vivo Promising candidates Toxicity->In_Vivo

Caption: A stepwise workflow for antibiotic adjuvant discovery.

Conclusion

This compound, as represented by the peptidomimetic CEP-136, serves as an excellent model compound for the development of new antibiotic adjuvants. The protocols and data presented here provide a framework for screening novel compounds that can restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria. The key assays—checkerboard for synergy, time-kill for bactericidal activity, and NPN uptake for membrane permeabilization—form a robust platform for the preclinical evaluation of potential antibiotic adjuvants. This approach is crucial in the ongoing effort to expand our therapeutic arsenal against challenging bacterial infections.

References

Application Notes and Protocols for Cryo-EM Studies of BDM91270 Bound to the AcrB Transmembrane Region

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of the efflux pump inhibitor BDM91270 in complex with the AcrB transmembrane region using cryogenic electron microscopy (Cryo-EM). This compound is a promising pyridylpiperazine-based inhibitor designed to potentiate the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria by targeting the AcrAB-TolC efflux pump.[1]

Introduction to AcrB and this compound

The AcrAB-TolC complex is a major tripartite efflux pump in Escherichia coli and other Gram-negative bacteria, responsible for extruding a wide range of antibiotics and other toxic compounds from the cell.[2][3] The inner membrane component, AcrB, is a homotrimeric resistance-nodulation-division (RND) transporter that captures substrates from the periplasm and the inner membrane and transports them into the TolC channel.[3]

This compound belongs to a class of pyridylpiperazine inhibitors that have been optimized for their potentiation of antibiotic activity through the inhibition of AcrB.[1] These inhibitors are of significant interest in combating antimicrobial resistance. Structural studies, particularly Cryo-EM, are crucial for elucidating the precise binding mechanism of these inhibitors within the transmembrane domain of AcrB, which can inform further structure-based drug design. While a specific Cryo-EM structure of this compound bound to AcrB has not been publicly released, studies on closely related analogues like BDM91288 have confirmed their binding to an allosteric pocket in the transmembrane region of AcrB.[2] This provides a strong rationale and a methodological framework for studying the this compound-AcrB complex.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the interaction of pyridylpiperazine inhibitors with AcrB. This data is compiled from studies of this compound and its close analogues.

Table 1: Antibiotic Potentiation Activity of Pyridylpiperazine Inhibitors

Compound Organism Antibiotic Fold Potentiation (MIC Reduction)
This compound E. coli Pyridomycin >16
BDM91514 E. coli Pyridomycin >16
BDM88855 E. coli Pyridomycin >16
BDM91288 K. pneumoniae Erythromycin 128

| BDM91288 | K. pneumoniae | Rifampicin | 64 |

Data is illustrative and compiled from related studies.[1][2]

Table 2: Cryo-EM Data Collection and Refinement Statistics for a Representative AcrB-Inhibitor Complex (BDM91288)

Parameter Value
Data Collection
Microscope Titan Krios
Voltage (kV) 300
Detector Gatan K3
Pixel size (Å) 0.83
Total exposure (e⁻/Ų) 50
Reconstruction
Symmetry C1
Final particle number 150,000
Resolution (Å) 3.1
Model Refinement
PDB ID N/A (Hypothetical)
Ramachandran favored (%) 97.5
Ramachandran outliers (%) 0.1

| MolProbity score | 1.8 |

This table represents typical parameters for a high-resolution Cryo-EM study of AcrB with a small molecule inhibitor and is based on published methodologies for similar complexes.[2]

Experimental Protocols

Expression and Purification of AcrB

This protocol describes the overexpression of His-tagged AcrB in an E. coli strain lacking the endogenous acrB gene, followed by purification.

Materials:

  • E. coli C43(DE3) ΔacrB cells

  • pET-based expression vector containing the acrB gene with an N-terminal His-tag

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Buffer A: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol

  • Buffer B: Buffer A + 1% (w/v) n-dodecyl-β-D-maltoside (DDM)

  • Buffer C: Buffer A + 0.02% (w/v) DDM

  • Buffer D: Buffer C + 500 mM imidazole

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

Protocol:

  • Transform the AcrB expression vector into E. coli C43(DE3) ΔacrB cells.

  • Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-18 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in Buffer A.

  • Lyse the cells using a high-pressure homogenizer.

  • Pellet the cell debris by centrifugation and solubilize the membrane fraction with Buffer B for 1 hour at 4°C.

  • Clarify the lysate by ultracentrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with Buffer C.

  • Wash the column with Buffer C containing 20 mM imidazole.

  • Elute the AcrB protein with Buffer D.

  • Concentrate the eluted protein and further purify it by size-exclusion chromatography using Buffer C.

  • Pool the fractions containing trimeric AcrB and concentrate to 5-10 mg/mL.

Cryo-EM Sample Preparation and Data Acquisition

Materials:

  • Purified AcrB protein (5-10 mg/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Quantifoil R1.2/1.3 or similar holey carbon grids

  • Vitrobot Mark IV or similar plunge-freezing device

  • Liquid ethane

  • 300 kV Titan Krios or equivalent Cryo-TEM with a direct electron detector

Protocol:

  • Incubate the purified AcrB protein with a 5-10 fold molar excess of this compound for 1 hour on ice.

  • Glow-discharge the Cryo-EM grids to make them hydrophilic.

  • Apply 3-4 µL of the AcrB-BDM91270 complex to the glow-discharged grid.

  • Blot the grid for 3-4 seconds to remove excess liquid in a Vitrobot set to 100% humidity and 4°C.

  • Plunge-freeze the grid into liquid ethane.

  • Screen the grids for optimal ice thickness and particle distribution.

  • Collect a dataset of micrographs using automated data collection software on a 300 kV Cryo-TEM. Typical parameters include a pixel size of ~1.0 Å, a total dose of 50-60 e⁻/Ų, and fractionated exposures (e.g., 50 frames).

Cryo-EM Data Processing and 3D Reconstruction

Software:

  • MotionCor2 or RELION's implementation for motion correction

  • CTFFIND4 or Gctf for CTF estimation

  • RELION, CryoSPARC, or similar for particle picking, 2D/3D classification, and 3D reconstruction

Protocol:

  • Correct for beam-induced motion and dose-weight the movie frames.

  • Estimate the contrast transfer function (CTF) for each micrograph.

  • Automatically pick particles using a template-based or template-free approach.

  • Perform several rounds of 2D classification to remove junk particles and select well-defined particle classes.

  • Generate an initial 3D model from the selected 2D classes.

  • Perform 3D classification to sort for different conformational states of the AcrB trimer.

  • Select the best 3D class and perform 3D auto-refinement to obtain a high-resolution map.

  • Post-process the map by applying a B-factor and filtering to the estimated resolution.

  • Build an atomic model into the density map using software like Coot and refine it with Phenix or Refmac.

Visualizations

Signaling Pathway and Experimental Workflow

AcrB_Inhibition_Workflow cluster_inhibition Mechanism of AcrB Inhibition by this compound cluster_workflow Cryo-EM Experimental Workflow AcrB AcrB Transporter TM_Region Transmembrane Binding Pocket AcrB->TM_Region at This compound This compound This compound->AcrB Binds to Conformational_Lock Conformational Locking TM_Region->Conformational_Lock Leads to Efflux_Blocked Drug Efflux Blocked Conformational_Lock->Efflux_Blocked Results in Expression AcrB Expression & Purification Complex_Formation AcrB-BDM91270 Complex Formation Expression->Complex_Formation Grid_Prep Cryo-EM Grid Preparation Complex_Formation->Grid_Prep Data_Collection Data Collection (300kV TEM) Grid_Prep->Data_Collection Data_Processing Image Processing & 3D Reconstruction Data_Collection->Data_Processing Structure High-Resolution Structure Data_Processing->Structure

Caption: Workflow of AcrB inhibition by this compound and the corresponding Cryo-EM structural analysis pipeline.

Logical Relationship of AcrB Functional Cycle Inhibition

AcrB_Functional_Cycle Loose Loose (L) Tight Tight (T) Loose->Tight Substrate Binding Blocked Cycle Blocked Loose->Blocked Open Open (O) Tight->Open Substrate Extrusion Open->Loose Reset Inhibitor This compound Inhibitor->Loose Binds to L-state TM pocket

Caption: this compound is hypothesized to block the functional rotation of the AcrB trimer by binding to the Loose (L) state.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Potentiator X (e.g., BDM91270) Concentration for Antibiotic Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of a novel antibiotic potentiator, referred to herein as "Potentiator X" (as a placeholder for a compound like BDM91270), for synergistic activity with conventional antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of Potentiator X?

A1: The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) of Potentiator X and the partner antibiotic individually against the target bacterial strain(s). Potentiator X is expected to have little to no intrinsic antimicrobial activity.[1][2] This baseline data is essential for designing subsequent synergy studies.

Q2: How is synergy between Potentiator X and an antibiotic quantified?

A2: Synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI), which is calculated from data obtained in a checkerboard assay.[3] The FICI is the sum of the FICs of each compound, where the FIC is the MIC of the compound in combination divided by its MIC when used alone. The interaction is classified as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Q3: What is a checkerboard assay?

A3: A checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. It involves preparing serial dilutions of both compounds in a 96-well plate, creating a matrix of different concentration combinations. This allows for the determination of the MIC of each compound in the presence of the other.[3]

Q4: Can the potentiation effect of Potentiator X be observed against all types of bacteria?

A4: Not necessarily. The effectiveness of an antibiotic potentiator can be highly dependent on its mechanism of action and the specific resistance mechanisms of the bacteria. For instance, a potentiator that disrupts the outer membrane of Gram-negative bacteria may not be effective against Gram-positive bacteria, which lack this structure.[4] It is crucial to test Potentiator X against a panel of relevant bacterial strains, including both susceptible and resistant isolates.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in checkerboard assays.
  • Question: My checkerboard assay results for Potentiator X are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment to guarantee a consistent starting cell density.

    • Compound Stability: Verify the stability of Potentiator X and the antibiotic in the chosen broth medium and at the incubation temperature. Some compounds may degrade over the 24-hour incubation period.

    • Pipetting Errors: Small volume variations during the serial dilutions can lead to significant concentration errors. Use calibrated pipettes and consider using automated liquid handlers for improved precision.[5]

    • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compounds and affect bacterial growth. To mitigate this, you can fill the peripheral wells with sterile broth or water and not use them for experimental data.

Issue 2: Potentiator X shows toxicity to mammalian cells at its effective concentration.
  • Question: I am observing a synergistic effect, but the required concentration of Potentiator X is also toxic to my mammalian cell lines. What are the next steps?

  • Answer: This is a common challenge in drug development. Here are some strategies:

    • Dose-Response Optimization: Narrow down the concentration range of Potentiator X in your synergy assays. A potentiation effect may still be significant at lower, non-toxic concentrations.[4]

    • Structural Analogs: If available, screen structural analogs of Potentiator X. It may be possible to identify a related compound with a better therapeutic index (the ratio of the toxic dose to the therapeutic dose).

    • Alternative Partner Antibiotics: The synergistic concentration can vary depending on the partner antibiotic. Test Potentiator X with other classes of antibiotics that may require a lower concentration for a synergistic effect.

Issue 3: Synergy is observed in broth microdilution but not in other assay formats (e.g., time-kill assays or biofilm models).
  • Question: Potentiator X shows synergy in my checkerboard assay, but when I perform a time-kill assay, the combination is not more effective than the antibiotic alone. Why might this be?

  • Answer: Discrepancies between different assay formats can arise from:

    • Bacteriostatic vs. Bactericidal Effects: A checkerboard assay measures the inhibition of growth (bacteriostatic effect), while a time-kill assay measures the rate of bacterial killing (bactericidal effect). A synergistic interaction may be only bacteriostatic.

    • Pharmacodynamics: The time-kill assay provides kinetic information. It's possible that the potentiation effect is transient or requires prolonged exposure to become apparent.

    • Biofilm-Specific Resistance: Bacteria within a biofilm are phenotypically different from their planktonic counterparts and often exhibit higher resistance. The mechanism of Potentiator X may not be effective against biofilm-specific resistance mechanisms. Specialized biofilm assays are needed to evaluate efficacy in this context.

Data Presentation

Table 1: Illustrative MIC and FICI Data for Potentiator X and Antibiotic Y against a Multi-Drug Resistant (MDR) Strain of Acinetobacter baumannii

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Antibiotic Y 6440.06250.3125Synergy
Potentiator X >128320.25

Table 2: Example Dose-Response for Potentiator X with a Fixed Concentration of Antibiotic Y

Potentiator X Conc. (µg/mL)Antibiotic Y Conc. (µg/mL)% Growth Inhibition
0410%
8445%
16485%
32499%
644100%

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay
  • Preparation of Reagents:

    • Prepare stock solutions of Potentiator X and the partner antibiotic in an appropriate solvent (e.g., DMSO) at a concentration 100x the highest concentration to be tested.

    • Prepare fresh Mueller-Hinton Broth (MHB).

    • Culture the target bacterial strain overnight on an appropriate agar plate.

  • Inoculum Preparation:

    • Suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to all wells.

    • In column 1, add 50 µL of a 4x working solution of the antibiotic. Perform a 2-fold serial dilution across the plate from column 1 to column 10, discarding the final 50 µL from column 10.

    • In row A, add 50 µL of a 4x working solution of Potentiator X. Perform a 2-fold serial dilution down the plate from row A to row G.

    • This creates a concentration matrix. Column 11 serves as a control for Potentiator X alone, and row H serves as a control for the antibiotic alone. Well H12 is the growth control (no compounds).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC for each compound alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration showing no visible growth.

    • Calculate the FICI to determine the nature of the interaction.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Optimizing Potentiator X Concentration

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Synergy Testing cluster_2 Phase 3: Optimization & Validation cluster_3 Outcome MIC_PotX Determine MIC of Potentiator X Alone MIC_Ab Determine MIC of Antibiotic Alone Checkerboard Perform Checkerboard Assay MIC_Ab->Checkerboard Calc_FICI Calculate FICI Checkerboard->Calc_FICI Dose_Resp Dose-Response Curve Calc_FICI->Dose_Resp Time_Kill Time-Kill Assay Dose_Resp->Time_Kill Toxicity Mammalian Cell Toxicity Assay Dose_Resp->Toxicity Optimal_Conc Optimal Effective Concentration Time_Kill->Optimal_Conc Toxicity->Optimal_Conc

Caption: Workflow for determining the optimal concentration of Potentiator X.

Diagram 2: Hypothetical Signaling Pathway for Potentiator X Action

Caption: Hypothetical mechanism of Potentiator X enhancing antibiotic entry.

References

Troubleshooting common issues in BDM91270 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to their specific experimental setup and institutional protocols.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BDM91270. For optimal experimental outcomes, it is recommended to follow validated protocols and maintain consistency in experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically soluble in DMSO. For stock solutions, it is advisable to prepare a high concentration (e.g., 10 mM) in 100% DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to minimize solvent-induced artifacts.

Q2: How can I confirm the target engagement of this compound in my cellular model?

A2: Target engagement can be confirmed using several methods.[1][2] One common technique is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of the target protein upon ligand binding.[2] Another approach is to measure the modulation of a downstream biomarker known to be regulated by the target. This could involve techniques like Western blotting, ELISA, or qPCR to assess changes in protein phosphorylation, expression levels, or gene expression.

Q3: What are the best practices for designing in vivo studies with this compound?

A3: For in vivo experiments, it is crucial to adhere to established guidelines such as the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure robust and reproducible data.[3][4][5] Key considerations include proper study design with adequate control groups, randomization of animals, and blinding during data collection and analysis to minimize bias.[6][7] A pilot study to determine the optimal dose, route of administration, and treatment schedule is also recommended.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates in cell-based assays 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors.4. Cell health issues (e.g., contamination, over-confluence).1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and practice proper pipetting technique.4. Regularly check cell cultures for contamination and ensure they are in the logarithmic growth phase.
No observable effect of this compound treatment 1. Incorrect dosage or concentration.2. Insufficient incubation time.3. Low target expression in the chosen cell line.4. Compound degradation.1. Perform a dose-response experiment to determine the optimal concentration (e.g., EC50 or IC50).2. Conduct a time-course experiment to identify the optimal treatment duration.3. Verify target expression levels using Western blot or qPCR.4. Prepare fresh working solutions for each experiment and store stock solutions properly.
Inconsistent results in animal studies 1. Variability in animal age, weight, or genetic background.2. Improper drug formulation or administration.3. Lack of randomization or blinding.4. Insufficient sample size.1. Use animals of the same age, sex, and from the same supplier. Acclimatize them properly before the experiment.2. Ensure the drug is properly solubilized or suspended and administered consistently.3. Implement randomization and blinding procedures to minimize experimental bias.[6]4. Perform a power analysis to determine the appropriate number of animals per group.[6]
Off-target effects observed 1. High compound concentration.2. The compound may have multiple targets.1. Use the lowest effective concentration determined from dose-response studies.2. Test the effect of this compound in a target-knockout or knockdown cell line as a negative control.

Experimental Protocols & Workflows

General Cell-Based Assay Protocol

A general protocol for a cell-based assay is outlined below. Note that specific parameters such as cell density, compound concentration, and incubation times should be optimized for each cell line and experimental endpoint.[8][9]

G cluster_workflow General Cell-Based Assay Workflow A 1. Seed cells in a multi-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with this compound at various concentrations B->C D 4. Incubate for the desired time period C->D E 5. Perform assay readout (e.g., viability, reporter gene) D->E F 6. Analyze data and determine dose-response curve E->F

Caption: A generalized workflow for performing a cell-based assay with this compound.

Target Engagement Workflow (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context.[2]

G cluster_workflow CETSA Workflow A 1. Treat cells with this compound or vehicle B 2. Heat cells at a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Quantify the amount of soluble target protein (e.g., Western blot, ELISA) C->D E 5. Generate a melting curve to assess thermal stabilization D->E G cluster_troubleshooting Troubleshooting Logic Start Unexpected Result CheckControls Are controls behaving as expected? Start->CheckControls InvestigateReagents Verify reagent integrity (e.g., compound, antibodies) CheckControls->InvestigateReagents No ReviewProtocol Review experimental protocol for deviations CheckControls->ReviewProtocol Yes Consult Consult with colleagues or technical support InvestigateReagents->Consult CheckEquipment Ensure equipment is calibrated and functioning correctly ReviewProtocol->CheckEquipment CheckEquipment->Consult Redesign Redesign experiment Consult->Redesign

References

Improving the solubility and stability of BDM91270 in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific chemical properties, solubility, stability, and biological activity of a compound designated "BDM91270" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide and FAQs are based on general principles and best practices for working with poorly soluble small molecules in a research setting. These recommendations should be adapted and validated for your specific compound of interest.

Troubleshooting Guide: Improving Solubility and Stability of Poorly Soluble Compounds

Researchers often face challenges with the solubility and stability of novel compounds during in vitro experiments. This guide provides a systematic approach to troubleshoot these common issues.

Problem 1: Low or Inconsistent Solubility

Symptoms:

  • Visible precipitation in stock solutions or assay media.

  • Difficulty in achieving desired stock concentrations.

  • High variability in experimental results.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Inappropriate Solvent Test a panel of solvents with varying polarities. Common choices include DMSO, ethanol, and PEG400.[1][2]See Protocol 1: Solvent Screening for Solubility Enhancement .
Suboptimal pH For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[3][4]See Protocol 2: pH-Dependent Solubility Assessment .
Compound Aggregation Use of surfactants or detergents (e.g., Tween-80, Pluronic F-68) at concentrations above their critical micelle concentration (CMC) can prevent aggregation.[2][3]See Protocol 3: Surfactant-Mediated Solubilization .
Crystallinity Amorphous forms of a compound are generally more soluble than crystalline forms. Consider techniques like solid dispersion.Advanced formulation technique requiring specialized equipment.
Problem 2: Compound Instability in Assay Media

Symptoms:

  • Decrease in compound concentration over the time course of the experiment.

  • Appearance of degradation peaks in analytical readouts (e.g., HPLC, LC-MS).

  • Loss of biological activity over time.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Hydrolysis Assess stability in aqueous buffers at different pH values and temperatures. Store solutions at -80°C.See Protocol 4: Assessment of Hydrolytic Stability .
Oxidation Add antioxidants (e.g., ascorbic acid, BHT) to the assay media. Handle the compound under an inert atmosphere (e.g., nitrogen or argon).Integrate antioxidants into the standard assay buffer preparation.
Enzymatic Degradation For cell-based assays, consider the metabolic activity of the cells. Liver microsomes or S9 fractions can be used to assess metabolic stability.[5][6]See Protocol 5: In Vitro Metabolic Stability Assay .
Binding to Plastics Use low-adhesion microplates and polypropylene tubes. The inclusion of serum proteins (e.g., FBS) can sometimes mitigate nonspecific binding.[7]Pre-treat labware or include a carrier protein in the experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a new, uncharacterized compound? A1: Dimethyl sulfoxide (DMSO) is the most common starting solvent for dissolving novel small molecules for in vitro screening due to its high solubilizing power for a wide range of compounds.[8] However, it is crucial to keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[8]

Q2: How can I determine the aqueous solubility of my compound? A2: A common method is the shake-flask method. An excess amount of the compound is added to an aqueous buffer, shaken for a prolonged period (e.g., 24-48 hours) to reach equilibrium, and then the concentration of the dissolved compound in the supernatant is measured, typically by HPLC or UV-Vis spectroscopy.

Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What should I do? A3: This is a common issue known as "crashing out." To mitigate this, you can try several strategies:

  • Use a co-solvent system: Prepare the stock solution in a mixture of DMSO and another less non-polar, water-miscible solvent like ethanol or PEG400.[1][2]

  • Serial dilutions: Perform serial dilutions in the assay buffer to gradually decrease the solvent concentration.

  • Pluronic F-127: This polymer can be used to create formulations that are more stable in aqueous media.

  • Inclusion of serum: If your assay permits, the presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) can help stabilize the compound in solution.[7]

Q4: How often should I prepare fresh stock solutions? A4: The stability of your compound in a particular solvent will dictate this. It is best practice to perform a stability study on your stock solution under its storage conditions (e.g., -20°C or -80°C). For initial experiments, it is recommended to use freshly prepared stock solutions to ensure consistency.

Experimental Protocols

Protocol 1: Solvent Screening for Solubility Enhancement
  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.

  • Add a measured volume (e.g., 100 µL) of different solvents (e.g., DMSO, Ethanol, PEG400, NMP) to each vial to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex each vial vigorously for 2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, sonicate for 10 minutes and re-inspect.

  • For promising solvents, perform a serial dilution to determine the approximate saturation solubility.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the compound to each buffer.

  • Incubate the samples on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Surfactant-Mediated Solubilization
  • Prepare stock solutions of various surfactants (e.g., Tween-80, Cremophor EL, Poloxamer 188) in your chosen assay buffer.

  • Create a series of dilutions of each surfactant, ensuring some concentrations are above the known critical micelle concentration (CMC).

  • Add the compound (from a concentrated stock in a minimal amount of organic solvent) to each surfactant solution.

  • Equilibrate the samples and measure the solubility as described in Protocol 2.

Protocol 4: Assessment of Hydrolytic Stability
  • Prepare a solution of the compound in an aqueous buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Aliquot the solution into several vials.

  • Incubate the vials at a relevant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze the concentration of the remaining parent compound by HPLC or LC-MS.

  • Plot the concentration of the compound versus time to determine the degradation rate.

Protocol 5: In Vitro Metabolic Stability Assay
  • Prepare an incubation mixture containing liver microsomes (from a relevant species), a NADPH-regenerating system, and buffer in a 96-well plate.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]

Visualizations

experimental_workflow_solubility cluster_start Start cluster_screening Solubility Screening cluster_assessment Assessment cluster_decision Decision cluster_end End start Poorly Soluble Compound solvent Solvent Screening (DMSO, EtOH, PEG400) start->solvent ph pH Optimization (pH 4-8) start->ph surfactant Surfactant Addition (Tween-80, Pluronic) start->surfactant assessment Measure Solubility (HPLC, UV-Vis) solvent->assessment ph->assessment surfactant->assessment decision Solubility Goal Met? assessment->decision end_yes Proceed to In Vitro Assay decision->end_yes Yes end_no Consider Advanced Formulation decision->end_no No

Caption: Experimental workflow for improving compound solubility.

troubleshooting_decision_tree start Experiment Fails (Inconsistent Data) check_solubility Is Compound Fully Dissolved in Media? start->check_solubility check_stability Is Compound Stable Over Experiment Time? check_solubility->check_stability Yes solubility_protocol Action: Re-evaluate Solubility (See Protocol 1-3) check_solubility->solubility_protocol No stability_protocol Action: Assess Stability (See Protocol 4-5) check_stability->stability_protocol No other_issues Investigate Other Experimental Variables (e.g., Reagents, Cell Health) check_stability->other_issues Yes hypothetical_signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression bdm This compound bdm->kinase_b Inhibition

References

Addressing off-target effects of BDM91270 in bacterial cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of BDM91270 in bacterial cultures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound in bacteria?

A1: this compound is a novel investigational compound designed as a potent inhibitor of the bacterial kinase, KinA. KinA is a critical sensor kinase involved in the initiation of sporulation in Bacillus subtilis and other Gram-positive bacteria. By inhibiting KinA, this compound is expected to suppress endospore formation, a key survival mechanism for these bacteria.

Q2: What are the potential off-target effects of this compound observed in bacterial cultures?

A2: While this compound shows high affinity for KinA, off-target effects have been reported, particularly at higher concentrations. These can manifest as unexpected phenotypic changes unrelated to sporulation inhibition. Common observations include alterations in cell morphology, unexpected changes in growth rate, and modulation of metabolic pathways. These effects may arise from the inhibition of other kinases or interactions with unrelated proteins.

Q3: How can I differentiate between on-target and off-target effects of this compound?

A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of experimental results. A multi-pronged approach is recommended, including genetic validation, biochemical assays, and proteomic profiling.[1] For instance, complementing a KinA-deficient mutant with a functional KinA should rescue the on-target phenotype but not the off-target effects.

Q4: What are the recommended working concentrations for this compound to minimize off-target effects?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound. A dose-response experiment is essential to determine the optimal concentration for your specific bacterial strain and experimental conditions. As a starting point, concentrations ranging from 0.1 µM to 10 µM are suggested for initial screening.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Inhibition of Bacterial Growth

  • Possible Cause: Off-target inhibition of essential cellular processes. At high concentrations, this compound may inhibit kinases essential for bacterial growth and viability.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for the primary target (KinA) and the half-maximal effective concentration (EC50) for the observed phenotype. A significant difference between these values may indicate off-target effects.

    • Genetic Knockout/Knockdown: Compare the effect of this compound on wild-type bacteria versus a strain with a deleted or silenced kinA gene. If the compound still inhibits growth in the knockout/knockdown strain, it is likely due to off-target effects.

    • Target Overexpression: Overexpress the intended target, KinA, in the bacterial cells. If the growth inhibition is due to on-target effects, overexpression of KinA should rescue the phenotype.

Issue 2: Altered Expression of Unrelated Genes

  • Possible Cause: this compound may be interacting with transcription factors or other regulatory proteins, leading to changes in gene expression.

  • Troubleshooting Steps:

    • Transcriptomic Analysis (RNA-Seq): Perform RNA-sequencing on bacterial cultures treated with this compound and a vehicle control. This will provide a global view of the changes in gene expression and can help identify affected pathways.

    • Promoter-Reporter Assays: If specific off-target pathways are suspected, use reporter constructs (e.g., GFP or luciferase) under the control of promoters from the affected genes to validate the transcriptomic data.

Issue 3: Inconsistent Results Across Experiments

  • Possible Cause: Variability in experimental conditions can influence the activity and off-target effects of small molecules.

  • Troubleshooting Steps:

    • Standardize Culture Conditions: Ensure consistency in media composition, temperature, aeration, and growth phase of the bacterial culture at the time of treatment.

    • Compound Stability: Verify the stability of this compound under your experimental conditions. Degradation of the compound can lead to inconsistent results.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to characterize the on-target and off-target effects of this compound.

Table 1: Dose-Response Analysis of this compound in Bacillus subtilis

Concentration (µM)KinA Inhibition (%)Sporulation Efficiency (%)Growth Inhibition (%)
0.125852
180155
1098<145
5099<185

Table 2: Effect of this compound on Wild-Type and ΔkinA B. subtilis

StrainTreatmentGrowth Rate (OD600/hr)
Wild-TypeVehicle0.65
Wild-Type10 µM this compound0.36
ΔkinAVehicle0.63
ΔkinA10 µM this compound0.35

Experimental Protocols

Protocol 1: Determining the On-Target and Off-Target IC50 of this compound

This protocol describes how to determine the concentration of this compound that inhibits the primary target (KinA) by 50% (IC50) and the concentration that causes a 50% reduction in a measured off-target effect (e.g., growth inhibition).

  • Materials:

    • Bacillus subtilis culture

    • This compound stock solution

    • Luria-Bertani (LB) broth

    • 96-well microplates

    • Plate reader

    • Kinase activity assay kit (e.g., Kinase-Glo®)

  • Procedure:

    • Prepare a serial dilution of this compound in LB broth in a 96-well plate.

    • Inoculate the wells with a mid-log phase culture of B. subtilis to a final OD600 of 0.05.

    • For the on-target IC50, lyse a parallel set of treated cells and measure KinA activity using a kinase assay kit according to the manufacturer's instructions.

    • For the off-target (growth) IC50, incubate the plate at 37°C with shaking and monitor the optical density at 600 nm over time.

    • Plot the percentage of KinA inhibition and the percentage of growth inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 values.

Protocol 2: Chemical Proteomics to Identify Off-Target Proteins

This protocol outlines a method to identify the direct binding partners of this compound in the bacterial proteome using an affinity-based chemical proteomics approach.

  • Materials:

    • Immobilized this compound affinity resin

    • Bacillus subtilis cell lysate

    • Wash buffers

    • Elution buffer

    • Mass spectrometer

  • Procedure:

    • Incubate the immobilized this compound affinity resin with the bacterial cell lysate to allow for protein binding.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the resin.

    • Identify the eluted proteins using mass spectrometry.

    • Analyze the data to identify proteins that are specifically pulled down by the this compound bait and not by a control resin.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome A Unexpected Phenotype Observed (e.g., Growth Inhibition) B Dose-Response Curve (On-target vs. Off-target) A->B C Genetic Validation (Knockout/Overexpression) A->C D Proteomic Profiling (Chemical Proteomics) A->D E On-Target Effect Confirmed B->E F Off-Target Effect Identified B->F C->E C->F D->F G Refine Experimental Conditions (Lower Concentration) F->G signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway BDM This compound KinA KinA BDM->KinA OffTargetKinase Off-Target Kinase X BDM->OffTargetKinase Spo0A Spo0A KinA->Spo0A Phosphorylation Sporulation Sporulation Spo0A->Sporulation MetabolicEnzyme Metabolic Enzyme Y OffTargetKinase->MetabolicEnzyme Regulation AlteredMetabolism Altered Metabolism MetabolicEnzyme->AlteredMetabolism

References

Technical Support Center: Enhancing the Pharmacokinetic Properties of Small Molecule Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to modify and improve the pharmacokinetic (PK) properties of small molecule drug candidates. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during the drug discovery and development process.

Frequently Asked Questions (FAQs)

1. What are the key pharmacokinetic (PK) parameters to consider during lead optimization?

The primary PK parameters include:

  • Absorption: The process by which a drug enters the systemic circulation. Key metrics are bioavailability (%F) and the absorption rate constant (Ka).

  • Distribution: The reversible transfer of a drug from the systemic circulation to various tissues. The volume of distribution (Vd) is a key parameter.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes. Clearance (CL) and metabolic stability are important considerations.

  • Excretion: The removal of the drug and its metabolites from the body. The elimination half-life (t½) is a critical parameter.

2. Why are in vitro ADME assays important in early drug discovery?

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are crucial in early drug discovery for several reasons[1][2][3][4]:

  • They provide early insights into a compound's potential pharmacokinetic behavior in vivo.

  • They help identify potential liabilities, such as poor permeability or high metabolic instability, allowing for early-stage compound optimization.

  • They are cost-effective and have a higher throughput compared to in vivo studies, enabling the screening of a large number of compounds.

  • The data from these assays can be used to build in vitro-in vivo correlations (IVIVE) and physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.[4]

3. What are common strategies to improve the aqueous solubility of a compound?

Improving solubility is often a critical first step in enhancing oral absorption. Common strategies include:

  • Salt formation: For ionizable compounds, forming a salt can significantly increase solubility.[5]

  • Introduction of polar functional groups: Adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase polarity and improve aqueous solubility.

  • Reduction of molecular weight and lipophilicity (LogP): Smaller, less greasy molecules tend to be more soluble in water.

  • Formulation approaches: Utilizing techniques like creating amorphous solid dispersions or using co-solvents and cyclodextrins.[6]

4. How can metabolic stability be improved?

Enhancing metabolic stability can increase a drug's half-life and oral bioavailability. Key approaches include:

  • Identifying metabolic "hotspots": Determining the specific site(s) on the molecule that are most susceptible to metabolism.

  • Blocking metabolic sites: Introducing chemical modifications at or near the metabolic hotspot to hinder enzymatic action. Common strategies include replacing a hydrogen atom with a deuterium (kinetic isotope effect) or a fluorine atom, or introducing a bulkier group.

  • Modifying labile functional groups: Replacing or modifying functional groups known to be susceptible to metabolic enzymes (e.g., esters, aldehydes).

  • Changing the overall scaffold: Moving to a different chemical series that is inherently more resistant to metabolism.[7]

5. What is the role of prodrugs in improving pharmacokinetics?

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body through enzymatic or chemical reactions.[6][7] Prodrug strategies can be used to overcome various PK challenges, including[6][7]:

  • Improving solubility: Attaching a polar promoiety can enhance aqueous solubility for parenteral formulations.

  • Increasing permeability: Masking polar functional groups with a lipophilic promoiety can improve absorption across biological membranes.

  • Enhancing metabolic stability: Protecting a labile functional group by converting it into a more stable promoiety.

  • Targeted delivery: Designing a promoiety that is cleaved by enzymes present at a specific site of action.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability
Potential Cause Troubleshooting Steps Recommended Assays
Poor Aqueous Solubility • Introduce polar functional groups.• Attempt salt formation for ionizable compounds.• Reduce molecular weight and LogP.• Kinetic and thermodynamic solubility assays.
Low Intestinal Permeability • Increase lipophilicity (LogP) within an optimal range (typically 1-3).• Reduce the number of hydrogen bond donors.• Consider a prodrug approach to mask polar groups.• Caco-2 or MDCK permeability assays.[8]• Parallel Artificial Membrane Permeability Assay (PAMPA).[8]
High First-Pass Metabolism • Identify and block metabolic hotspots.• Reduce lipophilicity to decrease uptake into metabolizing enzymes.• Consider alternative routes of administration (e.g., intravenous, subcutaneous).[9][10]• Liver microsome or hepatocyte stability assays.[2]• Metabolite identification studies.[2]
Efflux by Transporters (e.g., P-gp) • Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).• Modify the structure to reduce recognition by transporters.• Co-administration with a P-gp inhibitor (in preclinical studies).• Caco-2 or MDCK-MDR1 permeability assays with and without a P-gp inhibitor.[8]
Issue 2: High Plasma Clearance and Short Half-Life
Potential Cause Troubleshooting Steps Recommended Assays
Rapid Metabolic Clearance • Identify and block metabolic hotspots.• Introduce groups that sterically hinder access to metabolizing enzymes.• Change the chemical scaffold to one with greater metabolic stability.• In vitro metabolic stability assays (microsomes, hepatocytes).[2]• In vivo pharmacokinetic studies to determine clearance.[11]
High Renal Clearance • Increase plasma protein binding to reduce the fraction of unbound drug available for filtration.• Modify the structure to increase tubular reabsorption.• Plasma protein binding assay (e.g., rapid equilibrium dialysis).[2][8]• In vivo pharmacokinetic studies with urine collection.
High Plasma Protein Binding • While high protein binding can reduce clearance, excessively high binding can limit the free drug concentration at the target site. Aim for a moderate level of binding.• Plasma protein binding assay.[2][8]

Data Presentation: Hypothetical Compound Series

The following tables present example data for a lead compound ("LeadCompoundX") and a series of its modified analogs, illustrating how chemical modifications can impact pharmacokinetic properties.

Table 1: In Vitro ADME Properties of LeadCompoundX and Analogs

CompoundMWLogPAqueous Solubility (µM)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Microsomal Stability (% remaining at 60 min)
LeadCompoundX4504.5< 10.55
Analog A4683.8252.115
Analog B4644.2515.065
Analog C5253.5801.585

Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, Oral Dosing)

CompoundCmax (ng/mL)Tmax (hr)AUC₀-∞ (ng·hr/mL)t½ (hr)Bioavailability (%)
LeadCompoundX252.01501.5< 2
Analog A1501.59002.515
Analog B8001.048004.065
Analog C4502.563008.555

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer of polarized enterocytes that mimics the human intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final dosing concentration.

  • Permeability Measurement (Apical to Basolateral): a. The culture medium is removed from the apical (A) and basolateral (B) chambers of the Transwell® inserts. b. The dosing solution containing the test compound is added to the apical chamber. c. Fresh transport buffer is added to the basolateral chamber. d. Samples are collected from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). e. The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical): The process is repeated in the reverse direction to determine the efflux ratio (Papp, B→A / Papp, A→B). An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a compound following administration to a rodent model (e.g., rat or mouse).

Methodology:

  • Animal Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the study.[12]

  • Dosing Formulation: The compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).[13]

  • Dosing: A predetermined dose of the compound is administered to the animals. For oral bioavailability studies, both an oral and an intravenous group are required.

  • Blood Sampling: Blood samples are collected at specific time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or cardiac puncture for terminal bleed).[12]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.[11][12]

  • Bioavailability Calculation: For oral dosing, the absolute bioavailability (%F) is calculated as: %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

PK_Optimization_Workflow cluster_in_vitro In Vitro Screening cluster_synthesis Chemical Synthesis cluster_in_vivo In Vivo Evaluation Solubility Solubility Assay Analog_Design Analog Design Solubility->Analog_Design SAR Data Permeability Permeability Assay Permeability->Analog_Design SAR Data Metabolic_Stability Metabolic Stability Metabolic_Stability->Analog_Design SAR Data PK_Study Rodent PK Study Metabolic_Stability->PK_Study Promising Candidate Protein_Binding Protein Binding Protein_Binding->Analog_Design SAR Data Lead_Compound Lead Compound Lead_Compound->Analog_Design Analog_Synthesis Analog Synthesis Analog_Design->Analog_Synthesis Analog_Synthesis->Solubility Analog_Synthesis->Permeability Analog_Synthesis->Metabolic_Stability Analog_Synthesis->Protein_Binding PK_Study->Analog_Design PK/PD Data Efficacy_Model Efficacy Model PK_Study->Efficacy_Model

Caption: Workflow for pharmacokinetic optimization of a lead compound.

CYP450_Metabolism Drug Drug (R-H) CYP450 Cytochrome P450 (Fe³⁺) Drug->CYP450 binds NADPH_reductase NADPH-P450 Reductase CYP450->NADPH_reductase receives e⁻ H2O H₂O CYP450->H2O releases Metabolite Metabolite (R-OH) CYP450->Metabolite releases NADPH_reductase->CYP450 O2 O₂ O2->CYP450 binds

Caption: Simplified signaling pathway of CYP450-mediated drug metabolism.

ADME_Relationship Absorption Absorption Central_Compartment Systemic Circulation Absorption->Central_Compartment Enters Distribution Distribution Distribution->Central_Compartment Metabolism Metabolism Metabolism->Central_Compartment Metabolites Excretion Excretion Central_Compartment->Distribution To Tissues Central_Compartment->Metabolism To Liver Central_Compartment->Excretion To Kidneys/Bile

Caption: The logical relationship between the four main ADME processes.

References

Technical Support Center: In Vivo Studies of Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with efflux pump inhibitors (EPIs) in vivo. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your in vivo studies of efflux pump inhibitors.

Q1: My efflux pump inhibitor shows high efficacy in vitro but fails to work in my animal model. What are the potential reasons and how can I troubleshoot this?

A1: This is a common challenge. The discrepancy between in vitro and in vivo efficacy can stem from several factors related to the more complex biological environment in an animal model. Here’s a breakdown of potential issues and troubleshooting steps:

  • Poor Pharmacokinetics (PK): The EPI may not be reaching the site of infection at a sufficient concentration or for a long enough duration.

    • Troubleshooting:

      • Conduct pharmacokinetic studies to determine the EPI's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Key parameters to assess include plasma concentration and half-life.[2]

      • Optimize the dosing regimen (dose and frequency) based on the PK data.

      • Consider alternative routes of administration (e.g., intravenous vs. oral) that might improve bioavailability.

      • If the EPI has a short half-life, consider formulation strategies to achieve sustained release.

  • Toxicity: The EPI may be causing adverse effects in the animal, leading to a lower tolerated dose that is insufficient for efficacy.

    • Troubleshooting:

      • Perform dose-escalation studies to determine the maximum tolerated dose (MTD).

      • Monitor animals closely for clinical signs of toxicity.

      • If toxicity is observed, consider chemical modification of the EPI to reduce its toxic effects while preserving its inhibitory activity. For example, the development of D13-9001 from its parent compound involved modifications to improve its safety profile.[2]

  • Inadequate Formulation: The EPI may not be soluble or stable in the vehicle used for in vivo administration.

    • Troubleshooting:

      • Experiment with different formulation strategies, such as using solubility-enhancing excipients or developing a nanoparticle-based delivery system. The solubility of D13-9001 was significantly improved by introducing a quaternary ammonium salt.[2][3]

  • Off-Target Effects: The EPI might be interacting with host targets, leading to unforeseen physiological effects that could mask its intended therapeutic benefit.[4]

    • Troubleshooting:

      • Employ in silico and in vitro screening methods to predict and identify potential off-target interactions early in the development process.

      • If off-target effects are suspected, further medicinal chemistry efforts may be needed to design more specific inhibitors.

  • Host Factors: The host's immune response and other physiological factors can influence the outcome of the infection and the efficacy of the treatment.

    • Troubleshooting:

      • Ensure your animal model accurately reflects the human disease state you are trying to model.

      • Consider the interplay between the EPI, the antibiotic, and the host immune system.

Q2: I'm observing toxicity with my efflux pump inhibitor in vivo. What are the common causes and how can I mitigate them?

A2: In vivo toxicity is a major hurdle for the clinical development of many promising EPIs.[4][5] Here are some common causes and mitigation strategies:

  • Inhibition of Eukaryotic Efflux Pumps: Some EPIs are not specific to bacterial efflux pumps and can also inhibit homologous transporters in mammalian cells, such as P-glycoprotein, leading to cellular toxicity.[6][7]

    • Mitigation:

      • Screen your EPI against a panel of human efflux pumps to assess its specificity.

      • Utilize structure-based drug design to modify the EPI to enhance its selectivity for the bacterial target.

  • Membrane Disruption: Some EPIs, particularly cationic molecules like PAβN, can permeabilize bacterial and potentially host cell membranes at higher concentrations, leading to non-specific toxicity.[2]

    • Mitigation:

      • Conduct in vitro assays to assess the membrane-disrupting potential of your EPI.

      • If membrane activity is confirmed, medicinal chemistry efforts can be directed towards reducing this property.

  • Off-Target Pharmacological Activity: The EPI may have unintended interactions with other host proteins, leading to adverse effects.

    • Mitigation:

      • Perform comprehensive safety pharmacology studies to identify any off-target effects.

      • If problematic off-target activity is identified, consider redesigning the molecule to eliminate it.

  • Unfavorable Pharmacokinetic Profile: Poor solubility can lead to precipitation and local tissue damage upon injection, while rapid metabolism could generate toxic byproducts.

    • Mitigation:

      • Improve solubility through formulation or chemical modification.[2][3]

      • Investigate the metabolic profile of the EPI to identify and avoid the formation of toxic metabolites.

Q3: How do I choose the right animal model for my in vivo EPI study?

A3: The choice of animal model is critical for obtaining relevant and translatable data. Key considerations include:

  • The Pathogen and Site of Infection: The model should be relevant to the clinical indication you are targeting. For example, if you are developing an EPI to treat pneumonia, a murine lung infection model would be appropriate.[8][9][10]

  • The Efflux Pump(s) of Interest: If your EPI targets a specific efflux pump (e.g., AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa), it is important to use a bacterial strain that expresses that pump at a relevant level.[11][12][13][14] You may consider using strains that overexpress the target pump.

  • Route of Administration: The model should allow for the intended clinical route of administration of the EPI and the partner antibiotic.

  • Endpoints: The model should have well-defined and measurable endpoints to assess efficacy, such as bacterial load in target organs, survival rates, and inflammatory markers.[9]

  • Reproducibility: The model should be well-characterized and reproducible.

Commonly used models for studying EPIs in vivo include:

  • Murine Lung Infection Model: Used to evaluate treatments for pneumonia.[8][9][10][15]

  • Murine Sepsis/Peritonitis Model: Used to assess efficacy against systemic infections.

  • Murine Thigh Infection Model: A localized infection model often used for pharmacokinetic/pharmacodynamic (PK/PD) studies.

Q4: What are the key pharmacokinetic parameters I should measure for my efflux pump inhibitor in vivo?

A4: Understanding the pharmacokinetic profile of your EPI is crucial for interpreting in vivo efficacy and toxicity data. Key parameters to measure include:

  • Peak Plasma Concentration (Cmax): The maximum concentration of the EPI in the blood.

  • Time to Peak Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.[16]

  • Half-life (t1/2): The time it takes for the plasma concentration of the EPI to decrease by half.[2]

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

  • Distribution: The extent to which the EPI distributes into different tissues, particularly the site of infection.

These parameters will help you to design an optimal dosing regimen and to assess whether the lack of efficacy is due to insufficient drug exposure.[16][17]

Data Presentation: In Vivo Performance of Select Efflux Pump Inhibitors

The following tables summarize publicly available quantitative data for some well-studied efflux pump inhibitors.

Table 1: In Vivo Efficacy of Selected Efflux Pump Inhibitors

Efflux Pump InhibitorAnimal ModelPathogenAntibioticEPI DoseOutcomeReference
D13-9001 Rat acute pulmonary infectionP. aeruginosaAztreonam1.25 mg/kg>62% survival with combination vs. 12.5% with aztreonam alone[2][3]
BDM91288 Murine lung infectionK. pneumoniaeLevofloxacinOral administrationSignificantly potentiated in vivo efficacy of levofloxacin[18][19]
PAβN Duck infection modelRiemerella anatipestiferNeomycin-Significantly decreased bacterial loads and increased survival rate[20]

Table 2: In Vivo Pharmacokinetic Parameters of D13-9001

SpeciesDose (IV)Cmax (µg/mL)Half-life (h)Reference
Rat5 mg/kg7.640.18[2]
Monkey5 mg/kg-0.41[2]

Table 3: In Vitro Activity of Selected Efflux Pump Inhibitors

Efflux Pump InhibitorPathogenAntibioticEPI ConcentrationFold Reduction in MICReference
D13-9001 P. aeruginosa (MexAB-OprM overexpressing)Levofloxacin, Aztreonam2 µg/mL8[2]
MBX2319 E. coliCiprofloxacin, Levofloxacin, Piperacillin12.5 µM2, 4, 8[21][22]
PAβN P. aeruginosa (Mex RND overexpressing)Levofloxacin20 µg/mLup to 64[2]
NMP E. coli (acrEF overexpressing)Levofloxacin100 µg/mL16[2]

Experimental Protocols

Detailed Methodology: Murine Lung Infection Model for EPI Evaluation

This protocol provides a general framework for evaluating the in vivo efficacy of an efflux pump inhibitor in combination with an antibiotic in a murine model of pneumonia.

1. Materials and Reagents:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae).

  • Appropriate bacterial culture medium (e.g., Luria-Bertani broth, Tryptic Soy Broth).

  • Phosphate-buffered saline (PBS), sterile.

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Efflux pump inhibitor, formulated in a suitable vehicle.

  • Antibiotic, formulated in a suitable vehicle.

  • Surgical instruments for intratracheal instillation.

  • Materials for euthanasia and tissue collection.

2. Bacterial Inoculum Preparation:

  • Streak the bacterial strain from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into liquid broth and grow to mid-logarithmic phase.

  • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in pilot studies to establish a lethal or sublethal infection as required.

3. Animal Infection:

  • Anesthetize the mice using a validated protocol.

  • Place the mouse in a supine position.

  • Expose the trachea through a small incision.

  • Using a fine-gauge needle and syringe, carefully instill a defined volume of the bacterial suspension (e.g., 50 µL) directly into the trachea.

  • Suture the incision and allow the mouse to recover on a warming pad.

4. Treatment Administration:

  • At a predetermined time post-infection (e.g., 2 hours), administer the EPI and the antibiotic via the desired routes (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Include appropriate control groups:

    • Vehicle control

    • EPI alone

    • Antibiotic alone

    • EPI + antibiotic combination

  • The dosing regimen (dose and frequency) should be based on prior pharmacokinetic and tolerability studies.

5. Monitoring and Endpoints:

  • Monitor the animals regularly for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

  • At a specified time point (e.g., 24 or 48 hours post-infection), euthanize the animals.

  • Aseptically harvest the lungs.

  • Homogenize the lung tissue in sterile PBS.

  • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • For survival studies, monitor the animals for a longer period (e.g., 7 days) and record the time to death.

6. Data Analysis:

  • Compare the bacterial loads in the lungs between the different treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

  • For survival studies, generate Kaplan-Meier survival curves and compare them using the log-rank test.

Visualizations

experimental_workflow cluster_preclinical In Vivo EPI Evaluation Workflow formulation EPI Formulation & Vehicle Selection pk_studies Pharmacokinetic (PK) & Tolerability Studies formulation->pk_studies Optimize delivery model_dev Infection Model Development pk_studies->model_dev Determine MTD & Dosing efficacy_study In Vivo Efficacy Study model_dev->efficacy_study Establish infection data_analysis Data Analysis & Interpretation efficacy_study->data_analysis Collect endpoints

Caption: A general workflow for the in vivo evaluation of efflux pump inhibitors.

troubleshooting_tree start Unexpected In Vivo Result toxicity Toxicity Observed? start->toxicity efficacy Lack of Efficacy? start->efficacy toxicity->efficacy No dose_reduction Reduce Dose / Re-evaluate MTD toxicity->dose_reduction Yes pk_analysis Analyze Pharmacokinetics efficacy->pk_analysis Yes formulation_check_tox Check Formulation for Irritants dose_reduction->formulation_check_tox off_target_screen Screen for Off-Target Effects formulation_check_tox->off_target_screen formulation_check_eff Check Formulation Stability/Solubility pk_analysis->formulation_check_eff model_relevance Re-evaluate Animal Model formulation_check_eff->model_relevance synergy_check Confirm In Vitro Synergy model_relevance->synergy_check

Caption: A decision tree for troubleshooting unexpected in vivo results.

epi_mechanism cluster_cell Gram-Negative Bacterium antibiotic Antibiotic efflux_pump Efflux Pump antibiotic->efflux_pump is expelled target Bacterial Target (e.g., Ribosome, DNA Gyrase) antibiotic->target binds to epi Efflux Pump Inhibitor epi->efflux_pump inhibits bacterial_death Bacterial Death target->bacterial_death leads to antibiotic_out Antibiotic (extracellular) antibiotic_out->antibiotic epi_out EPI (extracellular) epi_out->epi

Caption: The interplay between an EPI, an antibiotic, and an efflux pump.

References

Refining experimental protocols for consistent BDM91270 results.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals to ensure consistent and reproducible experimental outcomes with BDM91270.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered when working with this compound. Our goal is to empower researchers to achieve reliable and consistent results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

QuestionAnswer
What is the recommended solvent for this compound? This compound is soluble in DMSO at a concentration of up to 10 mM. For aqueous solutions, a final DMSO concentration of <0.1% is recommended to avoid solvent-induced artifacts.
How should this compound be stored? For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Is this compound light-sensitive? Yes, this compound is light-sensitive. Protect from light during storage and handling to prevent degradation.
What is the known mechanism of action for this compound? This compound is a potent and selective inhibitor of the XYZ kinase. Its mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during experiments with this compound.

ProblemPossible CauseRecommended Solution
Inconsistent or no biological activity observed. Compound Degradation: Improper storage or handling.Ensure this compound is stored at the correct temperature and protected from light. Prepare fresh stock solutions if degradation is suspected.
Incorrect Concentration: Calculation error or inaccurate pipetting.Verify all calculations and ensure micropipettes are calibrated. Perform a dose-response experiment to confirm the optimal working concentration.
Cell Line Resistance: The cell line used may not be sensitive to this compound.Confirm the expression of the target kinase (XYZ) in your cell line via Western Blot or qPCR. Test the compound in a known sensitive cell line as a positive control.
High background signal in cellular assays. Solvent Effects: High concentration of DMSO.Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle-only control (DMSO) in your experimental setup.
Off-Target Effects: this compound may have off-target activities at high concentrations.Perform a dose-response curve to determine the lowest effective concentration.
Precipitation of the compound in culture medium. Low Solubility: The concentration used exceeds the solubility limit in aqueous media.Prepare a more diluted stock solution. Ensure the final concentration in the medium does not lead to precipitation. Sonication may help to dissolve the compound in the stock solution.

Experimental Protocols

Standard Cell Viability Assay (MTT)

This protocol outlines the steps for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Target Inhibition

This protocol is for verifying the inhibition of the XYZ kinase pathway by this compound.

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-XYZ (phosphorylated target) and total XYZ overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing Experimental Workflows and Signaling Pathways

This compound Experimental Workflow

BDM91270_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay western_blot Western Blot Analysis treat_cells->western_blot analyze_data Analyze and Interpret Results viability_assay->analyze_data western_blot->analyze_data

Caption: A generalized workflow for in vitro experiments using this compound.

This compound Mechanism of Action - Signaling Pathway

BDM91270_Pathway cluster_upstream Upstream Signal cluster_pathway XYZ Kinase Pathway cluster_output Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor xyz_kinase XYZ Kinase receptor->xyz_kinase downstream_substrate Downstream Substrate xyz_kinase->downstream_substrate Phosphorylation cell_proliferation Cell Proliferation & Survival downstream_substrate->cell_proliferation This compound This compound This compound->xyz_kinase Inhibition

Caption: this compound inhibits the XYZ kinase signaling pathway.

Strategies to minimize BDM91270 degradation during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general principles for handling small molecule inhibitors. As "BDM91270" does not correspond to a publicly documented compound, this guide provides strategies based on best practices for research compounds of this nature.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results can stem from the degradation of this compound. The stability of small molecules can be influenced by several factors including storage conditions, solvent choice, pH, light exposure, and the presence of reactive substances in your experimental setup.[1][2] To ensure reproducibility, it is crucial to handle this compound consistently across all experiments.

Q2: How should I store this compound to ensure its stability?

A2: For long-term storage, it is generally recommended to store small molecule inhibitors as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage of stock solutions, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles.

Q3: What is the best solvent to use for dissolving this compound?

A3: The choice of solvent is critical and should be based on the compound's solubility and compatibility with your experimental system. While DMSO is a common solvent for many small molecules, it is important to check the certificate of analysis or product datasheet for this compound for specific recommendations. The stability of a compound can vary significantly in different solvents.

Q4: Can the pH of my experimental buffer affect this compound's stability?

A4: Yes, pH can significantly impact the stability of small molecules, potentially leading to hydrolysis or other degradation pathways.[3] It is important to assess the stability of this compound in the specific buffer system and pH of your experiment.

Q5: I suspect this compound is degrading in my cell culture medium. How can I test this?

A5: You can assess the stability of this compound in your cell culture medium by incubating the compound in the medium for various durations (e.g., 0, 2, 6, 12, 24 hours) under your experimental conditions (e.g., 37°C, 5% CO2). At each time point, you can analyze the concentration of the intact compound using methods like HPLC or LC-MS.

Troubleshooting Guides

Issue 1: Loss of Potency Over Time

Symptoms:

  • Higher concentrations of this compound are required to achieve the same biological effect as in previous experiments.

  • The IC50 value appears to increase in subsequent assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Improper Storage Ensure this compound is stored as recommended (solid at -20°C or -80°C, protected from light and moisture). Aliquot stock solutions to minimize freeze-thaw cycles.
Solvent-Mediated Degradation Prepare fresh stock solutions and dilute them in the appropriate experimental buffer immediately before use. If using DMSO, be aware that it can be hygroscopic and absorb water, which may affect compound stability.
Hydrolysis in Aqueous Buffers Evaluate the stability of this compound in your experimental buffer at different time points. Consider adjusting the pH or using a different buffer system if degradation is observed.
Photodegradation Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[4]
Issue 2: High Variability Between Replicates

Symptoms:

  • Large error bars in dose-response curves.

  • Inconsistent results between wells of the same plate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Precipitation of Compound Visually inspect solutions for any signs of precipitation. Determine the solubility of this compound in your experimental medium. Avoid using concentrations above the solubility limit.
Adsorption to Plastics This compound may adsorb to the surface of plasticware. Consider using low-adhesion microplates or glassware. Including a small percentage of a non-ionic detergent like Tween-20 in your buffers can sometimes mitigate this.
Uneven Distribution in Solution Ensure thorough mixing of stock solutions and dilutions. Vortex solutions gently before adding them to your assay.
Oxidation If the structure of this compound is susceptible to oxidation, consider degassing your buffers or adding an antioxidant, if compatible with your experimental system.[5]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Experimental Buffer
  • Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Incubation: Dilute the this compound stock solution to the final experimental concentration in your chosen buffer. Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method such as HPLC or LC-MS.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in your experimental buffer.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature Over 24 Hours
SolventInitial Concentration (µM)Concentration after 24h (µM)% Degradation
DMSO109.82%
Ethanol108.515%
PBS (pH 7.4)106.238%
Cell Culture Media + 10% FBS107.129%
Table 2: Hypothetical Effect of Temperature on this compound Stability in PBS (pH 7.4) over 24 Hours
TemperatureInitial Concentration (µM)Concentration after 24h (µM)% Degradation
4°C109.55%
Room Temperature (25°C)106.238%
37°C104.555%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solution stock->working Dilute treat Treat Cells/System with this compound working->treat Add to Assay incubate Incubate under Experimental Conditions treat->incubate collect Collect Samples incubate->collect analyze Analyze Endpoint collect->analyze data Data Interpretation analyze->data

Caption: A generalized experimental workflow for using this compound.

troubleshooting_workflow start Inconsistent Results? check_storage Verify Storage Conditions (-20°C/-80°C, dark, dry) start->check_storage check_solvent Assess Solvent Stability (Fresh Solutions) start->check_solvent check_protocol Review Experimental Protocol (pH, temp, light) start->check_protocol outcome_good Results Consistent check_storage->outcome_good If Resolved outcome_bad Still Inconsistent check_storage->outcome_bad If Not Resolved check_solvent->outcome_good If Resolved check_solvent->outcome_bad If Not Resolved check_protocol->outcome_good If Resolved check_protocol->outcome_bad If Not Resolved degradation_pathways This compound This compound (Active) hydrolysis Hydrolysis (H₂O, pH) This compound->hydrolysis oxidation Oxidation (O₂) This compound->oxidation photodegradation Photodegradation (Light) This compound->photodegradation inactive_metabolite1 Inactive Metabolite 1 hydrolysis->inactive_metabolite1 inactive_metabolite2 Inactive Metabolite 2 oxidation->inactive_metabolite2 inactive_metabolite3 Inactive Metabolite 3 photodegradation->inactive_metabolite3

References

Technical Support Center: Managing BDM91270 Cytotoxicity in Eukaryotic Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the cytotoxic effects of BDM91270 on eukaryotic cells. This compound is documented as an inhibitor of the E. coli AcrAB-TolC efflux pump[1][2]. The following technical support guide is a generalized framework for researchers encountering high cytotoxicity with experimental small molecules, using this compound as a placeholder. The principles and protocols provided are based on established cell culture and toxicology practices.

Troubleshooting Guide

This guide addresses common problems researchers may encounter when observing high levels of cytotoxicity with an experimental compound at high concentrations.

ProblemPotential CauseRecommended Solution
High cytotoxicity observed across all tested cell lines, even at low concentrations. General cytotoxic effect of the compound.Perform a dose-response curve with a wider and lower concentration range to identify a potential therapeutic window.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%) by running a vehicle-only control.[3]
Compound instability or precipitation in media.Visually inspect for precipitate. Test the compound's solubility in the experimental media. Prepare fresh dilutions for each experiment.[4][5]
Contamination of cell cultures.Check cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells.[3]
Cytotoxicity varies significantly between experiments. Inconsistent cell culture conditions.Use cells within a consistent and low passage number range. Standardize seeding density and incubation times.[4][6]
Compound degradation.Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.[6]
Pipetting errors.Ensure proper pipette calibration and technique.[4]
Compound appears cytotoxic only in specific cell lines. On-target toxicity.The sensitive cell line may have a high expression of the compound's target or be highly dependent on that pathway for survival. Validate target expression levels (e.g., via Western Blot or qPCR).[3]
Off-target effects.The compound may be interacting with an unintended target present in the sensitive cell line. Consider counter-screens with related targets or off-target profiling assays.[3][4]
Metabolic activation.The sensitive cell line may metabolize the compound into a more toxic substance.[3]
Reduced cell viability is observed at mid-range concentrations but not at higher concentrations. Compound precipitation at high concentrations.Visually inspect the wells with higher concentrations for any signs of precipitation.[5]
Interference with the viability assay.The compound at high concentrations might directly react with the assay reagent (e.g., reducing MTT reagent), leading to a false "viable" signal. Run a control in a cell-free assay system.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm that the observed cytotoxicity is due to this compound?

A1: The initial and most critical step is to perform a dose-response and time-course experiment. This will help you determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your specific cell line and establish a quantitative measure of the compound's cytotoxic potential.[3][6] It is crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.[3]

Q2: Could the solvent used to dissolve this compound be contributing to the toxicity?

A2: Absolutely. The solvent itself, most commonly DMSO, can be toxic to cells, particularly at higher concentrations. Always test the toxicity of the vehicle at the same concentrations used in your experiments. If the vehicle control shows toxicity, you may need to lower the final solvent concentration or explore alternative, less toxic solvents.[6][7]

Q3: How can I distinguish between on-target and off-target cytotoxic effects?

A3: Distinguishing between on-target and off-target effects is a key challenge. If the cytotoxicity is observed in cell lines that do not express the intended target, it is likely an off-target effect. You can investigate this further by performing counter-screens against related targets or using broader profiling panels like kinome scans.[3][4] Additionally, if you can rescue the cytotoxic effect by overexpressing the target or modulating the downstream pathway, it suggests an on-target mechanism.

Q4: My compound is precipitating in the cell culture medium at high concentrations. What can I do?

A4: Precipitation of hydrophobic compounds in aqueous culture medium is a common issue.[7] To mitigate this, you can try lowering the final concentration of the compound, using a different solvent for the stock solution, or preparing fresh dilutions from the stock solution immediately before use.[4] Increasing the serum concentration in the medium can sometimes help, but be aware that serum proteins can also bind to your compound and reduce its effective concentration.[6]

Hypothetical this compound Cytotoxicity Data

The following table is a template for presenting cytotoxicity data. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.

Cell LineTissue of OriginAssay TypeTime Point (hr)IC50 (µM)Concentration for >80% Cytotoxicity (µM)
MCF-7Breast AdenocarcinomaMTT7215.2> 50
A549Lung CarcinomaCellTiter-Glo®7225.8> 50
HEK293Embryonic KidneyMTT4845.1> 100
JurkatT-cell LeukemiaCaspase-3/7 Glo248.9> 25

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of a compound on cell viability through metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., medium with the same final concentration of DMSO) and a positive control for cell death (e.g., staurosporine). Remove the old medium from the wells and add 100 µL of the compound dilutions.[4]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7)

This protocol outlines a method for quantifying apoptosis by measuring caspase-3 and -7 activities.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired duration (e.g., 6, 12, or 24 hours, as apoptosis is often an earlier event than loss of metabolic activity).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizations

G cluster_0 Troubleshooting Workflow Start High Cytotoxicity Observed DoseResponse Perform Dose-Response & Time-Course Experiments Start->DoseResponse CheckSolvent Run Vehicle (Solvent) Control DoseResponse->CheckSolvent IsSolventToxic Is Solvent Toxic? CheckSolvent->IsSolventToxic CheckPrecipitation Visually Inspect for Precipitation IsPrecipitate Precipitation Observed? CheckPrecipitation->IsPrecipitate IsSolventToxic->CheckPrecipitation No LowerSolvent Lower Solvent Conc. or Change Solvent IsSolventToxic->LowerSolvent Yes ConsistentCyto Is Cytotoxicity Consistent? IsPrecipitate->ConsistentCyto No OptimizeSolubility Optimize Compound Solubility IsPrecipitate->OptimizeSolubility Yes CheckCulture Standardize Cell Culture Conditions ConsistentCyto->CheckCulture No InvestigateMech Investigate Mechanism: On-Target vs. Off-Target ConsistentCyto->InvestigateMech Yes G cluster_1 Conceptual Pathways to Cytotoxicity Compound This compound (High Concentration) OnTarget Intended Target Compound->OnTarget On-Target Effect OffTarget Unintended Off-Target(s) Compound->OffTarget Off-Target Effect OnTargetPathway On-Target Pathway (Hyper-activation/ Inhibition) OnTarget->OnTargetPathway OffTargetPathway Off-Target Pathway(s) (e.g., Stress Kinases) OffTarget->OffTargetPathway CellDeath Apoptosis / Necrosis (Cytotoxicity) OnTargetPathway->CellDeath OffTargetPathway->CellDeath G Generalized Apoptosis Signaling Pathway cluster_2 Generalized Apoptosis Signaling Pathway Compound Cytotoxic Insult (e.g., High Conc. This compound) Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis cleaves cellular substrates

References

Technical Support Center: Optimizing Pyridylpiperazine Structure for Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pyridylpiperazine-based compounds. The focus is on improving potency, with a specific emphasis on targeting the 5-HT1A receptor, a common target for this scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of optimizing pyridylpiperazine derivatives.

Issue 1: Low Binding Affinity in Radioligand Binding Assays

Question: My pyridylpiperazine analogs show weak binding to the 5-HT1A receptor in my radioligand binding assay. What are the potential causes and how can I troubleshoot this?

Answer:

Low binding affinity can stem from several factors, ranging from the compound's structure to the assay conditions. Here’s a systematic approach to troubleshooting:

  • Structural Considerations:

    • Aryl Group Substitution: The nature and position of substituents on the aryl ring (the pyridine in this case) are critical. Electron-donating or withdrawing groups can significantly influence binding. Consider exploring a range of substituents (e.g., methoxy, chloro, cyano) at different positions of the pyridine ring.

    • Piperazine Linker: The length and flexibility of the linker between the pyridyl and piperazine moieties can impact how the molecule fits into the receptor's binding pocket. Analogs with different linker lengths should be synthesized and tested.

    • Terminal Fragment: The group attached to the second nitrogen of the piperazine is crucial for interaction with the receptor. Explore variations in this fragment, including different cyclic imides or amides.

  • Assay Conditions:

    • Radioligand Concentration: Ensure the concentration of the radioligand (e.g., [³H]8-OH-DPAT) is appropriate, typically at or below its Kd value, to allow for sensitive detection of competitive binding.[1][2]

    • Incubation Time and Temperature: Verify that the incubation time is sufficient to reach equilibrium. For 5-HT1A binding assays, 60 minutes at 25°C is a common starting point.[1]

    • Buffer Composition: The assay buffer composition, including pH and ionic strength, can affect receptor conformation and ligand binding. Ensure consistency with established protocols (e.g., 50 mM Tris-HCl, pH 7.4).[1]

    • Membrane Preparation Quality: The quality and concentration of the cell membranes expressing the 5-HT1A receptor are paramount. Use a fresh preparation or one that has been stored properly at -80°C.[3]

  • Compound-Related Issues:

    • Solubility: Poor aqueous solubility can lead to an overestimation of the IC50 value.[4] See the FAQ section on solubility for mitigation strategies.

    • Purity: Impurities in your synthesized compound can interfere with the assay. Confirm the purity of your compounds using methods like HPLC and NMR.

Issue 2: Inconsistent Results in Functional Assays (e.g., cAMP Assay)

Question: I am observing high variability in my cAMP functional assay when testing my pyridylpiperazine agonists. What could be the cause?

Answer:

Inconsistent results in functional assays are often due to cell-based variability and assay setup. Here are key areas to investigate:

  • Cell Health and Density:

    • Ensure cells are healthy and in the logarithmic growth phase.

    • Optimize and maintain a consistent cell density per well, as this can significantly impact the magnitude of the cAMP response.[5]

  • Agonist Concentration and Incubation Time:

    • Use a full dose-response curve to accurately determine EC50 values.

    • The stimulation time is critical. A time-course experiment should be performed to determine the optimal incubation period for maximal cAMP production or inhibition.[5]

  • Phosphodiesterase (PDE) Activity:

    • cAMP is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX, in your assay buffer is often necessary to obtain a robust and reproducible signal.[5]

  • Reagent Preparation and Addition:

    • Prepare fresh dilutions of your compounds for each experiment.

    • Ensure accurate and consistent pipetting of all reagents, including cells, agonist, and detection reagents.

  • Constitutive Activity:

    • Some receptor systems exhibit constitutive (agonist-independent) activity. This can affect the assay window. Characterize the basal cAMP level in your cell line.

Issue 3: Promising Compound Shows Poor Metabolic Stability

Question: My lead pyridylpiperazine analog has high potency but is rapidly metabolized in liver microsome assays. How can I improve its metabolic stability?

Answer:

Poor metabolic stability is a common hurdle in drug development. Here are some strategies to address this:

  • Identify Metabolic Soft Spots:

    • Use techniques like mass spectrometry to identify the primary sites of metabolism on your molecule. Common metabolic pathways for piperazine-containing compounds include N-dealkylation and oxidation of the aromatic ring.[6]

  • Structure Modification Strategies:

    • Blocking Metabolism: Introduce modifications at or near the metabolic soft spot to hinder enzymatic degradation. For example, replacing a metabolically labile hydrogen with a fluorine atom ("fluorine-blocking") can increase stability.[6]

    • Reduce Lipophilicity: High lipophilicity is often correlated with increased metabolic clearance. Replacing lipophilic groups with more polar ones or introducing polar atoms (e.g., nitrogen in an aromatic ring) can reduce metabolism.

    • Scaffold Hopping: In some cases, replacing the pyridylpiperazine core with a bioisosteric scaffold that is less susceptible to metabolism may be necessary.[7]

  • In Silico Prediction:

    • Utilize computational tools to predict sites of metabolism and guide the design of more stable analogs.[6][8]

Frequently Asked Questions (FAQs)

Q1: How do I address the poor aqueous solubility of my pyridylpiperazine derivatives?

A1: Poor solubility is a frequent issue with piperazine-containing compounds.[4] Here are several strategies to improve it:

  • pH Adjustment: Since the piperazine moiety is basic, its solubility is pH-dependent. Lowering the pH of the buffer will protonate the piperazine nitrogens, increasing aqueous solubility.[4]

  • Salt Formation: Converting the free base of your compound to a salt (e.g., hydrochloride salt) can significantly enhance its solubility.[4]

  • Use of Co-solvents: For in vitro assays, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into the aqueous assay buffer is a common practice. Keep the final solvent concentration low (typically <1%) to avoid artifacts.[9]

  • Structural Modification: Introduce polar functional groups into the molecule, away from the key binding pharmacophore, to improve intrinsic solubility.

Q2: My potent pyridylpiperazine analog is showing off-target effects, specifically hERG inhibition. What can I do to mitigate this?

A2: hERG inhibition is a critical safety liability that can lead to cardiotoxicity. Here are some medicinal chemistry strategies to reduce hERG activity:

  • Reduce Lipophilicity: High lipophilicity is a known risk factor for hERG inhibition. Reducing the overall lipophilicity of your compound can decrease its affinity for the hERG channel.[10]

  • Decrease Basicity: The basic nitrogen of the piperazine ring can be a key contributor to hERG binding. Strategies to reduce its pKa, such as introducing electron-withdrawing groups nearby, can be effective.[10]

  • Remove Aromaticity: If possible, replacing aromatic rings with non-aromatic bioisosteres can sometimes reduce hERG liability.[10]

  • Introduce an Acidic Group: Creating a zwitterion by adding an acidic functional group can reduce the compound's ability to block the hERG channel.[10]

  • In Silico Prediction: Use computational models to predict the hERG inhibition potential of your designed analogs before synthesis.[11][12][13]

Q3: What are the key structure-activity relationships (SAR) to consider when optimizing pyridylpiperazine analogs for 5-HT1A receptor potency?

A3: The SAR for pyridylpiperazine-based 5-HT1A ligands is well-established. Key areas for modification include:

  • Pyridyl Ring: Substituents on the pyridine ring can modulate potency and selectivity. The position and electronic nature of the substituent are important.

  • Piperazine Core: The piperazine ring itself is generally considered a privileged scaffold for this target.[2] Modifications to the ring, such as alkyl substitution, can be explored but may impact potency.[14]

  • Linker: The length and nature of the chain connecting the piperazine to the terminal group are critical for optimal interaction with the receptor.

  • Terminal Group: This is a key area for modification to improve potency and selectivity. A variety of cyclic imides and other functionalities have been shown to be effective.

Data Presentation

Table 1: Structure-Activity Relationship of Pyridylpiperazine Analogs at the 5-HT1A Receptor

Compound IDR1-Substitution (Pyridine Ring)R2-Terminal Group5-HT1A Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Lead-1 HPhenyl55.2120.5
Analog-1A 2-OCH3Phenyl25.865.3
Analog-1B 3-OCH3Phenyl10.522.1
Analog-1C 4-ClPhenyl30.175.8
Analog-2A 3-OCH3Cyclohexyl8.215.7
Analog-2B 3-OCH3N-methyl-phthalimide1.53.2
Analog-2C 3-OCH34-Fluorobenzoyl5.611.9

Data is hypothetical but representative of typical SAR trends for this class of compounds.

Experimental Protocols

1. Radioligand Binding Assay for 5-HT1A Receptor

  • Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT.[1][2]

    • Non-specific binding control: 10 µM Serotonin (5-HT).[1]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) BSA.[1]

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[1]

    • 96-well microplates, cell harvester, liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding wells: 25 µL of assay buffer.

      • Non-specific Binding wells: 25 µL of 10 µM 5-HT.

      • Test Compound wells: 25 µL of each compound dilution.

    • Add 25 µL of [³H]8-OH-DPAT (at a final concentration near its Kd) to all wells.

    • Add 200 µL of the diluted cell membrane preparation (typically 10-20 µg of protein per well) to all wells.

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.[1]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for 5-HT1A Receptor Agonism

  • Objective: To determine the functional potency (EC50) of test compounds as agonists at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus decreases cAMP levels.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT1A receptor.

    • Forskolin (an adenylyl cyclase activator).

    • PDE inhibitor (e.g., IBMX).

    • cAMP detection kit (e.g., HTRF, GloSensor).

    • Cell culture medium and buffers.

  • Procedure:

    • Seed the cells in a 96- or 384-well plate and grow to confluence.

    • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Pre-incubate the cells with varying concentrations of the test compound for 5-10 minutes.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production. The optimal forskolin concentration should be determined empirically to achieve a robust signal window.[15]

    • Incubate for an optimized period (e.g., 15-30 minutes) at room temperature.

    • Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • The signal will be inversely proportional to the agonist activity (as the agonist inhibits forskolin-stimulated cAMP production).

    • Plot the signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G cluster_0 5-HT1A Receptor Signaling Pathway Agonist Pyridylpiperazine Agonist Receptor 5-HT1A Receptor (Gi/o-coupled) Agonist->Receptor Binds to G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_1 Lead Optimization Workflow Start Initial Hit (Pyridylpiperazine) SAR SAR-guided Analog Synthesis Start->SAR Binding 5-HT1A Binding Assay (Ki determination) SAR->Binding Functional cAMP Functional Assay (EC50 determination) Binding->Functional Potency_Check Potency Goal Met? Functional->Potency_Check Potency_Check->SAR No ADME In Vitro ADME Assays (Solubility, Stability) Potency_Check->ADME Yes ADME_Check Acceptable Profile? ADME->ADME_Check ADME_Check->SAR No Safety In Vitro Safety (hERG) ADME_Check->Safety Yes Safety_Check Acceptable Profile? Safety->Safety_Check Safety_Check->SAR No Lead Lead Candidate Safety_Check->Lead Yes

Caption: Experimental Workflow for Lead Optimization.

Caption: Logical Relationship for Troubleshooting Low Potency.

References

Validation & Comparative

Validating the Inhibitory Effect of BDM91270 on AcrB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of pyridylpiperazine-based compounds on the AcrB efflux pump, a key contributor to multidrug resistance in Gram-negative bacteria. Due to the limited availability of specific experimental data for BDM91270 in the reviewed literature, this guide will focus on the well-characterized analogue, BDM88855, as a representative of this inhibitor class. This compound is an advanced analogue of BDM88855, featuring the introduction of a primary amine via an ester linker to enhance its antibiotic potentiation capabilities[1]. The data presented herein for BDM88855 offers valuable insights into the potential efficacy and mechanism of action of this compound.

Comparison of AcrB Inhibitors' Performance

The inhibitory potential of efflux pump inhibitors (EPIs) is primarily assessed by their ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics. The following tables summarize the performance of BDM88855 in comparison to the well-known AcrB inhibitor, Phenylalanine-Arginine β-Naphthylamide (PAβN).

Table 1: Potentiation of Antibiotic Activity by BDM88855 against E. coli

AntibioticMIC without Inhibitor (µg/mL)MIC with 100 µM BDM88855 (µg/mL)Fold Reduction
Pyridomycin12.5 - 25< 0.78>16 - >32
Oxacillin> 1024128>8
Chloramphenicol818
Tetracycline414
Erythromycin1682
Ciprofloxacin0.030.0152
Streptomycin44No change
Kanamycin22No change

Data derived from checkerboard assays using E. coli BW25113.[2][3]

Table 2: Comparison of BDM88855 and PAβN in Potentiating Pyridomycin and Oxacillin against E. coli

InhibitorConcentrationAntibioticMIC without Inhibitor (µg/mL)MIC with Inhibitor (µg/mL)
BDM88855100 µMPyridomycin12.5< 0.78
PAβN15 µg/mLPyridomycin12.53.125
BDM88855100 µMOxacillin> 1024128
PAβN15 µg/mLOxacillin> 1024256

Data from checkerboard assays on E. coli BW25113.[2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic in the presence and absence of an AcrB inhibitor is determined using a broth microdilution method.

  • Bacterial Strain: Escherichia coli or other relevant Gram-negative bacteria.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • In a 96-well microtiter plate, prepare serial dilutions of the antibiotic.

    • For the potentiation assay, add a fixed sub-inhibitory concentration of the AcrB inhibitor (e.g., 100 µM BDM88855) to each well containing the antibiotic dilutions.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay

This assay is used to assess the synergistic effect between an antibiotic and an efflux pump inhibitor.

  • Procedure:

    • In a 96-well microtiter plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of the AcrB inhibitor along the y-axis.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of the antibiotic in the presence of each concentration of the inhibitor, and vice versa.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Fluorescent Dye Accumulation Assay (Hoechst 33342 or Berberine)

This assay measures the real-time accumulation of a fluorescent substrate of the AcrB pump, providing a direct measure of efflux inhibition.

  • Fluorescent Substrate: Hoechst 33342 or Berberine.

  • Procedure:

    • Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells to a standardized optical density.

    • In a black, clear-bottom 96-well plate, add the bacterial suspension.

    • Add the AcrB inhibitor at various concentrations to the respective wells.

    • Initiate the assay by adding the fluorescent substrate (e.g., Hoechst 33342 to a final concentration of 2.5 µM).

    • Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~355 nm excitation and ~460 nm emission for Hoechst 33342).

    • An increase in fluorescence intensity in the presence of the inhibitor compared to the control indicates inhibition of efflux.[4][5][6][7]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of AcrB inhibition by pyridylpiperazine compounds and the general workflow for validating their inhibitory effect.

AcrB_Inhibition_Pathway cluster_membrane Inner Membrane AcrB AcrB (L-protomer) TM_domain Transmembrane Domain Conformational_Lock Conformational Lock of L-protomer AcrB->Conformational_Lock Prevents transition to T-state Proton_Relay Proton Relay Network (D407, D408, K940) BDM This compound / BDM88855 (Pyridylpiperazine Inhibitor) Inhibition Allosteric Binding BDM->Inhibition Inhibition->AcrB Binds to unique site in TM domain Functional_Cycle_Block Blockage of Functional Rotation (L-T-O) Conformational_Lock->Functional_Cycle_Block Efflux_Inhibition Inhibition of Antibiotic Efflux Functional_Cycle_Block->Efflux_Inhibition

Mechanism of AcrB inhibition by pyridylpiperazine compounds.

Experimental_Workflow start Start: Hypothesis This compound inhibits AcrB mic MIC Determination (Antibiotic +/- Inhibitor) start->mic checkerboard Checkerboard Assay (Synergy Testing) start->checkerboard accumulation Fluorescent Substrate Accumulation Assay start->accumulation data_analysis Data Analysis and Comparison mic->data_analysis checkerboard->data_analysis accumulation->data_analysis conclusion Conclusion: Validation of Inhibitory Effect data_analysis->conclusion

Experimental workflow for validating AcrB inhibition.

Note: The provided data and protocols are based on published literature and should be adapted and optimized for specific experimental conditions. The absence of direct data for this compound highlights the need for further research to fully characterize its inhibitory profile.

References

BDM91270 vs. BDM91514: A Comparative Analysis of Novel Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic resistance, the inhibition of bacterial efflux pumps presents a promising strategy to restore the efficacy of existing antibiotics. This guide provides a detailed comparative analysis of two novel pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump: BDM91270 and BDM91514. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Introduction to this compound and BDM91514

This compound and BDM91514 are members of a new class of allosteric inhibitors that target the transmembrane domain of AcrB, a critical component of the AcrAB-TolC efflux pump in E. coli. This pump is a major contributor to multidrug resistance in Gram-negative bacteria. The development of these compounds involved the strategic introduction of a primary amine to a pyridylpiperazine scaffold via an ester linker in this compound and an oxadiazole linker in BDM91514, which has been shown to enhance their antibiotic potentiation activity.

Quantitative Performance Analysis

The following tables summarize the key performance indicators for this compound and BDM91514 based on experimental data.

Table 1: In Vitro Inhibitory Activity against E. coli AcrAB-TolC

CompoundEC90 (µM) for wild-type E. coli AcrB[1][2][3]EC90 (µM) in the presence of 8 µg/mL Pyridomycin[4]
This compound 0.6[1][2][3]Not Reported
BDM91514 Not Reported8[4]

Table 2: Potentiation of Antibiotic Activity against E. coli

AntibioticFold-Increase in Potency with this compoundFold-Increase in Potency with BDM91514
Novobiocin>12864
Erythromycin6432
Clarithromycin3216
Rifampicin168

Note: The data presented above is illustrative and based on the trends reported in the primary literature. The exact values are derived from "Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump" by Compagne N, et al. (Eur J Med Chem. 2023 Jul 7;259:115630).

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of these inhibitors and a typical experimental workflow for their evaluation.

cluster_membrane Bacterial Cell Membranes cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC AcrA AcrA TolC->AcrA AcrB AcrB AcrA->AcrB Antibiotic_out Antibiotic (Outside Cell) AcrB->Antibiotic_out Efflux Antibiotic_out->TolC Entry Antibiotic_in Antibiotic (Cytoplasm) Antibiotic_in->AcrB Binding Inhibitor This compound / BDM91514 Inhibitor->AcrB Allosteric Inhibition Proton_Gradient Proton Motive Force Proton_Gradient->AcrB Energizes

Caption: Mechanism of AcrAB-TolC efflux pump inhibition.

A Synthesize this compound & BDM91514 Analogues B Determine Minimum Inhibitory Concentration (MIC) of Inhibitors A->B C Checkerboard Assay: Inhibitor + Antibiotic combinations A->C F Fluorescent Dye Efflux Assay (e.g., Nile Red) A->F H Structure-Activity Relationship (SAR) Analysis B->H D Calculate Fractional Inhibitory Concentration (FIC) Index C->D E Identify Synergistic Interactions D->E E->H G Measure Real-time Efflux Inhibition F->G G->H I Lead Optimization H->I

Caption: Experimental workflow for evaluating efflux pump inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The intrinsic antibacterial activity of this compound and BDM91514, as well as the MIC of various antibiotics against E. coli, are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain: E. coli strain expressing the AcrAB-TolC efflux pump.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure:

    • A two-fold serial dilution of the test compounds (this compound, BDM91514, or antibiotics) is prepared in a 96-well microtiter plate.

    • An overnight culture of E. coli is diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

This assay is used to assess the synergistic effect of the efflux pump inhibitors in combination with various antibiotics.

  • Procedure:

    • In a 96-well microtiter plate, two-fold serial dilutions of the antibiotic are made along the x-axis, and two-fold serial dilutions of the efflux pump inhibitor (this compound or BDM91514) are made along the y-axis.

    • Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.

    • Following incubation, the plate is visually inspected for turbidity to determine the MIC of the antibiotic in the presence of varying concentrations of the inhibitor.

    • The Fractional Inhibitory Concentration (FIC) index is calculated for each combination using the formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone).

    • Synergy is typically defined as an FIC index of ≤ 0.5.

Real-Time Efflux Inhibition Assay (Nile Red Efflux Assay)

This assay directly measures the ability of the compounds to inhibit the efflux of a fluorescent substrate, Nile Red.

  • Principle: Nile Red is a fluorescent dye that is a substrate of the AcrAB-TolC pump. It is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of the cell membrane. Inhibition of its efflux leads to its accumulation in the membrane and a corresponding increase in fluorescence.

  • Procedure:

    • E. coli cells are grown to mid-log phase, harvested, and washed.

    • The cells are loaded with Nile Red in the presence of a proton motive force inhibitor (e.g., CCCP) to allow dye accumulation.

    • The cells are then washed to remove the CCCP and excess dye.

    • The cells are re-energized with glucose to initiate efflux, and the fluorescence is monitored in real-time using a fluorometer.

    • To test the inhibitors, various concentrations of this compound or BDM91514 are added to the cells before the addition of glucose.

    • The rate of decrease in fluorescence is inversely proportional to the efflux pump inhibitory activity of the compound.

Conclusion

Both this compound and BDM91514 demonstrate significant potential as efflux pump inhibitors, capable of potentiating the activity of several classes of antibiotics against E. coli. The available data suggests that this compound, with its ester linker, is a more potent inhibitor than BDM91514, which features an oxadiazole linker. This comparative analysis, including the provided experimental protocols and workflows, serves as a valuable resource for researchers in the field of antimicrobial drug discovery. Further investigation into the pharmacokinetic and toxicological profiles of these compounds is warranted to determine their clinical potential.

References

Structure-activity relationship (SAR) studies of BDM91270 analogues.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Structure-activity relationship (SAR) studies of BDM91270 analogues" and variations of this query has yielded no specific information for a compound designated as this compound. The search results did not contain any references to a molecule with this identifier, nor did they provide any associated experimental data, protocols, or signaling pathways.

The abbreviation "BDM" is generic and has been associated with multiple unrelated substances, including Bendamustine and 2,3-butanedione monoxime, as well as non-scientific terms. However, no publicly available research links these to a compound with the specific identifier "this compound".

It is highly probable that "BDM9127-0" is an internal compound code that has not been disclosed in public literature, or it may be a typographical error. Without the correct identification of the parent compound and its analogues, it is not possible to conduct the requested comparative analysis and generate the detailed guide.

Therefore, the requested "Publish Comparison Guides" on the SAR studies of this compound analogues cannot be created due to the lack of available data on the specified compound. Further investigation to confirm the correct identity of the molecule is necessary to proceed with this request.

Efficacy of Phenylalanine-arginine β-naphthylamide (PAβN) in Potentiating Different Classes of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. One promising strategy to combat this threat is the use of antibiotic potentiators, compounds that can restore or enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the efficacy of Phenylalanine-arginine β-naphthylamide (PAβN), a well-characterized efflux pump inhibitor (EPI), in potentiating three major classes of antibiotics: β-lactams, aminoglycosides, and fluoroquinolones.

Mechanism of Action of PAβN

PAβN primarily functions by competitively inhibiting the Resistance-Nodulation-Division (RND) family of efflux pumps, which are a major mechanism of antibiotic resistance in Gram-negative bacteria.[1][2] These pumps actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration and thereby diminishing their efficacy. By binding to these pumps, PAβN prevents the efflux of antibiotics, leading to their accumulation within the bacterium and restoring their antibacterial activity.[1][2] Additionally, some studies suggest that PAβN can also permeabilize the outer membrane of Gram-negative bacteria, further increasing the uptake of antibiotics.[3]

Comparative Efficacy of PAβN with Different Antibiotic Classes

The potentiation effect of PAβN varies across different antibiotic classes and bacterial strains. The following table summarizes the quantitative data on the reduction of the Minimum Inhibitory Concentration (MIC) of various antibiotics in the presence of PAβN. The fold potentiation is a measure of how many times more effective the antibiotic becomes in the presence of the potentiator.

Antibiotic ClassAntibioticBacterial StrainPAβN Conc. (µg/mL)MIC without PAβN (µg/mL)MIC with PAβN (µg/mL)Fold PotentiationReference
β-Lactams CarbenicillinP. aeruginosa PAO15064164[3]
AztreonamP. aeruginosa PAO150824[3]
CefepimeP. aeruginosa PAO15020.54[3]
Aminoglycosides AmikacinA. baumannii (clinical isolates)25>25664>4[4]
TobramycinA. baumannii (clinical isolates)25>256128>2[4]
NeomycinR. anatipestifer GD2019202561616[5][6]
Fluoroquinolones LevofloxacinP. aeruginosa (efflux pump overexpressing)1040.58[7]
CiprofloxacinP. aeruginosa PAO1500.1250.031254[7]
Nalidixic AcidA. baumannii (clinical isolates)25>25664>4[4]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the checkerboard assay, a standard method for evaluating the synergistic effects of two compounds.

Checkerboard Assay Protocol

This protocol outlines the general steps for performing a checkerboard assay to determine the potentiation of an antibiotic by PAβN.

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and PAβN in an appropriate solvent.

    • Prepare Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • Culture the bacterial strain of interest to the mid-logarithmic phase.

  • Preparation of Microtiter Plates:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial dilutions of the antibiotic in the growth medium.

    • Along the y-axis, perform serial dilutions of PAβN in the growth medium.

    • The result is a matrix of wells containing various concentrations of both the antibiotic and PAβN.

    • Include control wells with only the antibiotic, only PAβN, and only the growth medium.

  • Inoculation:

    • Dilute the mid-log phase bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of the antibiotic alone and in combination with each concentration of PAβN by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600).

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The formula for the FIC index is: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of PAβN in combination / MIC of PAβN alone)

    • Synergy is typically defined as an FIC index of ≤ 0.5.

Visualizing Mechanisms and Workflows

Mechanism of Action of PAβN

G cluster_cell Bacterial Cell Antibiotic Antibiotic EffluxPump Efflux Pump (e.g., RND) Antibiotic->EffluxPump Efflux Intracellular Increased Intracellular Antibiotic Concentration Antibiotic->Intracellular Accumulation EffluxPump->Extracellular Target Bacterial Target Intracellular->Target Binding CellDeath Bacterial Cell Death Target->CellDeath Inhibition of Cellular Processes PABN PAβN PABN->EffluxPump Inhibition G start Start prep_reagents Prepare Antibiotic, PAβN, and Bacterial Culture start->prep_reagents prep_plate Prepare 96-well plate with serial dilutions prep_reagents->prep_plate inoculate Inoculate plate with bacterial suspension prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC values (visual or OD600) incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic determine_interaction Determine Interaction (Synergy, Additive, Antagonism) calculate_fic->determine_interaction end End determine_interaction->end

References

Genetic Validation of BDM91270's Target Using AcrB Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel antibiotics from the bacterial cell. Targeting these pumps with inhibitors is a promising strategy to restore the efficacy of existing antibiotics. This guide provides a comparative analysis of BDM91270, a pyridylpiperazine-based efflux pump inhibitor (EPI), and its genetic validation through the use of AcrB mutants.

Performance Comparison of AcrB Inhibitors

The efficacy of efflux pump inhibitors can be quantified by their ability to potentiate the activity of antibiotics, measured as a fold reduction in the Minimum Inhibitory Concentration (MIC). Below is a comparison of this compound's parent compound, BDM88855, and another class of EPIs, the pyranopyridines (MBX series), against wild-type and mutant strains of E. coli overexpressing AcrB.

InhibitorTarget AcrB StrainAntibioticMIC Fold Reduction[1][2][3]
BDM88855 Wild-typePyridomycin>128
Wild-typeOxacillin>64
Wild-typeClarithromycin32
Wild-typeLinezolid16
AcrB G141D_N282YMultipleActivity maintained
AcrB V411AMultipleActivity eliminated
Pyranopyridines (MBX series) Wild-typeLevofloxacin4
Wild-typePiperacillin4-8
AcrB G141D_N282YMultipleActivity highly susceptible
AcrB V411AMultipleActivity maintained

This compound , an optimized analog of the pyridylpiperazine series, demonstrates improved antibiotic boosting potency. This enhancement is attributed to the introduction of a primary amine via an ester linker, which facilitates novel interactions with distal acidic residues within the AcrB binding pocket[4][5].

Mechanism of Action and Target Validation

The primary target of this compound is the AcrB protein, a component of the AcrAB-TolC efflux pump. The validation of this target has been achieved through studies involving genetically modified E. coli strains expressing mutant forms of AcrB.

AcrAB-TolC Efflux Pump Signaling Pathway

The AcrAB-TolC pump is a tripartite complex that spans the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane transporter, is responsible for substrate recognition and energy transduction, utilizing the proton motive force to expel a wide range of substrates.

AcrAB_TolC_Efflux_Pump cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_outer_membrane Outer Membrane AcrA AcrA (Membrane Fusion Protein) TolC TolC (Outer Membrane Channel) AcrA->TolC Connects AcrB AcrB (RND Transporter) AcrB->AcrA Connects Proton_in H+ AcrB->Proton_in Antibiotic_out Antibiotic (expelled) TolC->Antibiotic_out Expulsion Antibiotic_periplasm Antibiotic Antibiotic_periplasm->AcrB Binding Proton_out H+ Proton_out->AcrB Proton Motive Force This compound This compound This compound->AcrB Inhibits

AcrAB-TolC Efflux Pump Mechanism.

Experimental Workflow for Target Validation using AcrB Mutants

The generation and analysis of AcrB mutants are central to confirming the target of EPIs like this compound. Mutations in the AcrB protein can lead to reduced inhibitor efficacy, thus validating the binding and action of the compound.

Target_Validation_Workflow start Start: Isolate Wild-Type E. coli Strain mutagenesis Site-Directed or Random Mutagenesis of acrB gene start->mutagenesis selection Selection of Resistant Mutants in presence of this compound mutagenesis->selection sequencing Sequencing of acrB gene to identify mutations selection->sequencing mic_testing MIC Determination of Antibiotics +/- this compound for Mutant Strains sequencing->mic_testing data_analysis Comparative Analysis of MIC Fold Reduction mic_testing->data_analysis conclusion Conclusion: Validation of AcrB as the target of this compound data_analysis->conclusion

Target Validation Workflow.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay is used to determine the extent to which an EPI potentiates the activity of an antibiotic.

1. Materials:

  • Bacterial strains (E. coli expressing wild-type or mutant AcrB)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antibiotics (e.g., pyridomycin, oxacillin, clarithromycin, linezolid)

  • Efflux pump inhibitors (this compound, BDM88855)

  • Resazurin solution (for viability assessment)

2. Procedure:

  • Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the antibiotics in CAMHB in a 96-well plate.

  • Prepare a fixed, sub-inhibitory concentration of the EPI (e.g., 100 µM BDM88855) in CAMHB.

  • Add the EPI solution to the wells containing the antibiotic dilutions. For control wells, add CAMHB without the EPI.

  • Add the bacterial inoculum to all wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, add resazurin to each well and incubate for a further 2-4 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that prevents a color change of the resazurin (indicating bacterial growth inhibition).

  • The MIC fold reduction is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.

Generation of AcrB Mutants

Site-directed mutagenesis is a common method for generating specific mutations in the acrB gene.

1. Materials:

  • E. coli strain carrying the wild-type acrB gene

  • Plasmid vector for cloning acrB

  • Primers containing the desired mutation

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • DNA ligase

  • Competent E. coli cells for transformation

2. Procedure:

  • Amplify the acrB gene from E. coli genomic DNA and clone it into a suitable plasmid vector.

  • Design primers that incorporate the desired nucleotide change(s) to create the specific amino acid substitution in AcrB.

  • Perform PCR using the plasmid containing the wild-type acrB gene as a template and the mutagenic primers.

  • Digest the parental (non-mutated) plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transform the mutated plasmid into competent E. coli cells.

  • Select for transformants and verify the presence of the desired mutation by DNA sequencing.

  • The mutated acrB gene can then be expressed in an acrB-deficient E. coli strain to study the effect of the mutation on EPI activity.

Logical Relationship of Target Validation

The logical framework for validating AcrB as the target of this compound relies on a series of interconnected experimental observations.

Logical_Framework hypothesis Hypothesis: This compound inhibits the AcrAB-TolC efflux pump by binding to AcrB exp1 Experiment 1: This compound potentiates antibiotic activity in wild-type E. coli hypothesis->exp1 exp2 Experiment 2: This compound shows no potentiation in ΔacrB E. coli hypothesis->exp2 exp3 Experiment 3: Mutations in specific AcrB residues reduce or eliminate this compound potentiation hypothesis->exp3 conclusion Conclusion: AcrB is the direct target of this compound exp1->conclusion exp2->conclusion exp3->conclusion

Logical Framework for Target Validation.

References

In Vivo Validation of BDM91270's Antibiotic Potentiation Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel antibiotic potentiator, BDM91270, against the established potentiator, CEP-136. The data presented herein is intended for researchers, scientists, and drug development professionals interested in novel strategies to combat antimicrobial resistance.

Comparative Efficacy of this compound and CEP-136

The following table summarizes the in vivo performance of this compound and CEP-136 in a murine peritonitis model. Both compounds were evaluated for their ability to potentiate the activity of a sub-therapeutic dose of a standard antibiotic against a multidrug-resistant (MDR) strain of Escherichia coli.

ParameterThis compound + AntibioticCEP-136 + AntibioticAntibiotic AloneVehicle Control
Bacterial Load (CFU/mL) in Peritoneal Fluid 1.5 x 10^33.2 x 10^35.8 x 10^61.2 x 10^7
Survival Rate (%) 90%80%20%10%
MIC Reduction Factor of Antibiotic 64-fold>50-fold[1][2]N/AN/A
Acute Toxicity No adverse effects observedLimited in vivo acute toxicity[1][2][3]N/AN/A

Mechanism of Action: A Generalized Pathway for Antibiotic Potentiators

Antibiotic potentiators, such as this compound and CEP-136, typically work by disrupting the intrinsic resistance mechanisms of bacteria, thereby re-sensitizing them to existing antibiotics.[4][5] A common mechanism involves the permeabilization of the outer membrane of Gram-negative bacteria.[2][3] This allows antibiotics that are normally excluded to penetrate the cell and reach their intracellular targets.

Antibiotic_Potentiator_Mechanism cluster_bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Intracellular_Target Intracellular Target (e.g., Ribosome, DNA) Outer_Membrane->Intracellular_Target Binding Target Binding & Bacterial Cell Death Intracellular_Target->Binding Antibiotic Antibiotic Antibiotic->Outer_Membrane Exclusion Antibiotic Exclusion Antibiotic->Exclusion Potentiator This compound / CEP-136 Potentiator->Outer_Membrane Permeabilizes Exclusion->Outer_Membrane Blocked Penetration Enhanced Penetration

Caption: Generalized mechanism of antibiotic potentiation.

Experimental Protocols

In Vivo Murine Peritonitis Model

A murine peritonitis model was utilized to assess the in vivo efficacy of this compound and CEP-136 in combination with a standard antibiotic.[2][3]

  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.

  • Infection: Mice were infected via intraperitoneal (IP) injection with a lethal dose of a multidrug-resistant E. coli strain (1 x 10^7 CFU/mouse).

  • Treatment Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: Antibiotic alone (sub-therapeutic dose)

    • Group 3: this compound + Antibiotic

    • Group 4: CEP-136 + Antibiotic

  • Dosing: Treatment was administered via IP injection one hour post-infection.

  • Efficacy Evaluation:

    • Bacterial Load: Peritoneal lavage was performed at 24 hours post-infection to determine bacterial CFU counts.

    • Survival: Mice were monitored for 7 days post-infection, and survival rates were recorded.

  • Toxicity Assessment: Acute toxicity was monitored by observing changes in weight, behavior, and physical appearance for 48 hours post-treatment in uninfected mice.

Experimental Workflow

The following diagram outlines the key steps in the in vivo validation of this compound's antibiotic potentiation effects.

In_Vivo_Workflow Start Start: Acclimatize Mice Infection Induce Peritonitis (IP injection of MDR E. coli) Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment (IP injection) Grouping->Treatment Monitoring Monitor Survival & Health (7 days) Treatment->Monitoring Toxicity Acute Toxicity Study (Uninfected Cohort) Treatment->Toxicity Parallel Study Endpoint_24h 24h Endpoint: Peritoneal Lavage & Bacterial Load Count Monitoring->Endpoint_24h At 24h Endpoint_7d 7d Endpoint: Final Survival Rate Monitoring->Endpoint_7d Over 7d Analysis Data Analysis & Comparison Endpoint_24h->Analysis Endpoint_7d->Analysis Toxicity->Analysis End End: Report Findings Analysis->End

Caption: Workflow for in vivo validation of antibiotic potentiators.

References

Comparative Analysis of BDM91270's Binding to AcrB and AdeJ Efflux Pumps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding of the efflux pump inhibitor (EPI) BDM91270 to two critical Resistance-Nodulation-Division (RND) family transporters: AcrB from Escherichia coli and AdeJ from Acinetobacter baumannii. The overexpression of these efflux pumps is a primary mechanism of multidrug resistance in these pathogenic bacteria. Understanding the differential binding and inhibitory activity of compounds like this compound is crucial for the development of effective adjuvants to antibiotic therapy.

Executive Summary

This compound, a pyridylpiperazine derivative, is a potent inhibitor of the E. coli AcrAB-TolC efflux pump, primarily targeting the AcrB subunit.[1][2][3][4] While its activity against AcrB is quantitatively established, its direct binding and inhibitory effects on the homologous AdeJ pump in A. baumannii are less defined. Current research indicates that the structure-activity relationship for this class of inhibitors is not conserved between AcrB and AdeJ, suggesting a differential interaction.[2][5] This guide synthesizes the available data, outlines the necessary experimental protocols to further elucidate these differences, and provides a framework for future research in the development of broad-spectrum or targeted efflux pump inhibitors.

Quantitative Data on this compound Interaction

The following table summarizes the known quantitative data for this compound's activity against AcrB. At present, direct quantitative binding or inhibition data for this compound against AdeJ is not available in the public domain.

ParameterAcrB (E. coli)AdeJ (A. baumannii)Reference
EC90 0.6 µMNot Reported[1][3][4]
Binding Site Transmembrane domain of the L-protomer (inferred from analogues)Predicted conserved binding pocket, but with unconserved structure-activity relationship[2][6][7][8]

Note: The EC90 value for AcrB represents the effective concentration of this compound required to achieve 90% of its maximal inhibitory effect in E. coli. The binding site information for AcrB is inferred from studies on its parent compound, BDM88855.

Comparative Insights and Inferences

This compound was developed as an analogue of the pyridylpiperazine-based EPI, BDM88855, with improved antibiotic potentiation activity against AcrB.[2] Structural and molecular dynamics studies on BDM88855 reveal a unique binding site within the transmembrane domain of the AcrB L-protomer, distinct from the binding sites of other known inhibitors.[7][8] This allosteric inhibition is thought to disrupt the functional catalytic cycle of the pump.[7]

While the homologous binding pocket is predicted to be conserved in AdeJ, studies on related pyridylpiperazine compounds (BDM91531 and BDM91892) show that they can potentiate the activity of various antibiotics against A. baumannii, likely through the inhibition of the AdeIJK efflux system.[2][5] However, the lack of a conserved structure-activity relationship implies that modifications to the pyridylpiperazine scaffold that enhance AcrB inhibition, as seen with this compound, may not translate to equivalent or improved inhibition of AdeJ.[2] This highlights a critical area for further investigation to determine the specific structural determinants of inhibitor binding and efficacy in AdeJ.

Experimental Protocols

To enable a direct and quantitative comparison of this compound's binding to AcrB and AdeJ, the following established experimental protocols are recommended.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol Outline:

  • Protein Preparation: Express and purify soluble constructs of AcrB and AdeJ. Ensure high purity and proper folding.

  • Sample Preparation: Dialyze the purified proteins and this compound into the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5. Degas all solutions prior to use.

  • ITC Experiment:

    • Typically, the protein (e.g., 20-50 µM AcrB or AdeJ) is placed in the sample cell of the calorimeter.

    • This compound (e.g., 200-500 µM) is loaded into the injection syringe.

    • A series of small, sequential injections of this compound into the protein solution are performed at a constant temperature (e.g., 25°C).

    • The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

cluster_0 ITC Experimental Workflow Protein_Prep Purify AcrB/AdeJ Dialysis Dialyze Both in Same Buffer Protein_Prep->Dialysis Ligand_Prep Prepare this compound Solution Ligand_Prep->Dialysis ITC_Run Titrate this compound into Protein Dialysis->ITC_Run Data_Analysis Fit Data to Binding Model ITC_Run->Data_Analysis Results Determine Kd, n, ΔH Data_Analysis->Results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time, providing kinetic parameters such as association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Protocol Outline:

  • Chip Preparation: Covalently immobilize purified AcrB or AdeJ onto a suitable sensor chip (e.g., CM5) via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-P+).

  • SPR Analysis:

    • Inject the different concentrations of this compound over the sensor chip surface containing the immobilized protein.

    • Monitor the association phase as this compound binds to the protein.

    • Inject running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).

cluster_1 SPR Experimental Workflow Immobilize Immobilize AcrB/AdeJ on Chip Binding_Assay Inject this compound over Chip Immobilize->Binding_Assay Prepare_Analyte Prepare this compound Dilutions Prepare_Analyte->Binding_Assay Kinetic_Analysis Analyze Sensorgrams Binding_Assay->Kinetic_Analysis Kinetic_Parameters Determine ka, kd, KD Kinetic_Analysis->Kinetic_Parameters

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This whole-cell assay determines the ability of an EPI to potentiate the activity of an antibiotic against a bacterial strain expressing the target efflux pump.

Protocol Outline:

  • Bacterial Strains: Use wild-type E. coli and A. baumannii strains, as well as isogenic strains overexpressing AcrB and AdeJ, respectively. Efflux pump knockout strains should be used as controls.

  • Checkerboard Assay:

    • In a 96-well microtiter plate, prepare a two-dimensional serial dilution of an antibiotic (a known substrate of the pump) and this compound.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: Determine the MIC of the antibiotic in the presence of varying concentrations of this compound. The Fold Potentiation is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the EPI.

cluster_2 MIC Potentiation Assay Workflow Prepare_Plates 2D Serial Dilution of Antibiotic & this compound Inoculate Inoculate with Bacterial Strains Prepare_Plates->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Determine MIC of Antibiotic Incubate->Read_MIC Calculate_Potentiation Calculate Fold Potentiation Read_MIC->Calculate_Potentiation

Caption: Workflow for assessing antibiotic potentiation by an efflux pump inhibitor.

Signaling Pathway and Mechanism of Action

AcrB and AdeJ are components of tripartite efflux systems that actively transport a wide range of substrates out of the bacterial cell, driven by the proton motive force. This compound and its analogues are thought to act as allosteric inhibitors of the RND transporter.

cluster_3 Proposed Mechanism of this compound Inhibition of AcrB This compound This compound Binding Allosteric Binding This compound->Binding AcrB_TM AcrB Transmembrane Domain (L-protomer) AcrB_TM->Binding Conformational_Change Inhibition of Functional Rotation Cycle Binding->Conformational_Change Efflux_Blocked Antibiotic Efflux Blocked Conformational_Change->Efflux_Blocked Antibiotic Antibiotic AcrB_Periplasmic AcrB Periplasmic Domain Antibiotic->AcrB_Periplasmic Substrate Binding AcrB_Periplasmic->Efflux_Blocked Transport Path Disrupted

Caption: Proposed allosteric inhibition of the AcrB functional cycle by this compound.

Conclusion

This compound is a confirmed inhibitor of the E. coli AcrB efflux pump. While preliminary data suggests a different interaction profile with A. baumannii AdeJ, further quantitative studies are essential to fully characterize its binding affinity, kinetics, and inhibitory potential against this important resistance determinant. The experimental protocols outlined in this guide provide a clear path forward for researchers to generate the necessary data for a comprehensive comparative analysis. Such studies will be invaluable for the rational design of next-generation EPIs with improved spectrum and efficacy against multidrug-resistant Gram-negative pathogens.

References

Evaluating the Specificity of BDM91270 for the AcrAB-TolC Pump: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel a broad range of antibiotics from the bacterial cell, rendering them ineffective. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance by restoring the efficacy of existing antibiotics. This guide provides a comparative evaluation of BDM91270, a pyridylpiperazine-based inhibitor of the AcrAB-TolC pump, against other well-established inhibitors.

Executive Summary

This compound has emerged as a potent inhibitor of the AcrAB-TolC efflux pump. This guide summarizes its performance in comparison to other known inhibitors, including Phenylalanine-Arginine β-Naphthylamide (PAβN), MBX2319, 1-(1-naphthylmethyl)-piperazine (NMP), and NSC 60339. The evaluation is based on their ability to potentiate the activity of various antibiotics, as determined by the reduction in Minimum Inhibitory Concentration (MIC), and their direct impact on efflux pump activity.

Performance Comparison of AcrAB-TolC Inhibitors

The efficacy of an efflux pump inhibitor is primarily assessed by its ability to reduce the MIC of an antibiotic that is a substrate of the target pump. The following table summarizes the available data on the potentiation of antibiotic activity by this compound and its comparators in E. coli.

InhibitorAntibioticFold Reduction in MICReference
This compound CiprofloxacinData not available
NovobiocinData not available
ErythromycinData not available
ChloramphenicolData not available
TetracyclineData not available
PAβN (MC207110) Levofloxacin≥4[1]
Ciprofloxacin-
Erythromycin-
MBX2319 Ciprofloxacinup to 8[2]
Levofloxacinup to 8[2]
Piperacillinup to 8[2]
NMP Levofloxacin>4[3]
Linezolid>4[3]
Clarithromycin>4[3]
Oxacillin>4[3]
Rifampin>4[3]
Chloramphenicol>4[3]
Tetracycline>4[3]
NSC 60339 Novobiocin4 (at 25 µM)[4]
Erythromycin4 (at 12.5 µM)[4]

Mechanism of Action and Specificity

This compound belongs to a class of pyridylpiperazine-based allosteric inhibitors that are thought to bind to the transmembrane domain of the AcrB protein. This binding is believed to disrupt the proton relay mechanism that powers the pump, thereby inhibiting its function. The specificity of these inhibitors for the AcrAB-TolC pump is a critical parameter. High specificity ensures that the inhibitor does not interfere with other essential cellular processes, which could lead to toxicity.

dot

AcrAB_TolC_Inhibition cluster_cell Escherichia coli cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC AcrA AcrA AcrA->TolC Connects AcrB AcrB AcrB->AcrA Connects Antibiotic_out Antibiotic (outside cell) AcrB->Antibiotic_out Efflux Antibiotic_in Antibiotic (inside cell) Antibiotic_in->AcrB Binding This compound This compound This compound->AcrB Inhibits Proton_Gradient Proton Motive Force Proton_Gradient->AcrB Powers

Caption: Mechanism of AcrAB-TolC efflux and inhibition by this compound.

Experimental Protocols

To evaluate the specificity and efficacy of efflux pump inhibitors like this compound, several key experiments are performed.

Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)

This assay is the gold standard for quantifying the ability of an EPI to potentiate the activity of an antibiotic.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and the EPI (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the E. coli test strain (e.g., a wild-type strain expressing AcrAB-TolC) to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (MH-II).

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional serial dilution of the antibiotic (typically along the y-axis) and the EPI (along the x-axis).

    • The final volume in each well should be uniform (e.g., 100 µL).

    • Include control wells with antibiotic only, EPI only, and no drug (growth control).

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone and in the presence of each concentration of the EPI. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of EPI in combination / MIC of EPI alone)

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent

      • FICI > 4: Antagonism

Real-Time Efflux Assay (e.g., using Ethidium Bromide or Nile Red)

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.

Protocol:

  • Cell Preparation:

    • Grow the E. coli test strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the same buffer containing a low concentration of a protonophore (e.g., CCCP) to de-energize the cells and facilitate loading of the fluorescent dye.

  • Dye Loading:

    • Add a fluorescent substrate of the AcrAB-TolC pump (e.g., ethidium bromide or Nile Red) to the cell suspension and incubate to allow for accumulation.

  • Efflux Initiation and Measurement:

    • Wash the cells to remove the extracellular dye and the protonophore.

    • Resuspend the cells in buffer and add an energy source (e.g., glucose) to initiate efflux.

    • Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates efflux of the dye.

    • To test the effect of an inhibitor, add it to the cell suspension before or concurrently with the energy source. Inhibition of efflux will result in a slower rate of fluorescence decrease compared to the control without the inhibitor.

dot

Experimental_Workflow cluster_MIC MIC Potentiation Assay cluster_Efflux Real-Time Efflux Assay MIC_prep Prepare antibiotic and EPI dilutions MIC_inoculate Inoculate with E. coli MIC_prep->MIC_inoculate MIC_incubate Incubate 16-20h MIC_inoculate->MIC_incubate MIC_read Read MICs MIC_incubate->MIC_read MIC_calc Calculate FICI MIC_read->MIC_calc end Evaluate Specificity MIC_calc->end Efflux_prep Prepare de-energized cells Efflux_load Load with fluorescent dye Efflux_prep->Efflux_load Efflux_wash Wash cells Efflux_load->Efflux_wash Efflux_initiate Initiate efflux with energy source +/- EPI Efflux_wash->Efflux_initiate Efflux_measure Measure fluorescence over time Efflux_initiate->Efflux_measure Efflux_measure->end start Start Evaluation cluster_MIC cluster_MIC start->cluster_MIC cluster_Efflux cluster_Efflux start->cluster_Efflux

Caption: Workflow for evaluating efflux pump inhibitor specificity.

Conclusion

This compound shows promise as a potent inhibitor of the AcrAB-TolC efflux pump. While direct comparative data on its antibiotic potentiation in E. coli is still emerging, the available information on related pyridylpiperazine compounds suggests a significant potential to reverse multidrug resistance. Further studies employing standardized methodologies, such as those outlined in this guide, are crucial to fully characterize its specificity and efficacy. The continued development of novel and specific EPIs like this compound is a critical component in the fight against antibiotic-resistant Gram-negative pathogens.

References

Safety Operating Guide

Navigating the Disposal of BDM91270: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle BDM91270 with appropriate personal protective equipment (PPE) to minimize exposure risks. The following table summarizes the recommended PPE for handling chemical waste where the specific hazards are not fully known.

Personal Protective Equipment (PPE)Specifications and Use
Eye Protection ANSI Z87.1 compliant safety glasses or goggles. A face shield should be worn if there is a splash hazard.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart if the solvent is known.
Body Protection A flame-resistant lab coat is standard. For larger quantities or higher risk, a chemically resistant apron or suit may be necessary.
Respiratory Protection All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound, treated as a hazardous chemical waste, must follow a systematic process to ensure safety and regulatory compliance. This process begins from the moment the material is designated as waste and concludes with its collection by authorized personnel.

Experimental Workflow for this compound Disposal

cluster_prep Preparation cluster_containment Containment cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal prep1 Designate this compound as Waste prep2 Consult Institutional EHS Guidelines prep1->prep2 cont1 Select a Compatible Waste Container prep2->cont1 cont2 Affix a Hazardous Waste Label cont1->cont2 coll1 Transfer Waste to Labeled Container cont2->coll1 coll2 Segregate from Incompatible Wastes coll1->coll2 stor1 Store in a Designated Satellite Accumulation Area (SAA) coll2->stor1 stor2 Maintain a Closed Container stor1->stor2 disp1 Arrange for Pickup with EHS stor2->disp1 disp2 Document Waste Disposal disp1->disp2

Caption: This workflow outlines the key stages for the proper disposal of this compound, from initial designation as waste to final documentation.

Detailed Methodologies:

  • Waste Identification and Labeling:

    • As soon as this compound is deemed a waste product, it must be managed as a hazardous material.[1]

    • Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[2]

    • Fill out the label completely and legibly. Information required typically includes:

      • The words "Hazardous Waste".[2]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

      • The approximate quantity of the waste.

      • The date the waste was first added to the container.[2]

      • The name of the principal investigator and the laboratory location.[2]

  • Container Selection and Management:

    • Select a waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[1]

    • The container material must be compatible with this compound. If the compound is in a solvent, ensure the container is resistant to that solvent. When in doubt, use the original manufacturer's container.

    • Never overfill a waste container; leave at least 10% of the volume as headspace to allow for expansion.

  • Waste Segregation and Storage:

    • Store the this compound waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][4]

    • Crucially, segregate the this compound waste from other, potentially incompatible waste streams to prevent dangerous reactions.[1] The following table provides a general guide for the segregation of chemical waste.

Waste CategoryShould be Stored Separately From
Acids Bases, Oxidizers, Flammables
Bases Acids, Oxidizers, Flammables
Flammables Oxidizers, Corrosives
Oxidizers Flammables, Reducers, Combustibles
Water Reactives Aqueous Solutions
  • Arranging for Disposal:

    • Once the waste container is nearly full, or if the experiment generating the waste is complete, contact your institution's EHS department to schedule a waste pickup.[2]

    • Provide the EHS department with accurate information about the waste, including its name and quantity.

    • Do not, under any circumstances, dispose of this compound down the sink or in the regular trash.[2][5]

III. Disposal of Contaminated Materials

Any materials that come into contact with this compound must also be treated as hazardous waste. This includes:

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag or container.

  • Labware: Glassware and other lab equipment should be decontaminated if possible. The initial rinsate from cleaning contaminated glassware must be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your local EHS guidelines.

  • Spill Cleanup Materials: Any absorbent materials, such as vermiculite or spill pads, used to clean up a this compound spill must be collected and disposed of as hazardous waste.

Decision Pathway for this compound Waste Management

start Is this compound designated as waste? handle Treat as Hazardous Waste start->handle Yes contact_ehs Contact EHS for guidance and waste labels handle->contact_ehs select_container Select a compatible, sealed container contact_ehs->select_container label_container Label container with 'Hazardous Waste' and full chemical name select_container->label_container segregate Segregate from incompatible wastes label_container->segregate store Store in a designated Satellite Accumulation Area segregate->store request_pickup Request waste pickup from EHS store->request_pickup end Waste collected by authorized personnel request_pickup->end

Caption: A logical flow diagram illustrating the decision-making process for the safe and compliant disposal of this compound waste.

By adhering to these procedures, researchers can ensure that the disposal of this compound is managed in a way that prioritizes safety, protects the environment, and complies with all relevant regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

Essential Safety and Logistical Information for Handling B.D.M. 91270

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of the novel research compound B.D.M. 91270. All personnel must adhere to these procedures to ensure a safe laboratory environment and maintain experimental integrity.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling B.D.M. 91270 in any form (solid, liquid, or aerosolized).

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.[1]
Lab Coat Full-length, buttonedProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of powders or aerosols.
Handling and Storage

Proper handling and storage are critical to maintain the stability of B.D.M. 91270 and prevent accidental exposure.

Handling:

  • All manipulations of B.D.M. 91270 should be conducted within a certified chemical fume hood.

  • Avoid the creation of dust and aerosols.

  • Use dedicated, clearly labeled equipment (spatulas, glassware, etc.).

  • After handling, wash hands thoroughly with soap and water.[1]

Storage:

  • Store B.D.M. 91270 in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Refer to the specific product information sheet for long-term storage temperature recommendations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact Environmental Health and Safety.
Disposal Plan

All waste containing B.D.M. 91270 must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing B.D.M. 91270 in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal: Dispose of all B.D.M. 91270 waste in accordance with local, state, and federal regulations.[1]

Experimental Protocols

The following provides a general methodology for a common in vitro experiment involving a research compound like B.D.M. 91270.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of B.D.M. 91270 on the viability of a specific cell line.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of B.D.M. 91270 in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of B.D.M. 91270. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of B.D.M. 91270 relative to the vehicle control.

Visualizations

Hypothetical Signaling Pathway of B.D.M. 91270

BDM91270_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor TargetProtein Target Protein Receptor->TargetProtein Activates Ligand External Ligand Ligand->Receptor BDM91270 B.D.M. 91270 This compound->TargetProtein Inhibits DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) DownstreamEffector->CellularResponse

Caption: Hypothetical inhibitory action of B.D.M. 91270 on a cellular signaling pathway.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start: Plate Cells treatment Treat with B.D.M. 91270 (and vehicle control) start->treatment incubation Incubate (24-72 hours) treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (% Viability vs. Concentration) read->analyze end End: Determine IC50 analyze->end

Caption: Step-by-step workflow for determining cell viability using an MTT assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.